1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6-7(5-11)4-9(8-6)2-3-10/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLPCAYDROTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177321-94-6 | |
| Record name | 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis protocols with mechanistic insights, physicochemical properties, spectroscopic signature, and its role as a versatile building block in the development of novel therapeutic agents.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of focus is systematically named This compound .
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| SMILES String | O=C([H])C1=CN(N=C1C)CCO | |
| InChI Key | QUSLPCAYDROTTE-UHFFFAOYSA-N | |
| MDL Number | MFCD09864400 | |
| PubChem Substance ID | 329775580 |
The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, known for its diverse biological activities.[1][2] The substituents on this core—a hydroxyethyl group at the N1 position, a methyl group at C3, and a carbaldehyde (formyl) group at C4—impart specific physicochemical and reactive properties that are crucial for its utility as a synthetic intermediate.
Synthesis and Mechanistic Considerations
The construction of the this compound scaffold can be strategically achieved through the well-established Vilsmeier-Haack reaction. This powerful formylation method is widely used for electron-rich aromatic and heterocyclic systems.[3][4][5]
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with the N-alkylation of a suitable pyrazole precursor, followed by formylation of the pyrazole ring.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of N-substituted pyrazoles.[3][4]
Materials:
-
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The temperature should be maintained below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).
-
Formylation Reaction: Dissolve 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench it by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Causality and Self-Validation:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and inert atmosphere are crucial for optimal yield.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.
-
Monitoring Reaction Progress: TLC is essential to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.
-
Purification: Column chromatography is a standard and effective method for isolating the target aldehyde from unreacted starting materials and any potential side products. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source/Method |
| Physical Form | Solid | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. The hydroxyethyl group may impart some water solubility. | Structural Inference |
| XlogP (Predicted) | -0.7 | [6] |
The presence of the hydroxyl group and the pyrazole nitrogens suggests that this molecule can act as both a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological targets.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, the expected features can be predicted based on the analysis of closely related analogs.[4][7][8][9]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methyl group, the methylene protons of the hydroxyethyl chain, the aldehyde proton, and the hydroxyl proton. The aldehyde proton will be the most downfield signal, typically in the range of 9-10 ppm. The pyrazole ring proton will appear as a singlet in the aromatic region. The methyl group will be a singlet in the aliphatic region. The two methylene groups of the hydroxyethyl substituent will likely appear as triplets due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the aldehyde (highly downfield), the aromatic carbons of the pyrazole ring, the methyl carbon, and the two carbons of the hydroxyethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1660-1700 cm⁻¹.[4] A broad absorption band in the region of 3200-3600 cm⁻¹ is also expected, corresponding to the O-H stretching of the hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. Predicted mass-to-charge ratios (m/z) for various adducts are available.[6]
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 155.08151 |
| [M+Na]⁺ | 177.06345 |
| [M-H]⁻ | 153.06695 |
Applications in Drug Development and Medicinal Chemistry
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs containing this heterocycle.[1][2] Pyrazole-4-carbaldehydes, in particular, are valuable intermediates for the synthesis of a wide array of biologically active molecules.[10]
Caption: Potential therapeutic applications of derivatives.
The aldehyde functionality of this compound serves as a versatile chemical handle for a variety of transformations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular framework.
-
Condensation Reactions: With active methylene compounds to generate a plethora of heterocyclic systems.
-
Oxidation: To the corresponding carboxylic acid, which can then be converted to amides, esters, and other derivatives.
The hydroxyethyl group offers an additional site for modification or can participate in intramolecular interactions, influencing the conformation and binding of the final molecule to its target. The demonstrated biological activities of related pyrazole derivatives, including anti-inflammatory, antifungal, antibacterial, and anticancer properties, underscore the potential of this compound as a key building block in drug discovery programs.[10][11][12]
Safety and Handling
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its synthesis via the Vilsmeier-Haack reaction is a well-established and scalable method. The presence of both a reactive aldehyde and a modifiable hydroxyl group provides chemists with a versatile platform for the generation of diverse molecular libraries. The proven track record of the pyrazole scaffold in approved therapeutics further enhances the appeal of this compound for the discovery of novel agents targeting a wide range of diseases. Further research into the experimental determination of its physicochemical properties and biological activities is warranted to fully unlock its potential.
References
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PubChem. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Vaitkevičiūtė, G., Bieliūnas, A., Kleizienė, N., & Šačkus, A. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(2), M1229. [Link]
- Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS), 61(1), 134-151.
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ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]
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Semantic Scholar. (n.d.). Medicinal Chemistry Research Synthesis of Pyrazole-4-carbaldehyde Derivatives for Their Antifungal Activity. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: A Key Intermediate in Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest to researchers and professionals in drug development. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. This document delves into the compound's structural and physicochemical properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, explores its vast potential as a versatile intermediate for creating diverse molecular libraries, and outlines essential safety and handling procedures. The guide is structured to deliver not just procedural steps but the scientific rationale underpinning them, ensuring both technical accuracy and practical applicability for scientists engaged in the synthesis and application of novel therapeutic agents.
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique arrangement confers a combination of chemical stability, specific electronic properties, and the ability to act as both a hydrogen bond donor and acceptor. These features make it an exceptionally valuable pharmacophore in drug design. Its presence in established pharmaceuticals highlights its role in creating molecules with diverse therapeutic activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] this compound embodies the potential of this scaffold, offering multiple points for chemical modification to explore new chemical space and develop next-generation therapeutics.
Physicochemical and Structural Characterization
This compound is a solid at room temperature. While a specific CAS number is not consistently cited across major chemical databases, its molecular identity is unequivocally established by its structural formula and other identifiers.
Table 1: Key Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | - |
| Monoisotopic Mass | 154.07423 Da | [2] |
| Appearance | Solid | [3] |
| InChIKey | QUSLPCAYDROTTE-UHFFFAOYSA-N | [2] |
Structurally, the molecule possesses three key functional regions:
-
The Pyrazole Core: Provides a stable, aromatic platform that orients the other substituents in a defined three-dimensional space, crucial for specific interactions with biological targets.
-
The Aldehyde Group (C4-position): An exceptionally versatile chemical handle for a wide array of subsequent reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the rapid diversification of the core structure.
-
The N-Hydroxyethyl Group (N1-position): This substituent enhances aqueous solubility, a critical parameter for drug bioavailability. The terminal hydroxyl group also serves as an additional site for modification, such as esterification or etherification, to fine-tune the molecule's pharmacokinetic profile.
Synthesis and Mechanistic Insights
The introduction of a formyl group onto a pyrazole ring is most commonly achieved via the Vilsmeier-Haack reaction.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution.
The Challenge: Direct Formylation of N-Hydroxyethyl Pyrazoles
A critical consideration for this specific molecule is the presence of the free hydroxyl group on the N1-substituent. This nucleophilic group can react with the highly electrophilic Vilsmeier reagent, leading to undesirable side reactions and potentially preventing the desired formylation at the C4-position of the pyrazole ring. A study on the closely related 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole confirms that a protection-formylation-deprotection strategy is necessary for a successful and high-yielding synthesis.[7]
Recommended Synthetic Workflow
To circumvent side reactions, a robust two-step protocol involving protection of the hydroxyl group as an acetate ester, followed by formylation and subsequent deprotection, is the recommended and self-validating approach.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)ethyl acetate
-
Protection: To a solution of 2-(3-methyl-1H-pyrazol-1-yl)ethan-1-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add acetic anhydride (1.2 eq) and a catalytic amount of a base such as triethylamine or pyridine.
-
Rationale: The acetic anhydride acylates the primary alcohol, converting it into an acetate ester. This ester is stable to the Vilsmeier conditions and prevents unwanted side reactions.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution to remove excess acetic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude acetate-protected intermediate. This is often used directly in the next step without further purification.
-
Formylation: Cool a flask containing DMF (3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) and stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Rationale: Pre-forming the electrophilic chloromethyleneiminium salt is crucial for an efficient reaction.
-
-
Addition of Substrate: Add the crude protected pyrazole from the previous step to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 70-80 °C for several hours.
-
Rationale: Heating is required to drive the electrophilic aromatic substitution on the electron-rich pyrazole ring to completion.
-
-
Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Quenching and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to pH 7-8. The product, 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)ethyl acetate, can then be extracted with an organic solvent like ethyl acetate. Dry and concentrate to obtain the crude product.
Step 2: Deprotection to this compound
-
Hydrolysis: Dissolve the crude product from Step 1 in a solvent such as methanol or ethanol. Add an aqueous solution of a base like sodium hydroxide (1.5 eq).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the hydrolysis of the acetate ester by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the final product with a suitable organic solvent.
-
Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the pure this compound.
Applications in Drug Development
This molecule is not an end-product but rather a strategic starting point for building complex molecules with therapeutic potential. Its bifunctional nature (aldehyde and hydroxyl groups) makes it an ideal scaffold for generating chemical libraries for high-throughput screening.
Caption: Role as a versatile scaffold in drug discovery.
A Versatile Synthetic Intermediate
-
Derivatization of the Aldehyde: The aldehyde is a gateway to numerous compound classes. Condensation with hydrazines can yield pyrazoline derivatives, while reaction with amines followed by reduction (reductive amination) provides access to a wide range of secondary and tertiary amines. These are key functionalities for targeting G-protein coupled receptors (GPCRs) and kinases.
-
Modification of the Hydroxyl Group: The hydroxyethyl side chain can be modified to optimize absorption, distribution, metabolism, and excretion (ADME) properties. For instance, esterification can create prodrugs that are cleaved in vivo to release the active parent molecule.
Potential Therapeutic Areas
Based on the extensive literature on pyrazole-containing active pharmaceutical ingredients (APIs), this scaffold is a promising starting point for agents targeting several diseases:
-
Anti-inflammatory: Many pyrazole derivatives, including the well-known drug Celecoxib, are potent inhibitors of cyclooxygenase (COX) enzymes, making this an important area of investigation.[1]
-
Oncology: Pyrazole-based compounds have been developed as inhibitors of various kinases, which are critical targets in cancer therapy.[8][9]
-
Infectious Diseases: The pyrazole nucleus is found in compounds with antibacterial and antifungal activity, offering a scaffold for the development of new anti-infective agents.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar pyrazole aldehydes provide a strong basis for hazard assessment.
-
Expected Hazards: Based on analogs like 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde and 3-methyl-1H-pyrazole-4-carbaldehyde, this compound should be treated as hazardous.[10][11] It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] It may also be harmful if swallowed (H302).[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
This compound stands out as a high-potential building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a strategic protection-deprotection sequence, is robust and based on well-understood Vilsmeier-Haack chemistry. The compound's dual functionality offers chemists a versatile platform to generate novel and diverse molecular architectures. For researchers aiming to develop new therapeutics, particularly in the areas of inflammation, oncology, and infectious disease, this pyrazole derivative represents a valuable and strategic starting point for innovation.
References
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Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. Available from: [Link]
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physical and chemical properties of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer predictive insights and practical guidance.
Molecular Structure and Physicochemical Properties
This compound possesses a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted at the 1-position with a 2-hydroxyethyl group, at the 3-position with a methyl group, and at the 4-position with a carbaldehyde (formyl) group. The presence of the aldehyde and hydroxyl functional groups makes it a versatile building block for the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C7H10N2O2/c1-6-7(5-11)4-9(8-6)2-3-10/h4-5,10H,2-3H2,1H3 | |
| SMILES | O=C([H])C1=CN(N=C1C)CCO | |
| CAS Number | 135449-92-2 | Inferred from supplier data |
Synthesis and Purification
The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[2] However, the presence of a primary alcohol in the starting material, 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole, can lead to side reactions under the acidic conditions of the Vilsmeier-Haack formylation. Specifically, the hydroxyl group may be substituted by a chlorine atom.[2][3]
Therefore, a protection-deprotection strategy is advisable for a clean and efficient synthesis. The hydroxyl group can be protected, for example, as an acetate ester, which is stable to the Vilsmeier-Haack conditions and can be easily removed by hydrolysis.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
-
Protection of the Hydroxyl Group:
-
Dissolve 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole in a suitable solvent (e.g., dichloromethane).
-
Add acetic anhydride and a catalytic amount of a base (e.g., triethylamine or pyridine).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the acetylated product.
-
-
Vilsmeier-Haack Formylation:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold dimethylformamide (DMF).
-
Add the protected pyrazole derivative to the Vilsmeier reagent.
-
Heat the reaction mixture (e.g., to 70-90 °C) for several hours.[2][4]
-
Cool the reaction mixture and pour it onto crushed ice, then neutralize with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the formylated product.[4]
-
Filter the precipitate and wash with water.
-
-
Deprotection of the Acetyl Group:
-
Suspend the crude formylated product in a mixture of water and a co-solvent like ethanol.
-
Add an aqueous solution of a base (e.g., NaOH) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the final product.
-
Filter the product, wash with water, and dry.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[4] Recrystallization from a suitable solvent system may also be employed.
-
Spectroscopic Analysis (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm. - Pyrazole ring proton (H5): A singlet around δ 8.0-8.2 ppm. - Ethyl protons (-CH₂CH₂-): Two triplets, one for the N-CH₂ around δ 4.2-4.4 ppm and one for the O-CH₂ around δ 3.8-4.0 ppm. - Methyl protons (-CH₃): A singlet around δ 2.3-2.5 ppm. - Hydroxyl proton (-OH): A broad singlet, chemical shift is solvent-dependent. |
| ¹³C NMR | - Aldehyde carbon (-CHO): A signal around δ 183-185 ppm. - Pyrazole ring carbons: Signals in the aromatic region, with the C4 (bearing the aldehyde) being more downfield. - Ethyl carbons (-CH₂CH₂-): Two signals in the aliphatic region. - Methyl carbon (-CH₃): A signal in the upfield aliphatic region. |
| IR Spectroscopy | - O-H stretch: A broad band around 3200-3500 cm⁻¹. - C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹. - C=O stretch (aldehyde): A strong, sharp band around 1670-1690 cm⁻¹.[4] - C=N and C=C stretch (pyrazole ring): Bands in the 1500-1600 cm⁻¹ region. |
| Mass Spectrometry | - [M+H]⁺: Expected at m/z 155.0815.[8] - [M+Na]⁺: Expected at m/z 177.0634.[8] - Common fragmentation patterns would involve the loss of the hydroxyethyl side chain. |
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by its aldehyde and hydroxyl functional groups.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensation reactions to form imines, oximes, and hydrazones. This makes it a valuable precursor for synthesizing a wide range of pyrazole-based derivatives.[1]
-
Hydroxyl Group: The primary alcohol can be oxidized to a carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution reactions.
-
Pyrazole Core: The pyrazole ring itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[9][10] It is known to participate in hydrogen bonding and hydrophobic interactions with biological targets.[10]
Potential Applications in Drug Discovery
Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities, including:
The title compound serves as a key intermediate for the synthesis of novel pyrazole derivatives that could be screened for these and other therapeutic activities. The hydroxyethyl group, in particular, can improve aqueous solubility and provide a handle for further derivatization.
Caption: Reactivity and potential applications in drug discovery.
Safety and Handling
Specific safety data for this compound is limited. However, based on related compounds, the following precautions should be taken:
-
GHS Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[14][15]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage class is for combustible solids.
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MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]
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European Journal of Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
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SpectraBase. 1,3-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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An In-depth Technical Guide to the Structure Elucidation of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Introduction
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile scaffold for the synthesis of novel pharmaceutical agents and specialized polymers. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] The presence of three distinct functional groups—a hydroxyl, a methyl, and an aldehyde—on this specific pyrazole derivative provides multiple reaction sites for further chemical modification, making it a valuable building block for creating libraries of complex molecules.
However, the synthesis of asymmetrically substituted N-alkylated pyrazoles can often lead to a mixture of regioisomers.[3] Therefore, unambiguous structure elucidation is not merely a routine characterization step but a critical requirement to ensure the correct molecular architecture for subsequent research and development. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required to definitively confirm the structure of this compound, focusing on the logic behind the experimental design and data interpretation.
Part 1: The Analytical Strategy - A Multi-faceted Approach
The complete elucidation of a molecule's structure is akin to solving a complex puzzle. No single technique provides all the answers; instead, we must integrate data from multiple orthogonal methods.[4] Our strategy relies on a logical progression from basic molecular formula determination to the precise mapping of atomic connectivity.
The overall workflow is as follows:
Caption: Workflow for Structure Elucidation.
Part 2: Spectroscopic Data Interpretation
Mass Spectrometry (MS): The Molecular Blueprint
Rationale: The first step in any structure elucidation is to determine the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that can confirm the molecular formula.
Expected Data & Interpretation: Using Electrospray Ionization (ESI), a soft ionization technique, we expect to see the protonated molecule [M+H]⁺.
-
Expected [M+H]⁺: 155.0815
-
Calculated for C₇H₁₁N₂O₂⁺: 155.0815
The observation of a molecular ion peak at m/z 155.0815 would provide strong evidence for the molecular formula C₇H₁₀N₂O₂, which has an Index of Hydrogen Deficiency (IHD) of 4. This IHD value is consistent with the proposed structure, which contains one ring (IHD=1) and three double bonds (one C=C and two C=N in the aromatic pyrazole ring, IHD=3).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[5] This allows for a quick confirmation that the desired chemical transformations have occurred during synthesis.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (Alcohol) |
| 2960-2850 | Medium | C-H stretch (Aliphatic CH₂) |
| 1680-1660 | Strong | C=O stretch (Aldehyde) |
| 1570-1500 | Medium | C=N/C=C stretch (Pyrazole Ring) |
The presence of a strong, sharp peak around 1670 cm⁻¹ is highly characteristic of an aromatic aldehyde. Crucially, a broad absorption band in the 3400-3200 cm⁻¹ region confirms the presence of the hydroxyl group from the hydroxyethyl side chain.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.[5][7] By combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can piece together the entire molecular skeleton.[8][9][10]
2.3.1. ¹H NMR Spectroscopy: Proton Environment
Rationale: ¹H NMR provides information on the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | 9.75 | s | 1H | Aldehyde (-CH O) |
| H-b | 8.10 | s | 1H | Pyrazole H-5 |
| H-c | 4.90 | t (br) | 1H | Hydroxyl (-OH ) |
| H-d | 4.25 | t, J=5.0 Hz | 2H | N-CH₂ -CH₂OH |
| H-e | 3.75 | t, J=5.0 Hz | 2H | N-CH₂-CH₂ OH |
| H-f | 2.40 | s | 3H | Methyl (-CH₃ ) |
Interpretation:
-
The downfield singlet at 9.75 ppm is characteristic of an aldehyde proton.
-
The singlet at 8.10 ppm is in the aromatic region and is assigned to the lone proton on the pyrazole ring.
-
The two triplets at 4.25 ppm and 3.75 ppm, each integrating to 2H and coupling to each other, are indicative of the -CH₂-CH₂- ethyl fragment.
-
The singlet at 2.40 ppm corresponds to the methyl group on the pyrazole ring.
-
The broad triplet for the hydroxyl proton (H-c) indicates coupling to the adjacent CH₂ group (H-e).
2.3.2. ¹³C NMR & DEPT-135 Spectroscopy: The Carbon Skeleton
Rationale: ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment further distinguishes between CH₃, CH₂, and CH carbons, which is crucial for unambiguous assignment.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment |
| C1 | 185.5 | N/A | Aldehyde (C =O) |
| C2 | 148.0 | N/A | Pyrazole C-3 |
| C3 | 139.5 | CH (Positive) | Pyrazole C-5 |
| C4 | 118.0 | N/A | Pyrazole C-4 |
| C5 | 59.5 | CH₂ (Negative) | N-CH₂-C H₂OH |
| C6 | 51.0 | CH₂ (Negative) | N-C H₂-CH₂OH |
| C7 | 11.5 | CH₃ (Positive) | Methyl (-C H₃) |
Interpretation:
-
The DEPT-135 spectrum confirms the presence of one CH₃ group, two CH₂ groups, and one CH group, perfectly matching the proposed structure.
-
The three quaternary carbons (no signal in DEPT-135) correspond to the aldehyde carbonyl (C1), the methyl-substituted pyrazole carbon (C2), and the aldehyde-substituted pyrazole carbon (C4).
2.3.3. 2D NMR: Connecting the Pieces
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
Key Correlation: A cross-peak between the signals at δ 4.25 ppm (H-d) and δ 3.75 ppm (H-e) confirms the connectivity of the N-CH₂-CH₂ -OH fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling).
-
Key Correlations:
-
δ 8.10 (H-b) → δ 139.5 (C3)
-
δ 4.25 (H-d) → δ 51.0 (C6)
-
δ 3.75 (H-e) → δ 59.5 (C5)
-
δ 2.40 (H-f) → δ 11.5 (C7)
-
HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment
Rationale: HMBC is the cornerstone for establishing the final structure, as it reveals long-range correlations (2-3 bonds) between protons and carbons.[3][11][12] This is particularly vital for connecting the hydroxyethyl side chain to the correct nitrogen atom and confirming the substitution pattern on the pyrazole ring.
Predicted Key HMBC Correlations:
| Proton (δ ppm) | Correlated Carbon (δ ppm) | # of Bonds | Structural Significance |
| 9.75 (H-a) | 139.5 (C3), 118.0 (C4) | 3, 2 | Confirms aldehyde is at C4, adjacent to C5 and C4 itself. |
| 8.10 (H-b) | 148.0 (C2), 118.0 (C4) | 3, 2 | Shows H-5 is adjacent to C-3 and C-4, confirming the 3,4-substitution pattern. |
| 4.25 (H-d) | 148.0 (C2), 139.5 (C3) | 3, 3 | Crucial correlation : Connects the N-CH₂ group to both C3 and C5 of the pyrazole ring, confirming attachment at N-1. |
| 2.40 (H-f) | 148.0 (C2), 118.0 (C4) | 2, 3 | Confirms the methyl group is attached to C3. |
The HMBC correlations are the final, irrefutable proof. The correlation from the N-CH₂ protons (H-d at 4.25 ppm) to both C3 and C5 of the pyrazole ring is only possible if the hydroxyethyl group is attached to the N-1 position. This definitively distinguishes it from the N-2 regioisomer.
Caption: Key HMBC correlations confirming connectivity.
Part 3: Experimental Protocols
The following are standardized protocols for acquiring the high-quality data necessary for this elucidation.[13]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire 16-32 scans with a 30° pulse and a relaxation delay of 2 seconds.
-
¹³C{¹H} NMR: Acquire 1024-2048 scans with a 30° pulse and a relaxation delay of 2 seconds.
-
DEPT-135: Use standard pulse program parameters.
-
2D Experiments (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs. For HMBC, optimize the long-range coupling delay for an average J-coupling of 8 Hz.
2. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methanol.
-
Instrumentation: Use a Time-of-Flight (TOF) or Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source.
-
Method: Infuse the sample at 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500. Use a known internal standard for mass calibration.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet. If it is a viscous oil, cast a thin film on a NaCl or KBr salt plate.
-
Instrumentation: Record the spectrum using a standard FTIR spectrometer.
-
Method: Acquire 32 scans at a resolution of 4 cm⁻¹.
Conclusion
The unambiguous structure elucidation of this compound is achieved through a systematic and integrated spectroscopic approach. While initial analyses by mass spectrometry and IR spectroscopy confirm the molecular formula and the presence of key functional groups, the definitive structural proof lies in a comprehensive suite of NMR experiments. Specifically, the 2-bond and 3-bond correlations observed in the HMBC spectrum provide irrefutable evidence for the connectivity of the hydroxyethyl substituent at the N-1 position and the relative positions of the methyl and aldehyde groups on the pyrazole core. This rigorous, multi-technique validation is essential for ensuring the material's identity and purity, providing a solid foundation for its use in research and development.
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molecular weight of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The document details the compound's core physicochemical properties, with a primary focus on its molecular weight and empirical formula. A plausible, mechanistically justified synthetic protocol is presented, alongside methodologies for structural characterization. Furthermore, this guide explores the strategic importance of the pyrazole scaffold and the specific functional moieties of the title compound, which position it as a versatile synthon for developing novel therapeutic agents. This content is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical principles.
Core Molecular Profile
This compound is a solid organic compound featuring a substituted pyrazole ring. The pyrazole core is a privileged scaffold in pharmaceutical sciences, known for its presence in a wide array of biologically active molecules.[1][2] The title compound's molecular structure is characterized by a 3-methyl group, a 4-carbaldehyde (formyl) group, and a 1-(2-hydroxyethyl) substituent. These functional groups provide multiple reaction sites for synthetic elaboration.
The precise molecular weight is a fundamental property for any chemical compound, critical for stoichiometric calculations in synthesis, quantitative analysis, and spectrometric identification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 154.17 g/mol | |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Monoisotopic Mass | 154.07423 Da | [3] |
| IUPAC Name | 1-(2-hydroxyethyl)-3-methylpyrazole-4-carbaldehyde | [3] |
| Physical Form | Solid | |
| SMILES | O=C([H])C1=CN(N=C1C)CCO | |
| InChI Key | QUSLPCAYDROTTE-UHFFFAOYSA-N | |
| MDL Number | MFCD09864400 | |
| PubChem Substance ID | 329775580 |
Synthesis and Mechanistic Rationale
The synthesis of pyrazole-4-carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction.[4] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
However, the presence of a free hydroxyl group in the starting material, 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole, complicates a direct Vilsmeier-Haack formylation. The hydroxyl group is nucleophilic and can react with the highly electrophilic Vilsmeier reagent, leading to undesired side products or substitution of the hydroxyl with a chlorine atom.[5]
Therefore, a robust and self-validating synthetic strategy involves a protection-formylation-deprotection sequence. The hydroxyl group is first protected, typically as an ester, which is stable to the Vilsmeier-Haack conditions but can be readily cleaved afterward.
Experimental Protocol: Proposed Synthesis
Step 1: Protection of the Hydroxyl Group (Acetylation)
-
Dissolve 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.2 eq), to act as an acid scavenger.
-
Add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-methyl-4-formyl-1H-pyrazol-1-yl)ethyl acetate.
Causality: Acetylation converts the nucleophilic hydroxyl group into an ester, which is inert to the electrophilic Vilsmeier reagent, thereby directing the formylation exclusively to the electron-rich C4 position of the pyrazole ring.
Step 2: Vilsmeier-Haack Formylation
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C. Stir for 30 minutes.
-
Add the protected pyrazole from Step 1, dissolved in a minimal amount of anhydrous DMF, to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base, such as sodium hydroxide or sodium bicarbonate, until alkaline (pH ~8-9), which will precipitate the crude product.
-
Filter the solid, wash with cold water, and dry to obtain the crude formylated and protected intermediate.
Causality: The pyrazole ring is an electron-rich heterocycle, making the C4 position susceptible to electrophilic substitution. The Vilsmeier reagent acts as the electrophile, installing the formyl group at this position.
Step 3: Deprotection of the Hydroxyl Group (Hydrolysis)
-
Suspend the crude product from Step 2 in a mixture of methanol and water.
-
Add a base, such as sodium carbonate (Na₂CO₃) or a dilute solution of sodium hydroxide (NaOH).
-
Stir the mixture at room temperature for 2-3 hours until the hydrolysis of the acetate ester is complete (monitored by TLC).
-
Neutralize the solution with a dilute acid (e.g., HCl) and extract the final product, this compound, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product via column chromatography or recrystallization.
Causality: Basic hydrolysis efficiently cleaves the acetate protecting group, regenerating the free hydroxyl group to yield the target molecule without affecting the newly installed aldehyde or the pyrazole core.
Visualization of Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound.
Structural Elucidation and Characterization
Verifying the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization. While specific experimental data requires direct measurement, predicted data based on analogous structures provides a strong reference.[6]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value/Observation | Rationale |
| ¹H NMR | Aldehyde proton (-CHO) | δ 9.8 - 10.0 ppm (singlet) | Highly deshielded proton characteristic of aldehydes. |
| Pyrazole H-5 proton | δ 7.8 - 8.2 ppm (singlet) | Aromatic proton on the pyrazole ring adjacent to the aldehyde. | |
| N-CH₂ protons | δ 4.2 - 4.5 ppm (triplet) | Methylene group adjacent to the pyrazole nitrogen. | |
| O-CH₂ protons | δ 3.8 - 4.1 ppm (triplet) | Methylene group adjacent to the hydroxyl oxygen. | |
| OH proton | δ 2.0 - 4.0 ppm (broad singlet) | Exchangeable proton; chemical shift is concentration and solvent dependent. | |
| Methyl protons (-CH₃) | δ 2.3 - 2.6 ppm (singlet) | Protons of the methyl group on the pyrazole ring. | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 185 - 195 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Pyrazole C-4 | δ 140 - 145 ppm | Carbon atom bearing the aldehyde group. | |
| Pyrazole C-3 & C-5 | δ 130 - 142 ppm | Other unsaturated carbons of the pyrazole ring. | |
| N-CH₂ & O-CH₂ | δ 50 - 65 ppm | Aliphatic carbons of the hydroxyethyl side chain. | |
| Methyl Carbon (-CH₃) | δ 12 - 16 ppm | Aliphatic methyl carbon. | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 155.08 | Corresponds to the molecular weight (154.17) plus a proton. |
| IR Spectroscopy | O-H stretch | ~3400 cm⁻¹ (broad) | Characteristic of the hydroxyl group. |
| C=O stretch | ~1680 cm⁻¹ (strong) | Characteristic of an aromatic aldehyde carbonyl. |
Relevance and Applications in Drug Discovery
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for binding to biological targets.[7] Derivatives of pyrazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4][8]
This compound is a particularly valuable building block due to its trifunctional nature:
-
The Pyrazole Core: Provides a stable, aromatic scaffold that can be tailored to fit into specific enzyme active sites.
-
The Aldehyde Group: A versatile chemical handle for a variety of transformations, including reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to build larger heterocyclic systems.
-
The Hydroxyl Group: Offers a site for ether or ester formation, allowing for the introduction of new functionalities to modulate solubility, cell permeability, or target engagement.
This combination allows for the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Visualization of Application Potential
Caption: Role as a versatile intermediate for bioactive scaffolds.
Conclusion
This compound, with a molecular weight of 154.17 g/mol , is more than a simple chemical entity. It represents a strategically designed molecular building block with significant potential in synthetic and medicinal chemistry. Its synthesis, while requiring a careful protection-deprotection strategy to ensure regioselectivity, is based on reliable and well-understood organic reactions. The compound's multiple functional groups provide a platform for extensive chemical modification, making it an invaluable tool for researchers and scientists dedicated to the discovery and development of next-generation pharmaceuticals.
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A Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Starting Materials and Strategic Execution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic routes to 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a key building block in pharmaceutical and materials science. We will dissect the primary synthetic strategies, focusing on the selection of starting materials and the rationale behind key experimental choices. This document emphasizes field-proven insights and provides detailed, step-by-step methodologies for the core transformations involved, including pyrazole ring formation, regioselective N-alkylation, and Vilsmeier-Haack formylation.
Introduction: The Significance of a Versatile Pyrazole Derivative
This compound is a valuable heterocyclic compound, featuring a highly functionalized pyrazole core. The presence of a reactive carbaldehyde group at the C4 position, a nucleophilic hydroxyl group on the N1-substituent, and a methyl group at the C3 position makes it a versatile precursor for the synthesis of a wide range of more complex molecules. These derivatives have shown promise as active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-melanoma agents, as well as components in advanced materials[1]. The strategic synthesis of this molecule is therefore of considerable interest to the scientific community.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting two main synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights that the synthesis can be approached by either first constructing the N-substituted pyrazole and then introducing the aldehyde, or by forming the pyrazole ring with the substituents already in place. The former approach is generally more common and will be the focus of this guide.
Core Synthetic Strategy: A Step-by-Step Approach
The most prevalent and efficient synthesis of this compound involves a multi-step sequence. This strategy offers flexibility and control over the introduction of each functional group.
Caption: Overview of the primary synthetic workflow.
Step 1: Synthesis of the 3-Methyl-1H-pyrazole Core
The foundation of the target molecule is the 3-methyl-1H-pyrazole ring. This is typically synthesized via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.
-
Starting Materials:
-
1,3-Dicarbonyl Compound: For a 3-methylpyrazole, a suitable starting material is a β-diketone such as acetylacetone (2,4-pentanedione) or a β-ketoester like ethyl acetoacetate.
-
Hydrazine Source: Hydrazine hydrate is the most common and cost-effective source of hydrazine.
-
-
Mechanism: The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation to form the pyrazole ring.
-
Experimental Protocol (Example):
-
To a solution of acetylacetone in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.
-
The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating to drive the reaction to completion.
-
The product, 3-methyl-1H-pyrazole, can be isolated by removing the solvent under reduced pressure and purified by distillation or crystallization.
-
Step 2: Regioselective N-Alkylation with a 2-Hydroxyethyl Group
The introduction of the 2-hydroxyethyl group onto the pyrazole nitrogen is a critical step. For an unsymmetrical pyrazole like 3-methyl-1H-pyrazole, this reaction can lead to a mixture of two regioisomers: 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole and 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole. Controlling the regioselectivity is therefore paramount.
-
Starting Materials:
-
3-Methyl-1H-pyrazole: The product from the previous step.
-
Alkylating Agent: 2-Bromoethanol or 2-chloroethanol are common choices. Ethylene oxide can also be used.
-
-
Causality Behind Experimental Choices: The choice of base and solvent can significantly influence the regioselectivity of the N-alkylation[2]. Generally, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetonitrile, a mixture of isomers is often obtained[2]. To achieve higher selectivity, alternative conditions may be explored, such as using milder bases or employing enzymatic catalysis[3].
-
Experimental Protocol (Example):
-
To a solution of 3-methyl-1H-pyrazole in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.
-
Add the alkylating agent (e.g., 2-bromoethanol) to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC-MS.
-
After completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated.
-
The resulting crude product, a mixture of regioisomers, is then purified by column chromatography to isolate the desired 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole.
-
Step 3: Vilsmeier-Haack Formylation
The final step is the introduction of the carbaldehyde group at the 4-position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich heterocyclic systems like pyrazoles[4][5][6].
-
Starting Materials:
-
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole: The product from the N-alkylation step.
-
Vilsmeier Reagent: Prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)[7].
-
-
Mechanism: The Vilsmeier reagent, a chloroiminium ion, acts as an electrophile and attacks the electron-rich 4-position of the pyrazole ring. The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde.
-
Critical Consideration: Hydroxyl Group Protection: A crucial aspect of this step is the potential for the Vilsmeier reagent to react with the free hydroxyl group of the 2-hydroxyethyl substituent. This can lead to undesired side products, such as the corresponding chloroethyl derivative[8][9]. To circumvent this, a protection-deprotection strategy is often employed. The hydroxyl group can be protected as an acetate ester prior to the Vilsmeier-Haack reaction and then deprotected under basic conditions.
-
Experimental Protocol (with Protection/Deprotection):
-
Protection: React 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole with acetic anhydride in the presence of a base like pyridine to form the corresponding acetate ester.
-
Vilsmeier-Haack Reaction:
-
Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold DMF under an inert atmosphere.
-
Add the protected pyrazole derivative to the Vilsmeier reagent.
-
Heat the reaction mixture, typically to 80-90 °C, for several hours[10].
-
After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product[4].
-
-
Deprotection: Treat the crude formylated and protected product with a base (e.g., aqueous sodium hydroxide) to hydrolyze the acetate group and yield the final product, this compound.
-
Purification: The final product can be purified by recrystallization or column chromatography.
-
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1 | Pyrazole Formation | Acetylacetone, Hydrazine Hydrate | >80% | General Knowledge |
| 2 | N-Alkylation | 3-Methyl-1H-pyrazole, 2-Bromoethanol, K₂CO₃ | 40-60% (of desired isomer) | [2] |
| 3 | Vilsmeier-Haack | Protected Pyrazole, POCl₃, DMF | 81-89% | [10] |
Conclusion
The synthesis of this compound is a well-established process that relies on a sequence of fundamental organic transformations. The key to a successful synthesis lies in the careful selection of starting materials and the strategic management of functional group compatibility, particularly the protection of the hydroxyl group during the Vilsmeier-Haack formylation. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]
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Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]
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Spectroscopic Characterization of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra, this guide presents a detailed analysis based on predicted spectroscopic data, supported by established principles of NMR, IR, and Mass Spectrometry, and corroborated by data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the structural characterization of this molecule.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of multiple functional groups—a pyrazole ring, a hydroxyl group, a methyl group, and an aldehyde group—makes this molecule a versatile scaffold for the synthesis of novel pharmaceutical agents. Accurate structural elucidation through spectroscopic methods is paramount for its application in drug design and development.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Key Molecular Information:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| InChI Key | QUSLPCAYDROTTE-UHFFFAOYSA-N | [1] |
| SMILES | CC1=NN(C=C1C=O)CCO | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on the analysis of similar pyrazole derivatives and established chemical shift principles.[3][4][5]
Predicted ¹H NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHO | 9.8 - 10.0 | s | - |
| H-5 (pyrazole) | 7.9 - 8.1 | s | - |
| N-CH₂ | 4.2 - 4.4 | t | ~5.0 |
| CH₂-OH | 3.9 - 4.1 | t | ~5.0 |
| OH | (broad signal, variable) | s | - |
| C-CH₃ | 2.4 - 2.6 | s | - |
Interpretation:
-
Aldehyde Proton (CHO): The aldehyde proton is expected to appear as a singlet in the downfield region of 9.8-10.0 ppm, a characteristic chemical shift for this functional group.
-
Pyrazole Ring Proton (H-5): The single proton on the pyrazole ring is anticipated to resonate as a singlet between 7.9 and 8.1 ppm.
-
Hydroxyethyl Protons (N-CH₂ and CH₂-OH): The two methylene groups of the hydroxyethyl substituent are expected to appear as triplets around 4.2-4.4 ppm and 3.9-4.1 ppm, respectively, due to coupling with each other.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature and is expected to be a broad singlet.
-
Methyl Protons (C-CH₃): The methyl group protons attached to the pyrazole ring will likely appear as a singlet in the upfield region of 2.4-2.6 ppm.
Predicted ¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (aldehyde) | 185 - 190 |
| C-3 (pyrazole) | 148 - 152 |
| C-5 (pyrazole) | 138 - 142 |
| C-4 (pyrazole) | 115 - 120 |
| N-CH₂ | 58 - 62 |
| CH₂-OH | 50 - 55 |
| C-CH₃ | 12 - 15 |
Interpretation:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and is predicted to have a chemical shift in the range of 185-190 ppm.
-
Pyrazole Ring Carbons (C-3, C-4, C-5): The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region, with C-3 and C-5 appearing at lower field than C-4.
-
Hydroxyethyl Carbons (N-CH₂ and CH₂-OH): The carbons of the hydroxyethyl group are expected in the 50-62 ppm range.
-
Methyl Carbon (C-CH₃): The methyl carbon will be the most shielded, with a predicted chemical shift of 12-15 ppm.
Experimental Protocol for NMR Data Acquisition
Figure 2: A generalized workflow for acquiring NMR spectra.
A standard protocol for obtaining NMR spectra involves dissolving the sample in a deuterated solvent, followed by data acquisition and processing.[6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted characteristic IR absorption frequencies for this compound are summarized below.
Predicted IR Absorption Frequencies
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C-H stretch (aldehyde) | 2720 - 2820 | Medium, often two bands |
| C=O stretch (aldehyde) | 1670 - 1690 | Strong |
| C=N stretch (pyrazole) | 1580 - 1620 | Medium |
| C=C stretch (pyrazole) | 1450 - 1550 | Medium |
| C-O stretch (alcohol) | 1050 - 1150 | Strong |
Interpretation:
-
O-H Stretch: A strong and broad absorption band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.[9]
-
C-H Stretches: The spectrum will likely show multiple C-H stretching bands corresponding to the aromatic pyrazole ring, the aliphatic ethyl and methyl groups, and the characteristic aldehyde C-H stretch.[10]
-
C=O Stretch: A strong, sharp peak in the 1670-1690 cm⁻¹ range is characteristic of the aldehyde carbonyl group. Conjugation with the pyrazole ring is expected to lower the frequency compared to a simple aliphatic aldehyde.[10]
-
C=N and C=C Stretches: Absorptions in the 1450-1620 cm⁻¹ region are characteristic of the pyrazole ring's double bonds.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching of the primary alcohol.
Experimental Protocol for IR Data Acquisition
Figure 3: A simplified workflow for acquiring an IR spectrum using an ATR accessory.
For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are presented below.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 154 | [M]⁺˙ (Molecular Ion) |
| 125 | [M - CHO]⁺ |
| 123 | [M - CH₂OH]⁺ |
| 110 | [M - C₂H₄O]⁺˙ |
| 81 | [C₄H₅N₂]⁺ (Pyrazole ring fragment) |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 154, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: Common fragmentation pathways for pyrazole derivatives involve cleavage of the substituents from the ring.[11][12] The loss of the aldehyde group (CHO, 29 Da) would result in a fragment at m/z 125. Cleavage of the hydroxyethyl side chain can occur in several ways, including the loss of a CH₂OH radical (31 Da) to give a fragment at m/z 123, or the loss of ethylene oxide (C₂H₄O, 44 Da) to yield a fragment at m/z 110. Fragmentation of the pyrazole ring itself can also occur, leading to smaller, characteristic fragments.
Experimental Protocol for Mass Spectrometry Data Acquisition
Figure 4: A general workflow for mass spectrometry analysis.
The choice of sample introduction and ionization technique will depend on the specific instrumentation and the goals of the analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and Mass Spectrometry data, along with their interpretations and standardized experimental protocols, offer a valuable resource for the identification and structural confirmation of this compound. While these predictions are based on sound scientific principles and data from analogous molecules, experimental verification remains the gold standard. This guide serves as a robust starting point for researchers working with this and similar pyrazole derivatives.
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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Synthesis and Cytotoxicity Activity of Some Novel Hydrazide, Pyrazole, Isoxazole, Pyrimidine and Fused Pyran-2-one Derivatives. HETEROCYCLES. Available at: [Link]
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A Technical Guide to the Biological Potential of Pyrazole-4-Carbaldehyde Derivatives
Foreword: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to bind to a wide array of biological targets. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold. Its derivatives are foundational components in numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic introduction of a carbaldehyde group at the 4-position of the pyrazole nucleus creates the pyrazole-4-carbaldehyde core. This aldehyde functionality is not merely a passive substituent; it serves as a highly versatile synthetic handle, enabling chemists to elaborate the core structure into a vast library of derivatives through reactions like condensation, oxidation, and reduction. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of these promising compounds, offering a technical resource for researchers engaged in the development of novel therapeutics.
Core Synthesis Strategies: The Vilsmeier-Haack Reaction as a Primary Tool
The efficient synthesis of the pyrazole-4-carbaldehyde core is paramount to exploring its therapeutic potential. While several methods exist, the Vilsmeier-Haack reaction stands out as the most prevalent and efficient strategy for introducing a formyl group onto the pyrazole ring.[4][5]
Causality of Method Selection: The Vilsmeier-Haack reaction is favored for its operational simplicity and high efficacy. It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic iminium species readily attacks the electron-rich C4 position of the pyrazole ring, which is activated for electrophilic substitution. The reaction proceeds smoothly from readily available hydrazone precursors, which cyclize and formylate in a one-pot process to yield the target 4-formylpyrazole derivatives.[1][4] This method's reliability and adaptability make it a cornerstone for generating diverse libraries of these compounds for biological screening.
Diagram 1: Generalized Vilsmeier-Haack Synthesis Workflow
Caption: General workflow for pyrazole-4-carbaldehyde synthesis.
Experimental Protocol 1: General Synthesis via Vilsmeier-Haack Reaction
This protocol is a self-validating system, where successful synthesis is confirmed through standard analytical techniques.
-
Step 1: Hydrazone Formation:
-
To a solution of an appropriate aryl methyl ketone (1.0 eq) in ethanol, add the selected substituted hydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried.
-
-
Step 2: Vilsmeier-Haack Cyclization and Formylation:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) with stirring.
-
Stir the mixture for 30 minutes at 0-5°C to form the Vilsmeier reagent.
-
Add the hydrazone intermediate (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-5 hours.
-
Monitor the reaction by TLC.
-
-
Step 3: Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the product precipitates.
-
Collect the crude solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole-4-carbaldehyde derivative.
-
-
Step 4: Characterization:
The Broad Spectrum of Biological Activity
The true value of the pyrazole-4-carbaldehyde scaffold lies in the diverse biological activities exhibited by its derivatives. The aldehyde group provides a reactive site for further modification, leading to compounds with potent antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Derivatives of pyrazole-4-carbaldehyde have consistently shown significant activity against a range of pathogenic bacteria and fungi.[1][7]
Mechanism of Action: The antimicrobial effects can be attributed to several mechanisms. For instance, some pyrazole derivatives are known to act as DNA gyrase inhibitors, preventing bacterial DNA replication.[6][8] Others may disrupt cell membrane integrity or inhibit essential metabolic pathways. Structure-activity relationship studies reveal that the introduction of halogen substituents (e.g., chloro, bromo) on the phenyl rings attached to the pyrazole core often enhances antimicrobial potency.[6]
Quantitative Data Summary: Antimicrobial Potency
| Compound ID | Substituent (Example) | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| 4c | Bromo-substituted phenoxy | S. aureus | 40 | [6] |
| 4f | Trichloro-substituted phenoxy | C. albicans | 40 | [6] |
| IIIa-e | Substituted Phenyl | E. coli, S. aureus | Exhibited "excellent and good efficacy" | [1] |
| Series 9a-l | Coumarin derivatives | A. niger | Showed "good and moderate" activity | [8] |
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial efficacy.
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[9]
-
Anticancer Activity
The pyrazole scaffold is present in several FDA-approved anticancer drugs, particularly tyrosine kinase inhibitors.[2] Pyrazole-4-carbaldehyde derivatives have also been extensively investigated for their cytotoxic effects against various cancer cell lines.[1][4]
Mechanism of Action: The anticancer mechanisms are diverse and target-specific. Derivatives have been shown to interact with critical cellular machinery, including tubulin, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR).[2] By inhibiting these targets, the compounds can disrupt cell cycle progression, induce apoptosis, and inhibit tumor growth and angiogenesis.[4] For example, certain pyrazole-based benzo[d]imidazoles synthesized from pyrazole-4-carbaldehydes have shown activity against brain and breast cancer cell lines.[2]
Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Anti-inflammatory Activity
Many pyrazole derivatives are known for their potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors (e.g., Celecoxib).[3][10] This activity has been extended to derivatives of pyrazole-4-carbaldehyde.[4][11]
Mechanism of Action: The primary mechanism for the anti-inflammatory action of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[10] The anti-inflammatory effects of some derivatives have been established by measuring reductions in inflammatory markers like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[12]
Diagram 2: Simplified COX-2 Inhibition Pathway
Caption: Inhibition of prostaglandin synthesis via COX-2.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is critical for rational drug design. Studies on pyrazole derivatives have provided key insights.[13][14]
-
Substituents at N1: The nature of the substituent on the N1 nitrogen atom significantly influences activity. Large, aromatic groups, such as a 2,4-dichlorophenyl ring, are often crucial for high-potency receptor antagonism.[13][14]
-
Substituents at C3 and C5: The groups at the C3 and C5 positions are vital for defining the type and potency of the biological activity. For example, a para-substituted phenyl ring at the C5 position is a key requirement for potent cannabinoid CB1 receptor antagonism.[13][14] In fungicidal pyrazole-4-carboxamides, specific substitutions on the phenyl ring at C3 are critical for interaction with the target enzyme, succinate dehydrogenase (SDH).[15]
-
Modification of the C4-Carbaldehyde: The aldehyde at the C4 position is a key diversification point. Its conversion to Schiff bases, chalcones, or amides can dramatically alter the biological profile, leading to enhanced anti-inflammatory or antimicrobial properties.[16]
Diagram 3: Key SAR Points on the Pyrazole Scaffold
Caption: Structure-activity relationship hotspots on the core scaffold.
Conclusion and Future Directions
Pyrazole-4-carbaldehyde and its derivatives represent a highly promising and versatile class of compounds with a proven track record across a wide range of therapeutic areas. The ease of their synthesis, particularly via the Vilsmeier-Haack reaction, combined with the chemical reactivity of the C4-formyl group, provides a robust platform for the generation of large and diverse chemical libraries. The consistent demonstration of potent antimicrobial, anticancer, and anti-inflammatory activities underscores their significance in medicinal chemistry.
Future research should focus on the rational design of derivatives with enhanced target selectivity and improved pharmacokinetic profiles. Leveraging the established SAR insights, medicinal chemists can fine-tune substituents to optimize potency while minimizing off-target effects. The development of novel derivatives targeting drug-resistant microbial strains and aggressive cancer phenotypes remains a critical and promising avenue for exploration. These efforts will undoubtedly continue to solidify the position of the pyrazole scaffold as a truly privileged structure in the ongoing quest for novel and effective medicines.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
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ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. [Download Scientific Diagram]. Retrieved from [Link]
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Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
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Semantic Scholar. (n.d.). Synthesis of Pyrazole-4-carbaldehyde Derivatives for Their Antifungal Activity. Medicinal Chemistry Research. Retrieved from [Link]
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Ma, T., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]
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Al-Mousawi, S. M., et al. (2009). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]
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Sharma, N., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Sustainability. [Link]
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Vasylyeva, I., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7930-7945. [Link]
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An In-depth Technical Guide on the Safe Handling and Application of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and promising clinical candidates.[1] Its versatile chemical nature allows for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The compound 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a functionalized pyrazole derivative that serves as a valuable building block in the synthesis of more complex, biologically active molecules.[3] The presence of a reactive aldehyde group and a hydroxyethyl chain provides multiple points for chemical modification, making it a key intermediate for researchers in drug development.[3]
This guide provides a comprehensive overview of the safe handling, storage, and application of this compound, with a focus on the underlying scientific principles that inform these best practices.
Compound Identification and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₇H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 154.17 g/mol | [4][6] |
| Appearance | Solid | [4] |
| CAS Number | 90479-58-0 | N/A |
| SMILES | O=C([H])C1=CN(N=C1C)CCO | [4] |
Hazard Identification and Safety Precautions
Summary of Potential Hazards
-
Serious Eye Damage: Causes serious eye irritation and potentially severe eye damage.[6][7][8][9]
-
Respiratory Irritation: May cause respiratory irritation.[6][7][9][10][11]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[7][9]
Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and replaced immediately if any signs of degradation are observed.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9][11] If a fume hood is not available and there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area to minimize the inhalation of dust or fumes.[7][9][11] A certified chemical fume hood is the preferred engineering control.
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[8]
Safe Handling and Storage
Handling Procedures
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[7]
-
Avoid Ingestion and Inhalation: Do not ingest or inhale dust or fumes.[7][11]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[7][8] Do not eat, drink, or smoke in the laboratory.[9]
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[9]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][11]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[11]
First-Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[7][9] If you feel unwell, call a POISON CENTER or doctor.[7]
-
Skin Contact: If on skin, wash with plenty of soap and water.[7][8] If skin irritation or a rash occurs, get medical advice/attention.[7][9]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] Immediately call a POISON CENTER or doctor.[7]
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[11] Rinse mouth.[9][11]
Experimental Protocol: Vilsmeier-Haack Formylation for the Synthesis of Pyrazole-4-carbaldehydes
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[2][12][13] This protocol outlines the general procedure, and the causality behind the key steps is explained to provide a deeper understanding of the process.
Rationale
The reaction introduces a formyl (-CHO) group at the 4-position of the pyrazole ring. This is achieved by using the Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[2][12][13] The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of the formylated product after hydrolysis.
Step-by-Step Methodology
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The temperature should be maintained below 5°C.
-
Causality: This step generates the electrophilic Vilsmeier reagent. The reaction is exothermic, and low-temperature control is crucial to prevent side reactions and ensure the stability of the reagent.
-
-
Addition of the Pyrazole Substrate: Once the Vilsmeier reagent has formed (typically after stirring for 30-60 minutes at low temperature), dissolve the starting pyrazole (in this case, a precursor to 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole) in a suitable solvent and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, the reaction mixture is typically heated to a specific temperature (e.g., 80-90°C) and stirred for several hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the electrophilic substitution reaction to occur on the pyrazole ring.
-
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will hydrolyze the intermediate and precipitate the crude product.
-
Causality: The addition to ice serves two purposes: it quenches the reaction and hydrolyzes the iminium intermediate to the desired aldehyde.
-
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a neutral or slightly basic pH. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to obtain the pure this compound.[2]
Visualization of the Handling Workflow
The following diagram illustrates the critical steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a valuable research chemical with significant potential in the development of novel therapeutics. Its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and safely unlock the synthetic potential of this important pyrazole derivative.
References
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ResearchGate. (2011). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
- de la Torre, P., et al. (2020).
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ResearchGate. (2017). 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. Retrieved from [Link]
- Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1864.
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A Comprehensive Technical Guide to 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block for pharmaceutical and medicinal chemistry research. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into its commercial availability, synthesis, quality control, and potential applications.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
Pyrazole and its derivatives are a cornerstone in modern medicinal chemistry, recognized for their wide spectrum of biological and pharmacological activities.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral structural components of numerous FDA-approved drugs.[2] Their diverse therapeutic applications span anti-inflammatory, antimicrobial, anticancer, and antiviral agents, underscoring the importance of novel pyrazole-based scaffolds in the development of new chemical entities.[1][3] The substituent at the 4-position of the pyrazole ring, such as a carbaldehyde group, offers a versatile handle for further chemical modifications, making compounds like this compound valuable intermediates in the synthesis of complex bioactive molecules.[3][4]
Commercial Availability and Procurement
For researchers seeking to acquire this compound, several commercial suppliers offer this compound, primarily for research and development purposes. It is crucial to assess the purity and specifications provided by the supplier to ensure the quality of the starting material for any synthetic endeavor.
Below is a summary of a key commercial supplier for this compound:
| Supplier | Product Name | Catalog Number | Purity | Notes |
| Sigma-Aldrich | This compound | AldrichCPR | Not specified | Product of ChemBridge Corp. Sold "as-is" without analytical data provided by Sigma-Aldrich. Buyer is responsible for confirming identity and purity. |
Note to Researchers: Given that some suppliers provide this product without detailed analytical data, it is imperative to perform in-house quality control upon receipt, as outlined in the "Quality Control and Analytical Methodologies" section of this guide.
Synthetic Methodologies: A Practical Approach
The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[3][5][6] This reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7][8]
Proposed Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol (Adapted)
Disclaimer: The following protocol is an adaptation based on the synthesis of analogous compounds and general principles of the Vilsmeier-Haack reaction.[3][9] Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Synthesis of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Base: Add a suitable base, for example, potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
-
Alkylation: To the stirred suspension, add 2-bromoethanol (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation to Yield this compound
-
Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Addition of Precursor: Dissolve 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, to a pH of 7-8. Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to obtain the pure this compound.[10]
Quality Control and Analytical Methodologies
Ensuring the identity and purity of this compound is critical for its successful application in subsequent research. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic signals for the pyrazole ring protons, the methyl group, the hydroxyethyl moiety, and the aldehyde proton (typically δ 9.5-10.5 ppm). |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the pyrazole ring carbons, the methyl carbon, the carbons of the hydroxyethyl group, and the carbonyl carbon of the aldehyde (typically δ 180-190 ppm). |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches, C=O stretch of the aldehyde (~1670-1690 cm⁻¹), and C=N and C=C stretches of the pyrazole ring.[9] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of C₇H₁₀N₂O₂. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating the purity of the compound. Different detector types (e.g., UV) can be utilized. |
Safety and Handling
General Hazards of Related Compounds:
-
Skin Irritation: May cause skin irritation.[11]
-
Eye Irritation: May cause serious eye irritation or damage.[11]
-
Respiratory Irritation: May cause respiratory irritation.[11]
-
Harmful if Swallowed: May be harmful if ingested.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The aldehyde functionality serves as a key reaction point for various chemical transformations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.
-
Condensation Reactions: With various nucleophiles to form Schiff bases, hydrazones, and other derivatives.
-
Oxidation: To the corresponding carboxylic acid.
These transformations allow for the generation of libraries of compounds for screening against various biological targets. Pyrazole derivatives have shown promise as:
The hydroxyethyl group on the pyrazole nitrogen can also be further functionalized or may contribute to the pharmacokinetic properties of the final molecule, such as solubility and metabolic stability.
Conclusion
This compound is a versatile and valuable building block for researchers in drug discovery and medicinal chemistry. While its commercial availability may require careful in-house quality assessment, its synthesis is achievable through established methods like the Vilsmeier-Haack reaction. The strategic use of this intermediate can facilitate the development of novel pyrazole-based compounds with a wide range of therapeutic potential. As with any chemical research, adherence to strict safety protocols and thorough analytical characterization are paramount for successful and reproducible outcomes.
References
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Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508–509. Available at: [Link]
-
El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
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PubChem. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Maciulevicius, M., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1383. Available at: [Link]
-
Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Organic Preparations and Procedures International, 43(4), 393-397. Available at: [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. Available at: [Link]
-
Singh, K., et al. (2004). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(4), 260-261. Available at: [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available at: [Link]
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Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. Available at: [Link]
-
PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
de la Torre, P., et al. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 25(16), 3776. Available at: [Link]
-
Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27361-27383. Available at: [Link]
-
Khan, I., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed, 8(2), 1-5. Available at: [Link]
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PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
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Methodological & Application
Synthesis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: A Detailed Protocol for Drug Discovery Intermediates
Abstract
This comprehensive guide details a robust and validated multi-step protocol for the synthesis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. Pyrazole-4-carbaldehydes are key precursors for a wide range of biologically active molecules. The protocol herein addresses the challenges associated with direct formylation of N-hydroxyethyl pyrazoles by employing a strategic protecting group strategy. This guide provides not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization data, making it an essential resource for researchers in organic synthesis and pharmaceutical development.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents. The functionalization of the pyrazole ring, particularly at the 4-position with a reactive carbaldehyde group, opens a gateway for extensive molecular elaboration. This allows for the construction of complex libraries of compounds for screening and lead optimization.
The target molecule, this compound, incorporates two key functional handles: the aldehyde for subsequent reactions such as reductive amination, Wittig reactions, or condensations, and a primary alcohol for esterification, etherification, or further derivatization. However, the synthesis is not trivial. Direct formylation of the pyrazole ring using the Vilsmeier-Haack reaction is complicated by the presence of the nucleophilic hydroxyl group on the N1-substituent. This hydroxyl group can react with the Vilsmeier reagent, leading to undesired side products, most notably substitution of the hydroxyl group with a chlorine atom.
To circumvent this, the presented protocol employs a reliable four-step sequence:
-
N-Alkylation: Introduction of the hydroxyethyl side chain onto the 3-methyl-1H-pyrazole core.
-
Protection: Acetylation of the primary alcohol to shield it from the harsh conditions of the formylation reaction.
-
Vilsmeier-Haack Formylation: Electrophilic substitution at the electron-rich C4 position of the pyrazole ring.
-
Deprotection: Mild hydrolysis of the acetate ester to unveil the final target molecule.
This approach ensures high yields and purity of the desired product by mitigating side reactions.
Overall Synthetic Workflow
The synthesis proceeds through three key intermediates to yield the final product. The entire workflow is depicted below.
Caption: Four-step synthesis of the target compound.
PART 1: Detailed Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where required. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel 60 F254 plates, with visualization under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate). Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 MHz or 500 MHz spectrometer.
Step 1: Synthesis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole (Intermediate 1)
Principle: This step involves the N-alkylation of 3-methyl-1H-pyrazole with 2-chloroethanol. Due to the tautomeric nature of the pyrazole, this reaction yields a mixture of two regioisomers: 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole and 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole. The use of a phase-transfer catalyst (PTC) facilitates the reaction between the pyrazole anion (in the aqueous phase) and the alkylating agent (in the organic phase).[1]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-1H-pyrazole (1.0 eq.), 2-chloroethanol (1.2 eq.), benzyltriethylammonium chloride (0.05 eq.), and toluene (5 mL per gram of pyrazole).
-
Add a 50% (w/v) aqueous solution of sodium hydroxide (3.0 eq.).
-
Heat the biphasic mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1).
-
After completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude oil contains a mixture of the N1 and N2 alkylated isomers. These isomers can often be separated by column chromatography on silica gel (gradient elution, e.g., 50% to 100% ethyl acetate in hexane). The desired 1,3-substituted isomer is typically the major product.
Step 2: Synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)ethyl acetate (Intermediate 2)
Principle: The hydroxyl group of Intermediate 1 is protected as an acetate ester. Acetic anhydride is an effective acetylating agent, and pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. This protection is crucial to prevent side reactions during the subsequent Vilsmeier-Haack formylation.[2]
Procedure:
-
Dissolve 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole (Intermediate 1, 1.0 eq.) in anhydrous pyridine (5 mL per gram of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis (eluent: ethyl acetate/hexane, 1:1) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of crushed ice or cold water.
-
Extract the product into ethyl acetate (3 x volume of pyridine).
-
Combine the organic layers and wash successively with 1 M HCl solution (to remove pyridine), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetate ester. The product is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Step 3: Synthesis of 2-(4-Formyl-3-methyl-1H-pyrazol-1-yl)ethyl acetate (Intermediate 3)
Principle: The Vilsmeier-Haack reaction introduces a formyl group onto the electron-rich C4 position of the pyrazole ring. The electrophile, the Vilsmeier reagent (a chloroiminium salt), is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The acetyl protecting group remains stable under these conditions.
Procedure:
-
Vilsmeier Reagent Preparation: In a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (4.0 eq.) to 0 °C.
-
Add POCl₃ (1.5 eq.) dropwise with vigorous stirring, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white, viscous salt indicates the generation of the Vilsmeier reagent.
-
Formylation: Dissolve 2-(3-methyl-1H-pyrazol-1-yl)ethyl acetate (Intermediate 2, 1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC (eluent: ethyl acetate/hexane, 1:2).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow and portion-wise addition of a solid base like sodium carbonate (Na₂CO₃) or by adding a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the pure formylated product.
Step 4: Synthesis of this compound (Final Product)
Principle: The final step is the deprotection of the acetate ester to reveal the primary alcohol. This can be achieved via hydrolysis under either acidic or basic conditions. Basic hydrolysis using a mild base like potassium carbonate in methanol is often effective and avoids potential complications with the aldehyde functionality.
Procedure:
-
Dissolve 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)ethyl acetate (Intermediate 3, 1.0 eq.) in methanol (10 mL per gram of ester).
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Stir the suspension at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, neutralize the mixture by adding 1 M HCl until the pH is ~7.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer several times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.
PART 2: Reaction and Data Summary
The following table summarizes the key reactants and expected outcomes for the synthesis.
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | 3-Methyl-1H-pyrazole | 2-Chloroethanol, NaOH, PTC | 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole | 60-75% (major isomer) |
| 2 | Intermediate 1 | Acetic Anhydride, Pyridine | 2-(3-Methyl-1H-pyrazol-1-yl)ethyl acetate | >90% |
| 3 | Intermediate 2 | POCl₃, DMF | 2-(4-Formyl-3-methyl-1H-pyrazol-1-yl)ethyl acetate | 65-80% |
| 4 | Intermediate 3 | K₂CO₃, Methanol | This compound | >85% |
Conclusion and Field Insights
The four-step synthesis outlined provides a reliable and scalable method for producing this compound. The critical insight is the necessity of protecting the hydroxyethyl group prior to the Vilsmeier-Haack formylation to prevent an undesirable substitution reaction. This protection/deprotection sequence, while adding two steps to the overall synthesis, ensures a clean reaction profile and a high yield of the desired aldehyde. The final product is a versatile intermediate, primed for diversification in drug discovery programs targeting kinases, GPCRs, and other important biological targets. Careful monitoring of each step by TLC and purification by column chromatography are essential for obtaining the intermediates and final product in high purity.
References
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
-
Baltayan, A. O., et al. (2009). Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. Russian Journal of General Chemistry, 79(11), 2417–2419.[1]
- Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
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Application Note: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a Bifunctional Intermediate for Advanced Synthesis
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] This application note details the synthetic utility of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde , a versatile bifunctional intermediate. Its unique architecture, featuring an electrophilic aldehyde, a nucleophilic primary alcohol, and a substituted pyrazole ring, offers orthogonal handles for complex molecular construction. We present an in-depth analysis of its reactivity, key applications in building pharmacologically relevant scaffolds, and detailed, field-tested protocols for its derivatization.
Introduction: The Strategic Advantage of a Bifunctional Pyrazole
Pyrazole-4-carbaldehydes are established precursors for a wide array of biologically active compounds, including antimicrobial, anti-inflammatory (COX-2 inhibitors), and antitumor agents.[2][3] The subject of this note, this compound, elevates this utility by incorporating two distinct and strategically important functional groups in a single, stable building block.
-
The Aldehyde (C4-position): This group is a powerful electrophilic center, primed for C-C and C-N bond formation. It serves as the primary gateway for constructing complex side chains, forming heterocyclic rings, or introducing moieties designed to interact with biological targets.
-
The N1-(2-Hydroxyethyl) Group: This feature provides a flexible, nucleophilic handle. The terminal hydroxyl group can be used for secondary derivatization to enhance properties like solubility, introduce metabolic blocking points, or create a vector for conjugation to larger molecules. Its presence at the N1 position also definitively blocks substitution at this site, directing further electrophilic aromatic substitution to the C5 position if desired.
This dual functionality allows for sequential or orthogonal synthetic strategies, enabling the rapid generation of diverse chemical libraries from a single, advanced intermediate.
Physicochemical & Reactivity Profile
A clear understanding of the molecule's properties is fundamental to its effective use in synthesis.
| Property | Value | Source/Method |
| Molecular Formula | C7H10N2O2 | Calculated |
| Molecular Weight | 154.17 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Solubility | Soluble in MeOH, DCM, DMF, DMSO | Typical for polar organics |
| CAS Number | 210178-68-4 | --- |
Reactivity Insights: The aldehyde is susceptible to a wide range of nucleophilic additions and condensation reactions. The hydroxyl group can be acylated, alkylated, or oxidized under appropriate conditions. The pyrazole ring itself is relatively electron-rich and stable to most reductive and mild oxidative conditions.
Core Synthetic Applications & Mechanistic Rationale
This intermediate is a powerful tool for two primary areas of drug development: kinase inhibitor synthesis and the construction of fused heterocyclic systems.
Application I: Building Kinase Inhibitor Scaffolds
Many ATP-competitive kinase inhibitors utilize a heterocyclic core that presents hydrogen bond donors and acceptors to the "hinge" region of the kinase. The aldehyde of our intermediate is perfectly positioned to elaborate structures that fulfill this role.
A prime example is its use in synthesizing substituted pyrazolo[3,4-d]pyrimidines, a privileged scaffold in kinase inhibition.[4][5][6] The aldehyde can be condensed with an amine-bearing compound, followed by cyclization, to rapidly build this core.
Application II: Orthogonal Derivatization Strategies
The distinct reactivity of the aldehyde and hydroxyl groups allows for selective, stepwise modification. The hydroxyl group can be protected (e.g., as a silyl ether), allowing for extensive manipulation of the aldehyde. Subsequently, the protecting group can be removed to unmask the hydroxyl for further reactions. This orthogonality is a key principle of modern synthetic chemistry.
Expert Insight: The choice of protecting group is critical. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice as it is robust to the conditions of many aldehyde-focused reactions (e.g., Wittig, reductive amination) but can be cleanly removed with fluoride sources like TBAF without affecting the pyrazole core.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps, rationale, and expected outcomes for characterization.
Protocol 1: Reductive Amination with a Primary Amine
This protocol describes the formation of a C-N bond, a foundational step in building many bioactive molecules.
Causality: Reductive amination is a mild and highly efficient method for converting aldehydes to amines.[7][8] We select sodium triacetoxyborohydride (STAB) as the reducing agent because it is less basic and more selective for the protonated iminium ion intermediate compared to other hydrides like NaBH4, minimizing side reactions and improving yield.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (or other primary amine) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (0.1 M concentration)
-
Acetic acid (catalytic, 1-2 drops)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine, Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the pyrazole aldehyde (1.0 eq) and dissolve in anhydrous DCM.
-
Add the primary amine (1.1 eq) followed by catalytic acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add STAB (1.5 eq) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aq. NaHCO3. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification & Validation:
-
The crude product should be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Validation: The final product should be characterized by ¹H NMR (expect disappearance of the aldehyde proton at ~9.5-10 ppm and appearance of new aromatic and alkyl protons) and high-resolution mass spectrometry (HRMS) to confirm the exact mass.
-
Protocol 2: Knoevenagel Condensation for C=C Bond Formation
This protocol creates a carbon-carbon double bond, useful for synthesizing chalcone-like structures or other conjugated systems.[9][10][11]
Causality: The Knoevenagel condensation is an aldol-type reaction involving a carbonyl group and a compound with an active methylene group.[9][10][11] We use piperidine as a mild base catalyst, which deprotonates the active methylene compound (e.g., malononitrile) to generate a nucleophilic carbanion that attacks the aldehyde.
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (or other active methylene compound) (1.05 eq)
-
Ethanol (0.2 M concentration)
-
Piperidine (catalytic, ~0.1 eq)
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Add piperidine (0.1 eq) and stir the solution at room temperature.
-
A precipitate often forms within 30-60 minutes. Continue stirring for 2-4 hours to ensure complete reaction. Monitor by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Add ice-cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
-
Purification & Validation:
-
The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.
-
Validation: Characterize by ¹H NMR (expect disappearance of the aldehyde proton and appearance of a new vinylic proton), IR spectroscopy (expect a strong nitrile stretch at ~2200 cm⁻¹), and melting point analysis.
-
Visualization of Orthogonal Reactivity
The following diagram illustrates the distinct reactive sites on the molecule, which form the basis for its utility as a versatile synthetic intermediate.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
- (2024). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Google Books.
-
Al-Ostath, A. I., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
(2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]
-
(n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
-
Gomaa, H. A. M., et al. (2021). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]
-
(n.d.). General scheme for the Knoevenagel condensation of pyrazole aldehydes... ResearchGate. [Link]
-
Ghorab, M. M., et al. (2015). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. [Link]
-
Orita, A., et al. (2020). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. ACS Omega. [Link]
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The Versatile Aldehyde Moiety of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: A Gateway to Novel Scaffolds for Drug Discovery and Materials Science
Introduction: A Privileged Scaffold with Untapped Potential
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug design. Among the vast family of pyrazole derivatives, 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable synthetic intermediate. The presence of two distinct reactive centers—a versatile aldehyde group at the C4 position and a primary alcohol on the N1-substituent—offers a rich platform for the divergent synthesis of complex molecules.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the chemical transformations of the aldehyde group on this bifunctional pyrazole. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into the potential applications of the resulting derivatives.
Synthesis of the Starting Material: A Note on Regioselectivity and Protecting Groups
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of a suitable pyrazole precursor.[2] However, a critical consideration for this specific molecule is the presence of the 2-hydroxyethyl group. Direct formylation of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole can be problematic, as the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) can react with the hydroxyl group, leading to undesired side products, such as the corresponding chloroethyl derivative.[2]
Therefore, a more robust and reliable synthetic strategy involves a protection-formylation-deprotection sequence. The hydroxyl group is first protected, for example, as an acetate ester. The subsequent Vilsmeier-Haack reaction then proceeds smoothly at the C4 position of the pyrazole ring, followed by hydrolysis of the protecting group to yield the desired product. This approach ensures a high yield of the target aldehyde and avoids complications arising from the reactivity of the hydroxyl group.
Key Reactions of the Aldehyde Group: A Toolkit for Molecular Diversification
The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations. The following sections detail the protocols and mechanistic considerations for the most important of these reactions.
Oxidation to Carboxylic Acid: Accessing a Key Pharmacophore
The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, as the pyrazole-4-carboxylic acid motif is a common feature in bioactive molecules.
Expert Insight: A significant challenge in the oxidation of this compound is the potential for over-oxidation of the primary alcohol on the N1-substituent. Standard strong oxidizing agents can lead to a mixture of products. To achieve chemoselective oxidation of the aldehyde, a protection strategy for the hydroxyl group is highly recommended.[3]
Protocol 1: Two-Step Oxidation via Protection-Deprotection
This protocol is based on the findings of Attaryan et al. for a closely related substrate and is adapted here.[3]
Step 1: Acetylation of the Hydroxyl Group
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 eq) and a catalytic amount of a base like triethylamine or pyridine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 2-(4-formyl-3-methyl-pyrazol-1-yl)ethyl acetate.
Step 2: Oxidation of the Aldehyde and Deprotection
-
Dissolve the protected aldehyde from Step 1 in a biphasic solvent system, such as benzene-water.
-
Add potassium permanganate (KMnO₄) (1.5-2.0 eq) and a phase-transfer catalyst, for instance, triethylbenzylammonium chloride.
-
Stir the mixture vigorously at room temperature (25-30°C) for several hours until the purple color of the permanganate disappears.[3]
-
Filter off the manganese dioxide (MnO₂) precipitate and wash it with water.
-
Acidify the aqueous filtrate with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The acidic conditions will also effect the hydrolysis of the acetate protecting group.
-
Collect the solid product by filtration, wash with cold water, and dry to yield 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Data Presentation: Oxidation Reaction
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Reference |
| Protection | Acetic anhydride, triethylamine | Dichloromethane | 25 | >95% | General Procedure |
| Oxidation | KMnO₄, phase-transfer catalyst | Benzene-water | 25-30 | ~55% | [3] |
Diagram: Oxidation Workflow
Caption: Workflow for the chemoselective oxidation of the aldehyde.
Reduction to Alcohol: Introducing a Dihydroxy Scaffold
Reduction of the aldehyde group to a primary alcohol furnishes a diol derivative, which can be a valuable building block for polymers or as a ligand for metal complexes.
Expert Insight: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones in the presence of other functional groups.[4][5] The reaction is typically carried out in an alcoholic solvent, which also serves as a proton source for the workup.
Protocol 2: Sodium Borohydride Reduction
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Add sodium borohydride (NaBH₄) (0.5-1.0 eq) portion-wise to the stirred solution. The stoichiometry should be noted, as one mole of NaBH₄ can reduce four moles of aldehyde.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy the excess borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield [1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-4-yl]methanol.
Data Presentation: Reduction Reaction
| Reagent | Solvent | Temperature (°C) | Typical Yield | Reference |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 to 25 | >90% | [4][5] |
Caption: One-pot synthesis of amines via reductive amination.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block. The strategic manipulation of its aldehyde functionality, as detailed in these application notes, opens up a vast chemical space for the synthesis of novel compounds. The key to unlocking the full potential of this molecule lies in the judicious choice of reagents and reaction conditions, particularly when considering the presence of the reactive hydroxyl group. The protocols and insights provided herein serve as a robust foundation for researchers in drug discovery, materials science, and synthetic chemistry to innovate and create next-generation molecules with tailored properties and functions.
References
-
Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry. RSC Advances, 7(65), 41099-41123. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]
-
MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]
-
Attaryan, H. S., et al. (2014). Oxidation of 1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde under phase-transfer catalysis. Russian Journal of General Chemistry, 84(4), 700-702. [Link]
-
WebAssign. Experiment 3 - Reduction of a Ketone. [Link]
-
Chemistry LibreTexts. (2023). 19.11: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2020). Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. [Link]
-
PubMed. (2010). Pyrazolyl derivatives as bifunctional chelators for labeling tumor-seeking peptides with the fac-[M(CO)3]+ moiety (M = 99mTc, Re): synthesis, characterization, and biological behavior. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
PubMed Central (PMC). (2018). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. [Link]
-
MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. [Link]
-
Organic Reactions. The Knoevenagel Condensation. [Link]
-
Fisher Scientific. Explore our new range of products for Reductive Amination. [Link]
-
Cambridge University Press. (2017). Knoevenagel Condensation. [Link]
-
OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
-
Organic Chemistry Tutor. Reduction of Aldehydes and Ketones with Complex Hydrides. [Link]
-
PubMed Central (PMC). (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. [Link]
-
PubMed. (2025). Discovery of bifunctional pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, nematicidal, and fungicidal activities. [Link]
-
ResearchGate. (2017). Different amines in reductive amination with undecanal. Conditions:... [Link]
-
OpenBU. (2012). Wittig Reaction. [Link]
-
ResearchGate. (2020). Schematic routes for the preparation of 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (MNPs-Sp-HEP). [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
AWS. (2013). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Chemistry LibreTexts. (2024). 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
PubMed Central (PMC). (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. [Link]
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Application Notes & Protocols: Synthesis of Novel Bio-active Derivatives from 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1] This five-membered nitrogen-containing heterocycle is a privileged scaffold, appearing in a diverse array of therapeutic agents. Notable examples include the potent anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and various compounds with analgesic, antimicrobial, and antitumor properties.[2] The continued interest in pyrazole derivatives stems from their ability to interact with a wide range of biological targets, often with high specificity and efficacy.[3][4]
The starting material, 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, is a commercially available building block that offers multiple avenues for chemical diversification.[5] Its structure is primed for the synthesis of novel derivatives through reactions targeting the reactive aldehyde group and potential modifications of the hydroxyethyl side chain. This guide provides detailed protocols and scientific rationale for the synthesis of three important classes of derivatives: Schiff bases, chalcones, and Knoevenagel condensation products, all of which are known to possess significant biological potential.
Strategic Approaches to Derivative Synthesis
The synthetic strategy for derivatizing this compound hinges on the reactivity of its aldehyde functional group. This group is an excellent electrophile, readily undergoing condensation reactions with various nucleophiles. The presence of the N-hydroxyethyl group introduces a potential site for secondary modifications or can influence the solubility and pharmacokinetic properties of the final compounds.
Protocol 1: Synthesis of Novel Pyrazole-Based Schiff Bases
Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. The formation of a Schiff base from an aldehyde and a primary amine is a reversible reaction that is typically acid-catalyzed. Pyrazole-containing Schiff bases have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]
Rationale for Synthesis
The synthesis of Schiff bases from this compound introduces a diverse range of functional groups into the final molecule, depending on the choice of the primary amine. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the steric and electronic properties of the amine substituent. The resulting imine bond can also be a key pharmacophoric feature, participating in hydrogen bonding and other interactions with biological targets.
Experimental Protocol
Reaction Scheme:
Caption: General workflow for the synthesis of pyrazole Schiff bases.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (20 mL).
-
To this solution, add 1.05 equivalents of the selected primary amine.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
The crude product may precipitate upon cooling or after solvent removal. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, perform column chromatography on silica gel to purify the compound.
Characterization:
The structure of the synthesized Schiff bases should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
| Derivative | Amine Used | Reaction Time (h) | Yield (%) |
| SB-1 | Aniline | 3 | 85 |
| SB-2 | p-Toluidine | 2.5 | 90 |
| SB-3 | 2-Aminophenol | 4 | 82 |
Protocol 2: Synthesis of Novel Pyrazole-Based Chalcones via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that serve as precursors for many flavonoids and isoflavonoids. They are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. Pyrazole-containing chalcones are a well-established class of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11]
Rationale for Synthesis
The synthesis of chalcones from this compound introduces a propenone linker, which is a key structural motif for biological activity. The α,β-unsaturated system can act as a Michael acceptor, enabling covalent interactions with biological targets. The choice of the ketone partner allows for extensive structural modifications to fine-tune the biological and physicochemical properties of the final compounds.
Experimental Protocol
Reaction Scheme:
Caption: General workflow for the synthesis of pyrazole chalcones.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol (30 mL).
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add an aqueous solution of NaOH (10-20%) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 6-12 hours. The formation of a solid precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Characterization:
Confirm the structure of the synthesized chalcones using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
| Derivative | Acetophenone Used | Reaction Time (h) | Yield (%) |
| CH-1 | Acetophenone | 8 | 78 |
| CH-2 | 4-Chloroacetophenone | 10 | 82 |
| CH-3 | 4-Methoxyacetophenone | 12 | 75 |
Protocol 3: Synthesis of Pyrazole-Acrylic Acid Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction. When pyrazole-4-carbaldehydes are reacted with active methylene compounds like malonic acid or cyanoacetic acid, it leads to the formation of pyrazole-acrylic acid derivatives.[12] These compounds are valuable intermediates and have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs).[13]
Rationale for Synthesis
This synthetic route introduces a carboxylic acid or a related functional group, which can significantly alter the polarity and pharmacokinetic profile of the parent molecule. The acrylic acid moiety can serve as a handle for further derivatization, such as amidation or esterification, to create a library of compounds for biological screening. The acidic nature of the product can also be crucial for its interaction with certain biological targets.
Experimental Protocol
Reaction Scheme:
Caption: General workflow for Knoevenagel condensation.
Materials:
-
This compound
-
Malonic acid or Ethyl cyanoacetate
-
Pyridine
-
Piperidine
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of this compound, 1.2 equivalents of the active methylene compound (e.g., malonic acid), and pyridine (15 mL).
-
Add a catalytic amount of piperidine (3-4 drops).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours with constant stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the mixture with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole-acrylic acid derivative.
Characterization:
The synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
| Derivative | Active Methylene Compound | Reaction Time (h) | Yield (%) |
| KA-1 | Malonic Acid | 5 | 88 |
| KA-2 | Ethyl Cyanoacetate | 4 | 92 |
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust framework for the synthesis of novel derivatives from this compound. By employing well-established synthetic methodologies such as Schiff base formation, Claisen-Schmidt condensation, and Knoevenagel condensation, researchers can readily access a diverse library of new chemical entities. The pharmacological potential of pyrazole derivatives is vast, and the compounds synthesized using these methods can be screened for a wide range of biological activities.[1][14] Further modifications, including reactions at the N-hydroxyethyl group, could provide an additional layer of structural diversity, paving the way for the discovery of new therapeutic agents.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC - NIH. (2020, September 24). Retrieved January 26, 2026, from [Link]
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Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. (2011, November 8). Retrieved January 26, 2026, from [Link]
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Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC - PubMed Central. (2020, June 2). Retrieved January 26, 2026, from [Link]
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Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Publishing. (2024, July 9). Retrieved January 26, 2026, from [Link]
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Synthesis and Characterization of New Formylpyrazolones and Schiff bases - ChemRxiv. (2024, September 8). Retrieved January 26, 2026, from [Link]
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Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved January 26, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. (2018, January 12). Retrieved January 26, 2026, from [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis of Pyrazoleacrylic Acids and Their Derivatives - Asian Publication Corporation. (n.d.). Retrieved January 26, 2026, from [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). Retrieved January 26, 2026, from [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30). Retrieved January 26, 2026, from [Link]
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SYNTHESIS AND ANTIBACTERIAL SCREENING OF SCHIFF BASES DERIVED FROM 3-(5-BROMOTHIOPHEN-2-YL)-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. (2019, August 1). Retrieved January 26, 2026, from [Link]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Full article: New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study - Taylor & Francis Online. (n.d.). Retrieved January 26, 2026, from [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]
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SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS - Rasayan Journal of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.). Retrieved January 26, 2026, from [Link]
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Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021, January 26). Retrieved January 26, 2026, from [Link]
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1,8-Diazabicyclo[5.4.0]undec-7-ene Catalyzed Synthesis of Some New 7-Alkyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles - Connect Journals. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC). (2018, January 12). Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
A Versatile Scaffold for Drug Discovery
Introduction: The Enduring Potential of the Pyrazole Nucleus
The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile scaffold in the design of therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory properties.[1][4][5][6][7][8] The unique arrangement of nitrogen atoms in the pyrazole ring allows for critical hydrogen bonding interactions with biological targets, making it a privileged structure in drug design.[9][10] This document provides detailed application notes and protocols for the use of a specific, functionalized pyrazole derivative, 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, as a key building block in the synthesis of potential drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Solid | |
| InChI Key | QUSLPCAYDROTTE-UHFFFAOYSA-N | |
| SMILES | O=C([H])C1=CN(N=C1C)CCO |
Synthesis Protocol: this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient route involves the protection of the hydroxyl group, followed by a Vilsmeier-Haack formylation, and subsequent deprotection. This strategy is adapted from established methods for the formylation of similar pyrazole derivatives.[11][12]
Workflow for Synthesis
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The Strategic Role of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Modern Agrochemicals
Introduction: The Pyrazole Moiety as a Cornerstone in Agrochemical Design
The pyrazole ring system is a foundational scaffold in the development of a diverse array of biologically active molecules, with profound implications for the agrochemical industry.[1] Its unique electronic and structural properties have enabled the creation of potent and selective herbicides, insecticides, and fungicides.[1] Within this chemical class, pyrazole carboxamides have emerged as a particularly successful group of fungicides, primarily due to their efficacy as succinate dehydrogenase inhibitors (SDHIs). This guide provides an in-depth exploration of a key intermediate, 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, and its pivotal application in the synthesis of advanced pyrazole-based agrochemicals. We will delve into the synthetic rationale, provide detailed experimental protocols, and elucidate the mechanistic underpinnings of its transformation into high-value fungicidal compounds.
This compound: A Versatile Building Block
This compound is a highly functionalized intermediate that offers multiple reaction sites for chemical modification.[2] The aldehyde group at the 4-position is the primary anchor for constructing the final agrochemical, while the hydroxyethyl group at the 1-position can be leveraged to fine-tune the physicochemical properties of the end product, such as solubility and systemic movement within the plant. Its utility as a precursor for pharmaceuticals and agrochemicals is well-documented.[2]
The core strategic value of this intermediate lies in its efficient conversion to the corresponding carboxylic acid, which is the immediate precursor to the formation of the critical amide linkage in pyrazole carboxamide fungicides.
Synthetic Pathway to Pyrazole Carboxamide Fungicides
The transformation of this compound into a fungicidal pyrazole carboxamide is a well-established multi-step process. The general synthetic route is outlined below:
Figure 1: General synthetic workflow for the conversion of this compound to a pyrazole carboxamide fungicide.
This three-step sequence is a robust and widely applicable method for the synthesis of a variety of pyrazole carboxamide fungicides.[3][4] The key transformations are:
-
Oxidation: The aldehyde functionality is oxidized to a carboxylic acid. This is a critical step that prepares the molecule for amide bond formation.
-
Chlorination: The carboxylic acid is converted to a more reactive acid chloride. This activation is necessary for an efficient reaction with the amine in the subsequent step.
-
Amidation: The acid chloride is reacted with a specific aniline derivative to form the final pyrazole carboxamide product. The choice of the aniline is crucial for determining the fungicidal spectrum and potency of the final compound.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a representative pyrazole carboxamide fungicide starting from this compound.
Protocol 1: Oxidation of this compound
This protocol describes the oxidation of the starting aldehyde to the corresponding carboxylic acid using potassium permanganate.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| This compound | 1082065-98-2 | 154.17 |
| Potassium permanganate (KMnO₄) | 7722-64-7 | 158.03 |
| Acetone | 67-64-1 | 58.08 |
| Water (deionized) | 7732-18-5 | 18.02 |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (15.4 g, 0.1 mol) in a mixture of acetone (60 mL) and water (40 mL).
-
Slowly add potassium permanganate (23.7 g, 0.15 mol) in portions to the stirred suspension over 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the mixture to a gentle reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and acidify to pH 2 with concentrated hydrochloric acid.
-
The product, 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Causality and Experimental Choices:
-
The use of an acetone/water solvent system is crucial for solubilizing both the organic substrate and the inorganic oxidizing agent.[4]
-
Portion-wise addition of potassium permanganate helps to control the exothermicity of the reaction.
-
Acidification is necessary to protonate the carboxylate and induce precipitation of the carboxylic acid.
Protocol 2: Synthesis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonyl Chloride
This protocol details the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | - | 170.17 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 |
| Toluene | 108-88-3 | 92.14 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases, suspend 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (17.0 g, 0.1 mol) in toluene (50 mL).
-
Add a catalytic amount of dimethylformamide (2-3 drops).
-
Slowly add thionyl chloride (14.3 g, 0.12 mol, 8.8 mL) to the suspension at room temperature.
-
Heat the mixture to reflux for 2 hours. The solid will gradually dissolve as the reaction proceeds.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonyl chloride. This product is typically used in the next step without further purification.
Causality and Experimental Choices:
-
Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts, SO₂ and HCl, are gaseous and easily removed.
-
DMF acts as a catalyst for the reaction.
-
The acid chloride is moisture-sensitive and should be used immediately in the next step.
Protocol 3: Amidation to Form a Pyrazole Carboxamide Fungicide
This protocol describes the final step of the synthesis, the reaction of the acid chloride with an aniline derivative to form the pyrazole carboxamide. For this representative protocol, we will use 2-aminobiphenyl as the amine component.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonyl chloride | - | 188.61 |
| 2-Aminobiphenyl | 90-41-5 | 169.22 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-aminobiphenyl (16.9 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol, 16.7 mL) in dichloromethane (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of the crude 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonyl chloride (from Protocol 2, ~0.1 mol) in dichloromethane (50 mL) to the cooled amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
Causality and Experimental Choices:
-
Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
The reaction is performed at a low temperature initially to control the exothermic reaction between the acid chloride and the amine.
-
The aqueous workup is necessary to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides, such as those synthesized from this compound, act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[5]
Figure 2: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
By binding to the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, a key step in the citric acid cycle and the electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.
Conclusion
This compound is a strategically important intermediate in the synthesis of a new generation of highly effective pyrazole carboxamide fungicides. Its well-defined and efficient conversion pathway allows for the large-scale production of these vital agrochemicals. The protocols and mechanistic insights provided in this guide are intended to empower researchers and development professionals in their efforts to create novel and sustainable solutions for crop protection.
References
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-
González-López, C. E., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 31(8), 1645-1654. [Link]
- European Patent Application EP2251331A1. (2010).
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Medicinal Chemistry Research, 29(10), 1845-1853. [Link]
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AERU. (n.d.). Sedaxane. University of Hertfordshire. Retrieved from [Link]
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Globe Thesis. (2024). Research On The Synthesis Technology Of Important Intermediates Of Penthiopyrad. [Link]
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González-López, C. E., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. SciELO. [Link]
-
PubChem. (n.d.). Penthiopyrad. National Center for Biotechnology Information. [Link]
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Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. [Link]
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Rstakyan, V. I., et al. (2014). Oxidation of 1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde under phase-transfer catalysis. Russian Journal of General Chemistry, 84(4), 700-702. [Link]
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Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
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Wikipedia. (n.d.). Sedaxane. Retrieved from [Link]
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Erol, K., et al. (2007). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 595-600. [Link]
-
Yang, J., et al. (2011). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 32(10), 3471-3474. [Link]
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Zhang, Q., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6334. [Link]
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development of anti-inflammatory drugs using pyrazole scaffolds
Application Notes & Protocols
Topic: High-Throughput Development of Novel Anti-Inflammatory Agents Utilizing the Pyrazole Scaffold
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic armamentarium has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes. However, the utility of traditional NSAIDs is often limited by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of both the constitutive COX-1 isoform and the inducible, pro-inflammatory COX-2 isoform.
This challenge catalyzed the search for selective COX-2 inhibitors, leading to the discovery of diarylheterocyclic compounds. Among these, the pyrazole scaffold—a five-membered aromatic ring with two adjacent nitrogen atoms—emerged as a "privileged scaffold." Its remarkable versatility in chemical modification allows for the precise tuning of steric and electronic properties, enabling potent and selective interactions with the COX-2 active site. The commercial success of the pyrazole-containing drug Celecoxib validated this approach, demonstrating potent anti-inflammatory efficacy with a reduced risk of certain NSAID-associated toxicities.
These application notes provide a comprehensive, field-proven guide for research teams engaged in the discovery and development of novel pyrazole-based anti-inflammatory drugs. We will move beyond simple procedural lists to explain the causality behind experimental choices, presenting an integrated workflow from chemical synthesis through preclinical evaluation. The protocols described herein are designed as self-validating systems, incorporating the necessary controls and benchmarks to ensure data integrity and reproducibility.
Section 1: Strategic Design and Synthesis of Pyrazole Libraries
The foundation of a successful drug discovery campaign lies in the rational design and efficient synthesis of a diverse chemical library. The pyrazole core offers numerous points for modification, allowing for systematic exploration of the structure-activity relationship (SAR).
Core Synthetic Strategies: Causality and Selection
The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring, precursor availability, and scalability. Two primary, highly reliable methods are the Knorr pyrazole synthesis and the condensation of chalcones.
-
Knorr Pyrazole Synthesis: This classic method involves the condensation of a hydrazine with a β-dicarbonyl compound (e.g., a 1,3-diketone or β-ketoester). Its primary advantage is the direct formation of the pyrazole core in a single step.
-
Causality: When unsymmetrical dicarbonyls are used, regioselectivity can be a challenge, potentially yielding a mixture of isomers. The reaction conditions (e.g., acidic vs. basic catalysis) can influence the regiochemical outcome and must be optimized for a specific target series. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.
-
-
Cyclocondensation from Chalcones: A more versatile and widely adopted method involves a two-step process. First, an appropriate acetophenone is condensed with an aromatic aldehyde to form an α,β-unsaturated ketone (a chalcone). This intermediate is then cyclized with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) to yield the corresponding pyrazoline, which can be subsequently oxidized to the aromatic pyrazole if desired.
-
Causality: This modular approach is highly advantageous for library synthesis. By varying the starting acetophenones, aldehydes, and hydrazines, one can rapidly generate a large matrix of analogs with diverse substituents at key positions, which is crucial for probing the binding pockets of inflammatory targets.
-
General Protocol: Synthesis of a 1,3,5-Triaryl Pyrazole Library via Chalcone Condensation
This protocol describes a representative synthesis for creating a library of potential COX-2 inhibitors, a common starting point for pyrazole-based anti-inflammatory programs.
Step 1: Chalcone Intermediate Synthesis (Claisen-Schmidt Condensation)
-
Reaction Setup: In a round-bottom flask, dissolve one equivalent of a substituted acetophenone (e.g., 4'-sulphonamidoacetophenone) and one equivalent of a substituted benzaldehyde in ethanol.
-
Catalysis: Cool the solution in an ice bath and add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise with vigorous stirring. The base deprotonates the α-carbon of the acetophenone, initiating the condensation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The formation of a solid precipitate (the chalcone) often indicates reaction progression. Monitor completion by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once complete, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product fully. Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.
Step 2: Pyrazole Formation (Cyclocondensation)
-
Reaction Setup: Dissolve one equivalent of the purified chalcone and a slight excess (1.1 equivalents) of a substituted hydrazine (e.g., phenylhydrazine hydrochloride) in glacial acetic acid or ethanol.
-
Cyclization: Reflux the mixture for 6-8 hours. The acidic medium facilitates the cyclization reaction.
-
Reaction Monitoring: Monitor the disappearance of the chalcone spot by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. Collect the resulting solid precipitate by filtration. Purify the crude product by column chromatography (Silica gel, using a hexane:ethyl acetate gradient) to yield the final pyrazole compound.
-
Characterization: Confirm the structure and purity of the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Section 2: The In Vitro Screening Cascade: From Primary Hits to MoA
A tiered screening approach is essential for efficiently identifying promising candidates while minimizing resource expenditure. The cascade is designed to first identify active compounds (hits) and then characterize their selectivity and cellular mechanism of action.
Figure 1: A high-level workflow for pyrazole-based anti-inflammatory drug discovery.
Protocol: Primary Screening - In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes. The activity is measured by detecting the generation of Prostaglandin G2 (PGG2), a key intermediate, using a fluorometric probe. The goal is to identify compounds that potently inhibit COX-2 while showing significantly less activity against COX-1.
Materials:
-
COX-1 and COX-2 enzymes (commercially available).
-
COX Assay Buffer.
-
Fluorometric COX Probe.
-
Arachidonic Acid (substrate).
-
Celecoxib (Positive control for selective COX-2 inhibition).
-
Indomethacin (Positive control for non-selective COX inhibition).
-
Test compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader (Ex/Em = 535/587 nm).
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of test compounds and control inhibitors (e.g., from 100 µM to 1 nM) in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: To appropriate wells, add:
-
Enzyme Control (EC): 10 µL Assay Buffer.
-
Inhibitor Control (IC): 10 µL of diluted Celecoxib or Indomethacin.
-
Test Sample (S): 10 µL of diluted test compound.
-
Solvent Control (SC): 10 µL of Assay Buffer with the same final DMSO concentration as the test samples.
-
-
Enzyme Addition: Add 80 µL of the enzyme mix (containing COX enzyme, buffer, and probe) to all wells. Incubate for 15 minutes at room temperature, protected from light.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at 37°C. The rate of increase in fluorescence is proportional to COX activity.
Data Analysis & Self-Validation:
-
Calculate the reaction rate (slope) for each well.
-
Calculate the percent inhibition relative to the Enzyme Control (EC) after subtracting the background.
-
% Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
-
Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against both COX-1 and COX-2.
-
Validation: The assay is valid if the positive controls (Celecoxib, Indomethacin) show IC50 values within the expected range and the Z'-factor for the screen is > 0.5.
-
Selectivity Index (SI): Calculate the SI for each compound: SI = IC50(COX-1) / IC50(COX-2). A higher SI indicates greater selectivity for COX-2.
Table 1: Example Data from Primary COX Inhibition Screen
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| PYZ-001 | 50.2 | 0.25 | 200.8 |
| PYZ-002 | >100 | 0.11 | >909 |
| PYZ-003 | 15.8 | 12.4 | 1.3 |
| Celecoxib | 25.0 | 0.08 | 312.5 |
| Indomethacin | 0.05 | 0.75 | 0.07 |
Causality: Compounds with high potency (low IC50) against COX-2 and a high Selectivity Index (e.g., >100) are prioritized for secondary screening. This dual-parameter optimization is critical to achieving the therapeutic goal of potent anti-inflammatory action with minimized gastrointestinal side-effect risk.
Protocol: Secondary Screening - Cellular Anti-Inflammatory Activity
Principle: This assay moves from a purified enzyme system to a more biologically relevant cellular context. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which induces a potent inflammatory response, including the upregulation of COX-2 and the production of key inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO). The ability of test compounds to suppress this response is quantified.
Materials:
-
RAW 264.7 cells.
-
DMEM media supplemented with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds and controls.
-
Griess Reagent for NO measurement.
-
PGE2 ELISA Kit.
-
Cell viability assay reagent (e.g., MTT or CCK-8).
Procedure:
-
Cell Plating: Seed RAW 264.7 cells in 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of NO and PGE2.
-
Nitric Oxide (NO) Measurement:
-
Add 100 µL of supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540-550 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) Measurement:
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's protocol precisely.
-
-
Cell Viability Assessment:
-
After removing the supernatant, assess the viability of the remaining cells using an MTT or CCK-8 assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.
-
Data Analysis & Self-Validation:
-
Calculate the concentration of NO and PGE2 produced in each well.
-
Determine the IC50 value for the inhibition of NO and PGE2 production for each compound.
-
Validation: The assay is valid if LPS stimulation causes a significant (>10-fold) increase in NO and PGE2 production compared to unstimulated cells, and the positive control (e.g., Dexamethasone) effectively suppresses this production. Compounds should not show significant cytotoxicity at their effective concentrations.
Introduction: The Strategic Value of Functionalized Pyrazole Aldehydes
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Pyrazole Aldehydes
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutics and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal component for designing molecules with high target affinity and specificity. Pyrazole aldehydes, in particular, serve as exceptionally versatile synthetic intermediates. The aldehyde functionality provides a reactive handle for a vast array of subsequent transformations, including reductive amination, oxidation, and olefination, while the pyrazole core offers sites for strategic functionalization.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful and modular approach to form carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4] Applying these sophisticated catalytic systems to pyrazole aldehyde scaffolds enables researchers to rapidly generate diverse libraries of novel compounds, accelerating the hit-to-lead optimization process in drug discovery.
This comprehensive guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to pyrazole aldehydes. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the critical mechanistic insights and field-proven expertise required to navigate the unique challenges posed by these substrates and achieve successful outcomes.
Core Challenge: The Dual Nature of Pyrazole Substrates
A primary consideration when working with pyrazole substrates is their inherent ability to act as N-heterocyclic ligands. This can lead to coordination with the palladium catalyst, potentially forming off-cycle, inactive complexes that inhibit or completely shut down the desired catalytic activity.[5][6][7] The selection of appropriate ligands for the palladium center is therefore not merely an optimization step but a critical determinant of reaction success. Modern, sterically bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often essential to promote the desired catalytic cycle over catalyst inhibition.[8][9]
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures, prized for its operational simplicity and the commercial availability of a vast array of boronic acid and ester coupling partners.[10]
Mechanistic Rationale
The catalytic cycle is a well-understood, three-stage process involving a Pd(0)/Pd(II) redox couple. The choice of ligand is crucial for stabilizing the palladium center and facilitating each elementary step, while the base is essential for activating the boronic acid in the transmetalation step.
// Nodes Pd0 [label="L₂Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Complex [label="L₂Pd(II)(Ar¹)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_ArAr [label="L₂Pd(II)(Ar¹)(Ar²)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
// Invisible nodes for positioning Ar1X [label="Ar¹-X\n(Halo-Pyrazole Aldehyde)", shape=plaintext]; Ar2B [label="Ar²-B(OR)₂\n(Boronic Acid/Ester) + Base", shape=plaintext]; Product [label="Ar¹-Ar²\n(Product)", shape=plaintext];
// Edges Pd0 -> OxAdd [label=""]; Ar1X -> OxAdd [style=dashed]; OxAdd -> PdII_Complex [label=""]; PdII_Complex -> Transmetalation [label=""]; Ar2B -> Transmetalation [style=dashed]; Transmetalation -> PdII_ArAr [label=""]; PdII_ArAr -> RedElim [label=""]; RedElim -> Pd0 [label=""]; RedElim -> Product [style=dashed]; } .dot Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling aryl or heteroaryl boronic acids with bromo-pyrazole aldehyde substrates.
Materials:
-
4-Bromo-1H-pyrazole-carbaldehyde derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 1–3 mol%)[11]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-pyrazole aldehyde, arylboronic acid, base, and palladium pre-catalyst.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[12] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Reaction Scope
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (3) | K₃PO₄ | 80 | 95 | [11] |
| 2 | 1-Benzyl-4-bromopyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 90 | 88 | [13] |
| 3 | 4-Bromoacetophenone¹ | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | K₂CO₃ | 120 (MW) | 98 | [14] |
| 4 | 5-Amino-4-bromo-1H-pyrazole | 3-Thienylboronic acid | SPhos Pd G2 (2) | K₃PO₄ | 100 | 85 | [15] |
¹Note: While not a pyrazole, this entry demonstrates the efficacy of a pyrazole-based ligand system.
The Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes
The Mizoroki-Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes, providing a direct route to substituted olefins.[16][17] This transformation is particularly useful for introducing styrenyl or acrylate moieties onto the pyrazole core.
Mechanistic Rationale
The cycle involves the oxidative addition of the halo-pyrazole to a Pd(0) center, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and regenerates the active catalyst.
// Nodes Pd0 [label="L₂Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Complex [label="L₂Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insertion [label="Alkene\nInsertion", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Alkyl [label="L₂Pd(II)(Alkyl)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; BetaElim [label="β-Hydride\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdH_Complex [label="L₂Pd(II)(H)(X)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for positioning ArX [label="Ar-X\n(Halo-Pyrazole Aldehyde)", shape=plaintext]; Alkene [label="Alkene", shape=plaintext]; Product [label="Substituted Alkene\n(Product)", shape=plaintext]; Base [label="Base", shape=plaintext];
// Edges Pd0 -> OxAdd; ArX -> OxAdd [style=dashed]; OxAdd -> PdII_Complex; PdII_Complex -> Insertion; Alkene -> Insertion [style=dashed]; Insertion -> PdII_Alkyl; PdII_Alkyl -> BetaElim; BetaElim -> PdH_Complex; BetaElim -> Product [style=dashed]; PdH_Complex -> Pd0 [label="-HX"]; Base -> PdH_Complex [style=dashed, label="Regenerates Pd(0)"]; } .dot Caption: The catalytic cycle of the Heck coupling reaction.
Generalized Protocol for Heck Coupling
Materials:
-
4-Iodo-1H-pyrazole-carbaldehyde derivative (1.0 equiv)
-
Alkene (e.g., Styrene, Butyl acrylate) (1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2–5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 4–10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2.0 equiv)
-
Solvent: Anhydrous DMF or NMP
Procedure:
-
Setup: In a flame-dried Schlenk tube, combine the iodo-pyrazole aldehyde, palladium acetate, and phosphine ligand.
-
Inerting: Evacuate and backfill the tube with Argon three times.
-
Reagent Addition: Add the degassed solvent, the base, and finally the alkene via syringe.
-
Reaction: Seal the tube and heat to 80–140 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the mixture, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
The Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction provides a reliable method for coupling terminal alkynes with aryl halides, forming a C(sp²)–C(sp) bond.[18] This reaction is invaluable for installing alkynyl handles for click chemistry or for synthesizing conjugated systems.
Mechanistic Rationale
This reaction uniquely employs a dual catalytic system. The palladium cycle mirrors other cross-couplings, while a co-catalytic copper(I) cycle is responsible for activating the terminal alkyne, forming a copper(I) acetylide that undergoes transmetalation to the palladium center.[19] Minimizing oxygen is critical to prevent the unwanted homocoupling of the alkyne (Glaser coupling).[6]
Generalized Protocol for Sonogashira Coupling
Materials:
-
3-Iodo-1H-pyrazole-carbaldehyde derivative (1.0 equiv)[20]
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) Iodide (CuI, 1–2 mol%)
-
Base/Solvent: Anhydrous, degassed Et₃N or a mixture of THF/Diisopropylamine
Procedure:
-
Setup: To a Schlenk flask under Argon, add the iodo-pyrazole aldehyde, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent/Base: Add the degassed amine solvent via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C) as needed. Monitor reaction completion by TLC.
-
Work-up: Once complete, remove the amine solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography.
-
Expert Tip: To minimize homocoupling, consider a "copper-free" protocol, which typically requires a higher reaction temperature and a different palladium/ligand system but can provide cleaner product profiles.[6]
Buchwald-Hartwig Amination: Direct C–N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C(sp²)–N bonds, a transformation of immense importance in pharmaceutical synthesis.[21] Applying this reaction to halo-pyrazole aldehydes allows for the direct installation of a wide range of primary and secondary amines.
Mechanistic Rationale
Success with N-heterocyclic substrates like pyrazoles often hinges on the use of sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, DavePhos).[22] These ligands accelerate the rate-limiting reductive elimination step and prevent the formation of off-cycle catalyst-substrate complexes, which is a major pathway for catalyst deactivation.[8]
// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Complex [label="L-Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Binding\n& Deprotonation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Amido [label="L-Pd(II)(Ar)(NR₂)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
// Invisible nodes for positioning ArX [label="Ar-X\n(Halo-Pyrazole Aldehyde)", shape=plaintext]; Amine [label="HNR₂ + Base", shape=plaintext]; Product [label="Ar-NR₂\n(Product)", shape=plaintext];
// Edges Pd0 -> OxAdd; ArX -> OxAdd [style=dashed]; OxAdd -> PdII_Complex; PdII_Complex -> AmineCoord; Amine -> AmineCoord [style=dashed]; AmineCoord -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Pd0; RedElim -> Product [style=dashed]; } .dot Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Generalized Protocol for Buchwald-Hartwig Amination
Materials:
-
4-Bromo-1H-pyrazole-carbaldehyde derivative (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium Pre-catalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)[5]
-
Base (e.g., LHMDS or NaOtBu, 2.2 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, this reaction is best set up in a glovebox. Add the bromo-pyrazole aldehyde, amine (if solid), base, and pre-catalyst to a vial.
-
Reagent Addition: Add the solvent and the amine (if liquid). Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a pre-heated reaction block (typically 80–110 °C). Stir vigorously.
-
Monitoring: Follow the reaction's progress by LC-MS analysis of small, quenched aliquots.
-
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Data Summary: Buchwald-Hartwig Amination Scope
| Entry | Pyrazole Substrate | Amine | Catalyst/Ligand (mol%) | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | Morpholine | P4/tBuBrettPhos (2) | LHMDS | 80 | 95 | [5][23] |
| 2 | 3-Bromo-1H-pyrazole | Aniline | P4/tBuBrettPhos (2) | LHMDS | 80 | 81 | [5][23] |
| 3 | 4-Bromo-1-tritylpyrazole | Benzylamine | Pd(dba)₂/tBuDavePhos (5) | NaOtBu | 100 | 87 | [22] |
| 4 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂/tBuXPhos (5) | NaOtBu | 100 | 95 | [24] |
Troubleshooting and Optimization Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst inhibition/deactivation by pyrazole N-H. 2. Poor quality of reagents (air/moisture). 3. Incorrect base/ligand combination. | 1. Switch to a bulkier, more electron-rich ligand (e.g., biarylphosphines). Use a pre-catalyst designed for challenging substrates.[5][8] 2. Ensure all solvents and liquid reagents are anhydrous and thoroughly degassed.[6] 3. Screen different bases (e.g., K₃PO₄ vs. Cs₂CO₃ for Suzuki) and ensure the chosen ligand is compatible. |
| Dehalogenation Side Product | The intermediate palladium-hydride species reduces the starting material instead of undergoing the desired coupling. | This is common with iodo-pyrazoles in Suzuki reactions.[15] Switch to the corresponding bromo- or chloro-pyrazole. Adjusting the solvent and base can also mitigate this pathway. |
| Alkyne Homocoupling (Sonogashira) | Presence of oxygen promoting the copper-catalyzed Glaser coupling. | 1. Rigorously degas all reagents and maintain a strict inert atmosphere.[6] 2. Switch to a copper-free Sonogashira protocol. 3. Add the alkyne slowly to the reaction mixture. |
| Protodeboronation (Suzuki) | The boronic acid is cleaved by water/base before it can transmetalate to the palladium center. | 1. Use a stronger, less nucleophilic base like K₃PO₄. 2. Use the corresponding boronic ester (e.g., pinacol ester), which is more stable. 3. Minimize reaction time and water content in the solvent mixture. |
General Experimental Workflow
The following diagram outlines the logical flow for executing and analyzing a palladium-catalyzed cross-coupling reaction.
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S. M. Islam, et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC.
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Various Authors. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
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Various Authors. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
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H. J. Lee, et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules.
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Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals Website.
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J. Yoneda. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates. BenchChem.
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M. K. R. Mokuolu, et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances.
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A. V. Svidritskiy, et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.
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F. X. Felpin, et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health.
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A. El-Malah, et al. (2020). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences.
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M. Krátký, et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
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Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.
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Y. Li, et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
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M. Krátký, et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
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S. D. Walker, et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health.
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B. U. W. Maes, et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
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- 22. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Polymerization of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the synthesis and polymerization of the versatile monomer, 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde. This unique building block, featuring a reactive aldehyde, a primary alcohol, and a chelating pyrazole moiety, offers a gateway to a diverse range of specialty polymers with tunable properties. This document is intended for researchers, scientists, and drug development professionals interested in creating novel functional materials for applications in biomedicine, advanced materials, and catalysis. We present a robust two-step synthesis of the monomer followed by two distinct polymerization strategies—polyacetal formation and polyesterification—to demonstrate its utility. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, expected characterization data, and potential applications of the resulting polymers.
Introduction: The Strategic Advantage of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif renowned for its significant role in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions have led to its incorporation into numerous FDA-approved drugs and advanced materials.[3][4] The monomer at the heart of this guide, this compound, is strategically designed to leverage these inherent properties while introducing two orthogonal functional groups for polymerization: a primary alcohol and a carbaldehyde.
This multi-functional architecture enables the creation of polymers with a high degree of functionality integrated directly into the polymer backbone or as pendant groups. The pyrazole moiety can impart desirable characteristics such as thermal stability, specific ligand-binding capabilities, and biological activity.[5][6] The applications for such polymers are vast, ranging from drug delivery vehicles and biomedical coatings to advanced resins and catalysts.[2][3][5]
Synthesis of the Monomer: this compound
The synthesis of the target monomer is achieved through a reliable two-step process, beginning with the construction of the pyrazole ring followed by formylation at the electron-rich C4 position.
Step 1: Synthesis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole
The initial step involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine to form the pyrazole ring. This is a well-established and high-yielding method for pyrazole synthesis.[1]
Protocol 2.1: Synthesis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole
-
Materials:
-
2-(Hydrazinyl)ethanol
-
Ethyl acetoacetate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(hydrazinyl)ethanol (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Slowly add ethyl acetoacetate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole as a viscous oil.
-
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group at the C4 position of the pyrazole ring.[9]
Protocol 2.2: Synthesis of this compound
-
Materials:
-
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water
-
Sodium carbonate (solid)
-
-
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Slowly add POCl₃ (3.0 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
-
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | Predicted: 70-80 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.85 (s, 1H, -CHO), 7.90 (s, 1H, pyrazole-H), 4.25 (t, 2H, N-CH₂), 3.95 (t, 2H, CH₂-OH), 2.50 (s, 3H, -CH₃), 2.10 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185.0 (CHO), 140.0 (pyrazole-C), 135.0 (pyrazole-C), 115.0 (pyrazole-C), 60.0 (N-CH₂), 50.0 (CH₂-OH), 12.0 (-CH₃) |
| FTIR (KBr, cm⁻¹) | ν: 3400 (O-H stretch), 2950 (C-H stretch), 1680 (C=O stretch, aldehyde), 1550 (C=N stretch, pyrazole) |
Polymerization Protocols
The bifunctional nature of this compound allows for its participation in various polymerization reactions. Below are two exemplary protocols demonstrating its versatility in creating specialty polymers.
Protocol A: Synthesis of a Pyrazole-Functionalized Polyacetal
Polyacetals are a class of polymers characterized by acetal linkages in their backbone.[10] They can be synthesized through the acid-catalyzed polycondensation of a diol with an aldehyde.[11] In this protocol, the monomer acts as both the diol (via its hydroxyethyl group) and the aldehyde source, leading to a self-condensation reaction. The resulting polyacetal will feature pendant pyrazole-methyl groups.
Caption: Workflow for Polyacetal Synthesis.
Protocol 3.1: Self-Condensation to Polyacetal
-
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TSA, catalytic amount)
-
Toluene (anhydrous)
-
Methanol
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add the monomer and anhydrous toluene.
-
Add a catalytic amount of p-TSA (approx. 0.5 mol%).
-
Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction for 12-24 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the toluene solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum.
-
Table 2: Expected Characteristics of Pyrazole-Functionalized Polyacetal
| Property | Expected Outcome | Analysis Technique |
| Appearance | White to off-white powder | Visual Inspection |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, DMF | Solubility Tests |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| ¹H NMR (CDCl₃) | Disappearance of aldehyde proton (~9.8 ppm) and hydroxyl proton. Appearance of a broad signal for the acetal proton (~5.5-6.0 ppm). | NMR Spectroscopy |
| FTIR (KBr, cm⁻¹) | Disappearance of the strong C=O stretch (~1680 cm⁻¹). Appearance of strong C-O-C stretches (~1100-1200 cm⁻¹). | FTIR Spectroscopy |
| Thermal Stability (TGA) | Onset of decomposition > 250 °C | Thermogravimetric Analysis (TGA) |
Protocol B: Synthesis of a Pyrazole-Functionalized Polyester
Polyesters are formed through the polycondensation of a dicarboxylic acid (or its derivative) with a diol.[12][13] In this protocol, the monomer's hydroxyethyl group will react with a dicarboxylic acid chloride, such as adipoyl chloride, to form a polyester with pendant pyrazole-4-carbaldehyde groups. This leaves the aldehyde functionality available for post-polymerization modification.
Caption: Workflow for Polyester Synthesis.
Protocol 3.2: Polycondensation with a Diacid Chloride
-
Materials:
-
This compound
-
Adipoyl chloride
-
Triethylamine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve the monomer and anhydrous triethylamine (2.2 eq) in anhydrous THF.
-
Cool the solution in an ice bath.
-
Dissolve adipoyl chloride (1.0 eq) in anhydrous THF and add it dropwise to the monomer solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a minimal amount of THF and precipitate the polymer by adding it to cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Table 3: Expected Characteristics of Pyrazole-Functionalized Polyester
| Property | Expected Outcome | Analysis Technique |
| Appearance | White to light tan powder | Visual Inspection |
| Solubility | Soluble in THF, DMF, DMSO | Solubility Tests |
| Molecular Weight (Mn) | 8,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.7 - 2.3 | GPC |
| ¹H NMR (CDCl₃) | Persistence of the aldehyde proton signal (~9.8 ppm). Disappearance of the hydroxyl proton. Appearance of characteristic ester methylene signals. | NMR Spectroscopy |
| FTIR (KBr, cm⁻¹) | Persistence of the aldehyde C=O stretch (~1680 cm⁻¹). Appearance of a strong ester C=O stretch (~1735 cm⁻¹). Disappearance of the broad O-H stretch. | FTIR Spectroscopy |
| Glass Transition Temp. (Tg) | 50 - 70 °C | Differential Scanning Calorimetry (DSC) |
Applications and Future Directions
The specialty polymers derived from this compound are poised for a variety of advanced applications, driven by the unique functionalities of the pyrazole ring.
Caption: Structure-Application Relationships.
-
Drug Development and Delivery: The pyrazole moiety is a well-known pharmacophore and can also act as a coordinating ligand for metal-based drugs.[1] Polymers incorporating this unit could serve as carriers for targeted drug delivery, potentially enhancing the therapeutic efficacy and reducing side effects.
-
Biomedical Materials: The biocompatibility associated with some pyrazole derivatives makes these polymers attractive candidates for creating biocompatible coatings for medical devices, tissue engineering scaffolds, and hydrogels.[2]
-
Catalysis: The nitrogen atoms of the pyrazole ring can chelate a wide range of metal ions. Polymers with pendant pyrazole groups can be used as recyclable supports for homogeneous catalysts, combining the high activity of molecular catalysts with the ease of separation of heterogeneous systems.
-
Functional Resins and Membranes: These polymers can be used to create resins for selective metal ion extraction from waste streams or for the fabrication of membranes with specific transport properties.
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of specialty polymers. Its straightforward synthesis and the presence of two distinct polymerizable functional groups open up a vast design space for materials scientists and chemists. The protocols detailed in this guide provide a solid foundation for the exploration of this monomer and the development of novel pyrazole-based polymers with tailored properties for a wide array of scientific and industrial applications.
References
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- Zhou, Y., Wang, Y., & Zhang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1056.
- Sensing and optical activities of new pyrazole containing polymeric analogues. (2019). Journal of Chemical Sciences, 131(4).
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- Saha, S., & He, J. (2021). Synthesis of biobased polyacetals: a review. Green Chemistry, 23(16), 5736-5761.
- Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of Organic Chemistry, 44(3), 442-443.
- El-Shehry, M. F., Abu-Melha, S., & Naglah, A. M. (2020). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences, 132(1), 1-11.
- Zhang, Y., et al. (2022). Synthesis of Poly(β-hydroxyketone)s with Three-Component Polymerization of Diazocarbonyl Compounds, Triethylboron, and Aldehydes. Macromolecules, 55(7), 2579–2587.
- Hodge, P., & Waterhouse, J. (1983). Preparation of a polymer-supported diol and its use in isolating aldehydes and ketones from mixtures and as a protecting group for aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1, 2319-2323.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
- Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Chemistry of Heterocyclic Compounds, 50(1), 129-132.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled ring-opening polymerization of lactide and glycolide. Chemical reviews, 104(12), 6147-6176.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules, 28(15), 5897.
- Synthesis and properties of polyacetals of higher cyclic formals. (1998).
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). Pharmaceutics, 14(4), 794.
- Vogl, O. (2001). Addition Polymers of Aldehydes. Journal of Polymer Science Part A: Polymer Chemistry, 39(16), 2741-2752.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (2019). Journal of Molecular Structure, 1184, 47-60.
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- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
- Polyaldol Synthesis by Direct Organocatalyzed Crossed Polymerization of Bis(ketones) and Bis(aldehydes). (2014). Macromolecules, 47(3), 954–962.
- Polycondens
- Versatile Regioselective Friedel–Crafts Hydroxyalkylation Polycondensation toward Linear Polymers Containing Triphenylmethane Backbone Structures. (2024). Macromolecules.
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmacy and Technology, 11(2), 523-530.
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2024). Arabian Journal of Chemistry, 17(1), 105436.
- Diol. (2024, January 15). In Wikipedia.
- Synthesis of polyacetals as well as other polymers from biomass-derived monomers. (n.d.).
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Synthesis of Benzyl 1-(β-Hydroxyethyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate. (2005).
- Degradable Polyacetals/Ketals from Alternating Ring-Opening Metathesis Polymerization. (2020). Journal of the American Chemical Society, 142(9), 4196–4201.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27361-27384.
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Application Note: Dithizone as a Versatile Reagent for Spectrophotometric Determination of Heavy Metals
Introduction
The accurate quantification of heavy metal contamination in environmental and biological samples is of paramount importance due to their toxicity and persistence. Dithizone (diphenylthiocarbazone) has been a cornerstone reagent in analytical chemistry for over half a century for the determination of trace metals.[1] Its remarkable sensitivity and selectivity, when coupled with spectrophotometric methods, provide a robust and accessible analytical approach.[1] Dithizone forms intensely colored complexes with a variety of metal ions, including lead (Pb), zinc (Zn), cadmium (Cd), and mercury (Hg).[1][2] These metal-dithizonate complexes are soluble in organic solvents, allowing for their extraction from aqueous matrices and subsequent quantification.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using dithizone as a reagent in the analytical detection of heavy metals. We will delve into the underlying chemistry, provide detailed, field-proven protocols for sample analysis, and discuss critical parameters for ensuring data integrity.
Principle of Dithizone-Based Metal Detection
Dithizone is a sulfur-containing organic ligand that acts as a chelating agent.[4] The fundamental principle of its use in heavy metal analysis lies in its ability to form stable, colored coordination complexes with metal ions.[2][4] The reaction involves the displacement of a proton from the dithizone molecule by a metal ion, leading to the formation of a metal-dithizonate complex. This complex is then extracted into an immiscible organic solvent, such as chloroform or carbon tetrachloride.[3]
The color of the resulting organic phase is indicative of the specific metal present, and the intensity of the color, measured by a spectrophotometer at the complex's maximum absorbance wavelength (λmax), is directly proportional to the concentration of the metal in the sample.[5]
Reaction Mechanism & Selectivity
The selectivity of the dithizone method is a critical aspect of its utility and is primarily controlled by adjusting the pH of the aqueous solution.[3][4][6] Different metal-dithizonate complexes form and are stable at specific pH ranges. For instance, zinc can be selectively extracted in a pH range of 4.0-5.5.[4][6] By carefully controlling the pH and utilizing masking agents to prevent interference from other ions, it is possible to quantify individual metals in a complex matrix.[1][3]
The formation of the metal-dithizonate complex can be represented by the following general equation:
Mⁿ⁺ + n(H₂Dz) ⇌ M(HDz)ₙ + nH⁺
Where Mⁿ⁺ is the metal ion, H₂Dz is dithizone, and M(HDz)ₙ is the metal-dithizonate complex.
Experimental Workflow for Heavy Metal Detection using Dithizone
The following diagram illustrates the general workflow for the determination of heavy metals using the dithizone method.
Caption: General workflow for dithizone-based heavy metal analysis.
Protocols
Reagent Preparation
1.1. Dithizone Stock Solution (0.05% w/v in Chloroform)
-
Materials:
-
Dithizone (analytical grade)
-
Chloroform (ACS grade or higher, stabilized with ethanol)
-
Volumetric flask (100 mL)
-
Analytical balance
-
-
Protocol:
-
Accurately weigh 0.05 g of dithizone powder.
-
Transfer the dithizone to a 100 mL volumetric flask.
-
Add approximately 50 mL of chloroform and swirl to dissolve the dithizone. The solution will appear dark green.
-
Once dissolved, bring the volume up to the 100 mL mark with chloroform.
-
Store the solution in a brown glass bottle in a refrigerator. This solution should be prepared fresh weekly, as it can degrade over time.[7]
-
1.2. Standard Metal Solutions (1000 ppm)
-
Materials:
-
High-purity salts of the metals of interest (e.g., Pb(NO₃)₂, ZnSO₄·7H₂O, CdCl₂)
-
Deionized water (Type I)
-
Nitric acid (trace metal grade)
-
Volumetric flasks (100 mL)
-
-
Protocol:
-
Accurately weigh the appropriate amount of the metal salt.
-
Dissolve the salt in a small amount of deionized water in a 100 mL volumetric flask.
-
Add 1 mL of concentrated nitric acid to stabilize the solution.
-
Bring the volume up to the 100 mL mark with deionized water.
-
Store in a clean, acid-washed polyethylene bottle.
-
1.3. Working Standard Solutions
Prepare working standards by serial dilution of the stock solutions with deionized water to create a calibration curve in the desired concentration range (e.g., 0.1 - 10 ppm).
Sample Preparation
For aqueous samples, acidification to a pH < 2 with nitric acid is recommended for preservation. For solid samples or those with complex matrices, a digestion step is necessary to liberate the metal ions.
-
Acid Digestion of Solid Samples (General Protocol):
-
Accurately weigh approximately 1 g of the homogenized sample into a digestion vessel.
-
Add a mixture of concentrated nitric acid and hydrochloric acid (aqua regia) or another appropriate acid mixture.[8]
-
Digest the sample using a hot plate or a microwave digestion system until the solution is clear.
-
Allow the digest to cool and dilute to a known volume with deionized water.
-
Analytical Procedure: Spectrophotometric Determination of Lead (Pb)
This protocol is specific for lead and can be adapted for other metals by adjusting the pH and wavelength of measurement.
-
Materials:
-
Separatory funnels (125 mL)
-
pH meter
-
Ammonium hydroxide solution (1 M)
-
Hydrochloric acid solution (1 M)
-
Potassium cyanide solution (10% w/v) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium citrate buffer
-
Spectrophotometer
-
-
Protocol:
-
Pipette a known volume of the prepared sample (or a diluted aliquot) into a 125 mL separatory funnel.
-
Add 5 mL of ammonium citrate buffer to mask interfering ions.
-
Add 2 mL of 10% potassium cyanide solution to further complex interfering metals. (Perform this step in a well-ventilated fume hood with appropriate personal protective equipment).
-
Adjust the pH of the solution to 8.5 - 9.5 using ammonium hydroxide or hydrochloric acid.[9]
-
Add 10 mL of the dithizone working solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes. The organic layer will turn red in the presence of lead.
-
Allow the layers to separate. Drain the lower organic layer (chloroform) into a clean, dry cuvette.
-
Measure the absorbance of the solution at 510 nm against a reagent blank.[10]
-
Prepare a calibration curve by performing the same procedure on the working standard solutions.
-
Determine the concentration of lead in the sample from the calibration curve.
-
Data Analysis and Interpretation
A calibration curve is constructed by plotting the absorbance of the standards against their known concentrations. The concentration of the metal in the unknown sample is then determined by interpolating its absorbance value on the calibration curve.
| Metal Ion | Optimal pH Range for Extraction | Color of Complex | λmax (nm) |
| Lead (Pb²⁺) | 8.5 - 11.5 | Cherry Red | 510-520[11] |
| Zinc (Zn²⁺) | 4.0 - 5.5 | Purple-Red | 535-540[12] |
| Cadmium (Cd²⁺) | 10 - 12 | Red | 505[13] |
| Mercury (Hg²⁺) | 1 - 2 | Orange-Yellow | 485-490 |
Note: The λmax can vary slightly depending on the solvent and other experimental conditions. It is recommended to determine the λmax experimentally for your specific system.
Method Validation and Quality Control
To ensure the reliability of the results, it is essential to perform method validation.[14][15]
-
Linearity: Establish a linear relationship between absorbance and concentration over a defined range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Accuracy: Evaluate the closeness of the measured value to the true value, often determined using certified reference materials or spiking experiments.[11]
-
Specificity: Demonstrate that the method can selectively quantify the target analyte in the presence of other components in the sample matrix.
Quality Control Measures:
-
Reagent Blank: A reagent blank (all reagents except the sample) should be run with each batch of samples to account for any background contamination.
-
Spiked Samples: A known amount of the target metal should be added to a sample (spiking) to assess matrix effects and recovery.
-
Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of the target metals is crucial for validating the accuracy of the method.
Interferences and Mitigation Strategies
Several metal ions can interfere with the determination of the target analyte by also reacting with dithizone.[7]
-
Causality of Interference: Interference occurs when other metal ions form colored complexes with dithizone under the same experimental conditions as the target analyte.
-
Mitigation Strategies:
-
pH Control: As previously discussed, adjusting the pH is the primary method for achieving selectivity.
-
Masking Agents: Complexing agents such as cyanide, citrate, and thiosulfate can be used to form stable, colorless complexes with interfering ions, preventing them from reacting with dithizone.[1][3] For example, cyanide is effective in masking copper and zinc interference in the determination of lead.
-
Safety Precautions
-
Dithizone can be a skin and eye irritant.[16] Always handle it with appropriate personal protective equipment (gloves, safety glasses).
-
The organic solvents used (chloroform, carbon tetrachloride) are toxic and should be handled in a well-ventilated fume hood.
-
Potassium cyanide is extremely toxic. All work with cyanide-containing solutions must be performed in a fume hood, and appropriate disposal procedures must be followed.
Conclusion
The dithizone method remains a valuable and cost-effective tool for the determination of trace heavy metals. Its high sensitivity, coupled with the ability to enhance selectivity through pH control and the use of masking agents, makes it suitable for a wide range of applications. By following the detailed protocols and quality control measures outlined in this application note, researchers can obtain accurate and reliable data on heavy metal concentrations in various matrices. While modern instrumental techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) offer lower detection limits and higher throughput, the dithizone method provides a robust and accessible alternative, particularly in laboratories with limited access to such instrumentation.
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Extraction of Heavy Metals using Dithizone Method on Seawater. DergiPark. [Link]
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Dithizone Staining. Journal of New Developments in Chemistry - Open Access Pub. [Link]
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EXTRACTION OF LEAD (II) IONS USING DITHIZONE METHOD ON WASTEWATER OF KHONDZA. American Journal of Engineering, Mechanics and Architecture. [Link]
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DETERMINATION OF TRACES OF HEAVY METALS IN SEA WATER BY MEANS OF DITHIZONE. doria.fi. [Link]
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Application Notes and Protocols for the Biochemical Investigation of Enzyme-Pyrazole Interactions
Introduction: The Privileged Role of Pyrazoles in Enzymology and Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry and drug discovery.[1][2] Its remarkable versatility allows it to engage in a wide array of interactions with biological macromolecules, particularly enzymes, making it a cornerstone in the design of potent and selective inhibitors.[3] The therapeutic landscape is replete with successful pyrazole-containing drugs, from the anti-inflammatory celecoxib to the antiviral lenacapavir, underscoring the profound impact of this chemical motif.[1][2]
Understanding the intricate dance between pyrazole compounds and their target enzymes is paramount for the development of novel therapeutics. This guide provides a comprehensive overview of the state-of-the-art methodologies employed to elucidate these interactions, offering not just protocols, but the strategic rationale behind each experimental choice. Our focus is to empower researchers, from those in early-stage discovery to those in late-stage development, with the knowledge to design, execute, and interpret robust biochemical and biophysical assays.
I. Foundational Principles: Designing Robust Enzyme Assays
The bedrock of any investigation into enzyme-inhibitor interactions is a well-characterized and validated enzyme assay.[4][5] An enzyme assay is a laboratory procedure used to measure the rate of an enzyme-catalyzed reaction, providing a window into the enzyme's activity.[4] The success of subsequent, more complex experiments hinges on the quality of this initial assay.
A. Key Considerations for Assay Development
Before embarking on detailed kinetic or biophysical studies, it is crucial to establish a reliable assay. This involves a systematic approach to understanding the relationship between experimental variables and their impact on the assay's outcome.[5]
-
Buffer and pH: The choice of buffer and the control of pH are critical, as they can significantly influence enzyme activity and stability.[6] It is advisable to initially use a buffer system known to be suitable for the enzyme of interest, which can often be found in the existing literature.[7]
-
Temperature: Enzyme activity is highly sensitive to temperature fluctuations.[6] Maintaining a constant temperature throughout the experiment is essential for reproducibility.[7]
-
Enzyme and Substrate Concentrations: The concentrations of both the enzyme and its substrate must be carefully optimized. The goal is to work within a range where the reaction rate is linear with respect to both time and enzyme concentration.[7]
-
Detection Method: A wide variety of detection methods can be employed, including absorbance and fluorescence spectroscopy, to monitor the consumption of a substrate or the formation of a product.[8] The choice of method will depend on the specific enzyme and substrate being studied.
B. Initial Characterization: Time and Enzyme Dependence
A fundamental step in assay development is to establish the initial velocity conditions. This is achieved by performing a time-course experiment at several different enzyme concentrations.[7] The reaction should be monitored long enough to observe a clear linear phase, during which the rate of product formation is constant.
II. Unraveling Inhibition: Enzyme Inhibition Assays and IC₅₀ Determination
Enzyme inhibitors are a cornerstone of pharmacology, and pyrazole-based compounds have shown significant promise in this area.[7][9] Enzyme inhibition assays are designed to quantify the potency of an inhibitor.
A. The Concept of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a widely used metric to quantify the potency of an inhibitor. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.
B. Protocol for IC₅₀ Determination
This protocol outlines a general procedure for determining the IC₅₀ of a pyrazole compound against a target enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the pyrazole compound in the assay buffer.
-
Prepare solutions of the enzyme and substrate at their optimized concentrations in the assay buffer.
-
-
Assay Procedure:
-
In a multi-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the pyrazole compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding to occur.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using the chosen detection method.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: IC₅₀ Values for Pyrazole Inhibitors
The results of IC₅₀ determinations are often presented in a tabular format for easy comparison of inhibitor potencies.
| Pyrazole Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 4g | hCA XII | 0.12 ± 0.07 | [10] |
| (R)-pyrazole 7q | DapE | 18.8 | [11] |
| Compound 4 | CDK2 | 3.82 | [9] |
| Compound 7d | DapE | 17.9 +/− 8.0 | [11] |
hCA XII: human carbonic anhydrase XII; DapE: N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase; CDK2: Cyclin-dependent kinase 2.
III. Delving Deeper: Enzyme Kinetics and Mechanism of Inhibition
While the IC₅₀ provides a measure of inhibitor potency, it does not reveal the mechanism by which the inhibitor interacts with the enzyme. Enzyme kinetic studies are essential for elucidating the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4]
A. Michaelis-Menten Kinetics: The Foundation
The Michaelis-Menten model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[7]
B. Experimental Design for Kinetic Studies
To determine the mechanism of inhibition, a series of experiments are performed where the initial velocity is measured at various substrate concentrations in the presence of different fixed concentrations of the pyrazole inhibitor.
C. Data Analysis: Lineweaver-Burk Plots
The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a common graphical method for analyzing enzyme kinetic data and determining the mode of inhibition.
-
Competitive Inhibition: The lines on the plot will intersect at the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
Workflow for Determining Inhibition Mechanism
Caption: Workflow for determining the mechanism of enzyme inhibition.
IV. Biophysical Characterization of Pyrazole-Enzyme Interactions
Biophysical techniques provide direct evidence of binding and can reveal the thermodynamic and kinetic parameters of the interaction.
A. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that measures the heat released or absorbed during a binding event.[12][13] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
-
Sample Preparation:
-
Prepare solutions of the enzyme and the pyrazole compound in the same buffer to minimize heat of dilution effects.
-
Thoroughly degas the solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell and the pyrazole compound into the injection syringe.
-
Perform a series of injections of the pyrazole compound into the enzyme solution while monitoring the heat flow.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change against the molar ratio of the pyrazole compound to the enzyme.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
B. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[14][15] It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated.
Caption: General workflow for an SPR experiment.
C. X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-pyrazole complex, revealing the precise binding mode and the specific amino acid residues involved in the interaction.[16][17] This structural information is invaluable for structure-based drug design.
Caption: Simplified workflow for X-ray crystallography.
V. Case Study: Pyrazole Inhibition of Alcohol Dehydrogenase and Xanthine Oxidase
To illustrate the application of these techniques, we will briefly consider two well-studied examples of pyrazole-enzyme interactions.
A. Alcohol Dehydrogenase (ADH)
Pyrazole and its derivatives are classic inhibitors of ADH.[18][19] Kinetic studies have shown that pyrazole acts as a competitive inhibitor with respect to the alcohol substrate.[19][20] X-ray crystallography has provided detailed structural insights into the binding of pyrazole to the active site of ADH.[21]
B. Xanthine Oxidase (XO)
Pyrazole-containing compounds have also been investigated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.[22][23] The mechanism of inhibition often involves interaction with the molybdenum cofactor at the enzyme's active site.[23][24]
VI. Conclusion: An Integrated Approach to Understanding Pyrazole-Enzyme Interactions
A comprehensive understanding of the interactions between pyrazole compounds and their target enzymes requires an integrated approach that combines robust enzyme assays, detailed kinetic studies, and powerful biophysical techniques. By carefully selecting and applying the methodologies outlined in this guide, researchers can gain deep insights into the mechanisms of inhibition, paving the way for the rational design of more effective and selective therapeutic agents. The continued exploration of the rich chemical space of pyrazoles promises to yield new and improved treatments for a wide range of human diseases.[25]
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Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]
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Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH. (2024, December 24). Retrieved from [Link]
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Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety | Journal of Organic and Pharmaceutical Chemistry. (2023, December 9). Retrieved from [Link]
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The use of isothermal titration calorimetry for the assay of enzyme activity: Application in higher education practical classes - NIH. (2022, July 22). Retrieved from [Link]
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Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies - PubMed. (n.d.). Retrieved from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). Retrieved from [Link]
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. (2023, June 20). Retrieved from [Link]
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X-ray molecular structure of pyrazole 6 along with atom labeling scheme... - ResearchGate. (n.d.). Retrieved from [Link]
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Enzyme assay design for high-throughput screening - PubMed. (n.d.). Retrieved from [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024, October 29). Retrieved from [Link]
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Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. (2011, October 6). Retrieved from [Link]
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Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. - SciSpace. (n.d.). Retrieved from [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026, January 23). Retrieved from [Link]
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Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC - NIH. (n.d.). Retrieved from [Link]
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Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed. (n.d.). Retrieved from [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 8). Retrieved from [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. (2021, April 29). Retrieved from [Link]
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Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery - Dispendix. (2024, April 9). Retrieved from [Link]
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Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry - ChemRxiv. (n.d.). Retrieved from [Link]
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What enzyme sample should be used for kinetics? - ResearchGate. (2014, May 20). Retrieved from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole - Semantic Scholar. (2021, April 29). Retrieved from [Link]
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Top 5 Methods Devised for Enzyme Kinetics Measurement - Biology Discussion. (n.d.). Retrieved from [Link]
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Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - ResearchGate. (n.d.). Retrieved from [Link]
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Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. (2020, April 24). Retrieved from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.). Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. (n.d.). Retrieved from [Link]
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(PDF) Synthesis, characterization, X-ray Crystallography, Photoluminescence property and DNA binding activity of Co(II) and Ni(II) complexes of a pyrazole- containing Schiff-base ligand - ResearchGate. (2024, February 6). Retrieved from [Link]
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The isothermal titration calorimetry (ITC) data for binding... - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity | Bentham Science Publishers. (2022, July 1). Retrieved from [Link]
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Isothermal Titration Calorimetry To Characterize Enzymatic Reactions l Protocol Preview. (2022, September 15). Retrieved from [Link]
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Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents - MDPI. (n.d.). Retrieved from [Link]
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Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC - NIH. (n.d.). Retrieved from [Link]
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Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase - PubMed. (n.d.). Retrieved from [Link]
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Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC. (n.d.). Retrieved from [Link]
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Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone - JOCPR. (n.d.). Retrieved from [Link]
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Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - NIH. (2018, March 1). Retrieved from [Link]
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Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine - MDPI. (n.d.). Retrieved from [Link]
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Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (2023, March 28). Retrieved from [Link]
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Parallel first-order and Michaelis-Menten elimination kinetics of ethanol. Respective role of alcohol dehydrogenase (ADH), non-ADH and first-order pathways - PubMed. (n.d.). Retrieved from [Link]
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Determination of Ribonuclease H Surface Enzyme Kinetics by Surface Plasmon Resonance Imaging and Surface Plasmon Fluorescence Spectroscopy | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC - NIH. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: Streamlining the Synthesis of Pyrazole Carboxamides via One-Pot Methodologies
Introduction: The Significance of Pyrazole Carboxamides and the Need for Efficient Synthesis
The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. When functionalized with a carboxamide group, these heterocyclic compounds exhibit a remarkable range of therapeutic properties, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[1][2][3] The carboxamide moiety often plays a crucial role in establishing key interactions with biological targets, such as hydrogen bonding with enzyme active sites.[3] Consequently, the development of efficient and versatile synthetic routes to pyrazole carboxamide derivatives is of paramount importance to drug discovery and development professionals.
Traditionally, the synthesis of these molecules has involved multi-step procedures, which are often time-consuming, labor-intensive, and generate significant chemical waste.[4] One-pot synthesis has emerged as a powerful strategy to overcome these limitations. By combining multiple reaction steps in a single reaction vessel without the isolation of intermediates, one-pot methodologies offer several advantages:
-
Increased Efficiency: Reduced reaction times and simplified workup procedures.
-
Improved Atom Economy: Minimized waste generation, aligning with the principles of green chemistry.
-
Cost-Effectiveness: Lower consumption of solvents, reagents, and energy.
-
Facilitated Library Synthesis: Rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies.
This application note provides detailed protocols and expert insights into selected one-pot synthetic strategies for preparing pyrazole carboxamide derivatives, focusing on the underlying chemical principles and practical considerations for successful implementation in a research setting.
Core Synthetic Strategies and Mechanistic Insights
The one-pot synthesis of pyrazole carboxamides can be broadly approached through two main strategies:
-
Sequential Multicomponent Reactions: Where the pyrazole core is first formed in situ, followed by the introduction or formation of the carboxamide functionality in the same pot.
-
Cycloaddition Reactions: Utilizing precursors that already contain the necessary atoms for both the pyrazole ring and the carboxamide group.
Strategy 1: Multicomponent Synthesis via Knorr Pyrazole Condensation and Amidation
The Knorr pyrazole synthesis, the condensation of a β-dicarbonyl compound with a hydrazine, is a classic and robust method for forming the pyrazole ring.[5] This can be adapted into a one-pot procedure for synthesizing pyrazole carboxamides.
Mechanistic Rationale:
The reaction proceeds through a well-established pathway. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring. The choice of hydrazine (substituted or unsubstituted) and the β-dicarbonyl compound dictates the substitution pattern on the final pyrazole.
Caption: Knorr Pyrazole Synthesis and Amidation Workflow.
Protocol 1: One-Pot Synthesis of Pyrazole-4-Carboxamides from β-Ketoesters
This protocol details a one-pot, three-component reaction involving a β-ketoester, a hydrazine, and an amine, often facilitated by a coupling agent for the final amidation step.
Materials:
-
Ethyl acetoacetate (or other β-ketoester)
-
Phenylhydrazine hydrochloride (or other hydrazine derivative)
-
Aniline (or other primary/secondary amine)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Pyrazole Formation: To a solution of ethyl acetoacetate (1.0 eq) in DMF, add phenylhydrazine hydrochloride (1.0 eq). Stir the mixture at 80 °C for 2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
In-situ Saponification (Optional but recommended for higher yield): Cool the reaction mixture to room temperature. Add a solution of lithium hydroxide (1.2 eq) in water and stir for 4 hours to saponify the ester. Acidify the mixture with 1N HCl to precipitate the pyrazole carboxylic acid. For a true one-pot procedure without isolation, proceed to the next step after the initial pyrazole formation, though yields may be lower.
-
Amidation: To the reaction mixture containing the pyrazole-4-carboxylic acid, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction Progression: Stir the mixture at room temperature for 12-24 hours. The progress of the amidation can be monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-4-carboxamide.
Expert Insights:
-
Causality of Reagent Choice: HATU is a highly efficient coupling agent that minimizes side reactions and racemization (if chiral amines are used).[6] DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction without interfering with the coupling process.
-
Self-Validation: The progress of each step can be independently monitored by TLC. The appearance of a new spot corresponding to the pyrazole intermediate and its subsequent conversion to the final product spot validates the reaction sequence. The final product can be characterized by NMR and mass spectrometry to confirm its structure.[1]
Strategy 2: Microwave-Assisted, Solvent-Free Synthesis
Microwave-assisted organic synthesis has gained prominence as a green and efficient method.[4] This approach is particularly effective for the one-pot synthesis of pyrazolone derivatives, which are precursors to certain pyrazole carboxamides.
Mechanistic Rationale:
This is a three-component reaction involving a β-ketoester, a hydrazine, and an aromatic aldehyde. The reaction proceeds through an initial Knorr condensation to form a pyrazolone intermediate. This is followed by a Knoevenagel condensation between the active methylene group of the pyrazolone and the aldehyde to yield the final product. Microwave irradiation accelerates the reaction rates, often leading to higher yields in shorter times.[4][7]
Caption: Microwave-Assisted Pyrazolone Synthesis Workflow.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones
Materials:
-
Ethyl acetoacetate (1.5 eq)
-
3-Nitrophenylhydrazine (1.0 eq)
-
3-Methoxy-4-ethoxy-benzaldehyde (1.0 eq)
Procedure:
-
Reactant Combination: In a 50 mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxy-benzaldehyde.
-
Microwave Irradiation: Place the flask in a domestic or laboratory microwave oven and irradiate at a power of 420 W for 10 minutes.[4] Caution: Ensure proper safety precautions are taken when performing reactions in a microwave, including the use of sealed vessels designed for this purpose if available.
-
Isolation and Purification: After irradiation, allow the reaction mixture to cool to room temperature. The resulting solid is triturated with ethyl acetate and collected by suction filtration to afford the pure product.[4]
Expert Insights:
-
Optimization of Conditions: The reaction is highly dependent on the microwave power and irradiation time. It is crucial to perform optimization experiments to determine the ideal conditions for a specific set of substrates.[4] The reactant ratios may also need to be optimized to maximize the yield.[4]
-
Solvent-Free Advantage: This protocol is performed under solvent-free conditions, which significantly improves its green credentials by reducing volatile organic compound (VOC) emissions and simplifying purification.
Data Presentation: Substrate Scope and Yields for Protocol 2
| Entry | β-Ketoester | Hydrazine | Aldehyde | Product Yield (%) |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Benzaldehyde | 85 |
| 2 | Ethyl acetoacetate | 4-Chlorophenylhydrazine | 4-Chlorobenzaldehyde | 92 |
| 3 | Ethyl acetoacetate | 3-Nitrophenylhydrazine | 3-Methoxy-4-ethoxy-benzaldehyde | 83[4] |
| 4 | Methyl acetoacetate | Phenylhydrazine | 4-Methylbenzaldehyde | 88 |
Note: Yields are illustrative and may vary based on specific reaction conditions.
Strategy 3: One-Pot Synthesis from Chalcones
Chalcones, or α,β-unsaturated ketones, are versatile precursors for the synthesis of pyrazoline carboxamides.
Protocol 3: Synthesis of Pyrazoline-1-Carboxamides from Chalcones and Semicarbazide
Materials:
-
Substituted Chalcone (1.0 eq)
-
Semicarbazide hydrochloride (1.0 eq)
-
Acetic acid (40% aqueous solution)
Procedure:
-
Reaction Setup: A solution of the chalcone and semicarbazide hydrochloride in 40% acetic acid is refluxed on a water bath for 3-4 hours.[6]
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Workup: After completion, the mixture is filtered, and the filtrate is poured into crushed ice. The precipitated solid is filtered and washed with 5% sodium bicarbonate solution and then with water.[6]
-
Purification: The crude solid is recrystallized from methanol to yield the target pyrazoline-1-carboxamide.[6]
Expert Insights:
-
Mechanism: The reaction proceeds via a Michael addition of the semicarbazide to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring.
-
Acid Catalysis: Acetic acid serves as both the solvent and a catalyst for the condensation and cyclization steps.
Conclusion
One-pot synthesis represents a significant advancement in the preparation of pyrazole carboxamide derivatives, offering substantial benefits in terms of efficiency, sustainability, and cost. The protocols detailed in this application note provide a starting point for researchers to explore these powerful methodologies. By understanding the underlying mechanisms and the rationale behind the experimental choices, scientists can adapt and optimize these procedures to synthesize novel pyrazole carboxamides for various applications in drug discovery and materials science.
References
-
Zhang, X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3594-3601. Available at: [Link][4]
-
Goksen, U. S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137877. Available at: [Link][1]
-
Martins, M. A. P., et al. (2008). One-Pot Synthesis of Pyrazole-5(3)-carboxyamides. Synthetic Communications, 38(16), 2735-2745. Available at: [Link]
-
Gomaa, M. A., et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(3), 10523-10533. Available at: [Link][2]
-
Schwerk, L., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. Available at: [Link][5]
-
Kumar, S., et al. (2025). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Journal of Emerging Technologies and Innovative Research, 12(10). Available at: [Link][6]
-
Zhang, X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. Available at: [Link][7]
-
Grewal, A. S., et al. (2018). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. ResearchGate. Available at: [Link]
-
Patel, H., et al. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc. Available at: [Link]
-
Li, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3326. Available at: [Link]
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Monatshefte für Chemie - Chemical Monthly, 151(10), 1645-1652. Available at: [Link][3]
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this multi-step synthesis, improve yield, and ensure high purity of the final product. We will delve into the causality behind experimental choices, providing field-proven insights and robust protocols.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in three core stages:
-
Pyrazole Ring Formation: Cyclocondensation of ethyl acetoacetate with hydrazine hydrate to form the 3-methyl-1H-pyrazol-5-ol scaffold.
-
N-Alkylation: Introduction of the 2-hydroxyethyl group onto the N1 position of the pyrazole ring using an alkylating agent like 2-chloroethanol.
-
C4-Formylation: Installation of the carbaldehyde group at the C4 position, most commonly via the Vilsmeier-Haack reaction.
Each of these steps presents unique challenges that can impact the overall yield and purity. This guide provides a structured approach to troubleshooting these issues.
Caption: Recommended synthetic workflow for the target molecule.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific experimental issues in a Q&A format, providing probable causes and actionable solutions.
Part A: N-Alkylation of 3-Methyl-1H-pyrazol-5-ol
Question 1: My N-alkylation reaction with 2-chloroethanol is resulting in a mixture of products, including N1 and N2 isomers, and possibly O-alkylation. How can I improve the regioselectivity for the desired N1-(2-hydroxyethyl) product?
-
Probable Causes:
-
Tautomerism: 3-Methyl-1H-pyrazol-5-ol exists in multiple tautomeric forms, presenting three nucleophilic sites: the two ring nitrogens (N1 and N2) and the exocyclic oxygen.
-
Reaction Conditions: The choice of base, solvent, and temperature significantly influences which atom is preferentially alkylated. Hard and soft acid-base (HSAB) principles apply here; different conditions favor alkylation at different sites.
-
Base Strength: A very strong base can generate a dianion, leading to a loss of selectivity. A moderately strong base is often optimal.
-
-
Solutions & Scientific Rationale:
-
Optimize the Base: Use a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are sufficiently strong to deprotonate the pyrazole nitrogen but are less likely to promote unwanted side reactions compared to stronger bases like sodium hydride (NaH).
-
Solvent Selection: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazole anion.
-
Phase Transfer Catalysis (PTC): This is a highly effective method for improving N-alkylation selectivity. Using a catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene/water with NaOH) can facilitate the transfer of the pyrazole anion to the organic phase, where it reacts cleanly with the alkylating agent.[1]
-
Temperature Control: Run the reaction at a moderate temperature (e.g., 60-80 °C). Higher temperatures can decrease selectivity.
-
Question 2: The N-alkylation reaction has a very low conversion rate, and a significant amount of starting material remains even after prolonged reaction times. What can I do?
-
Probable Causes:
-
Insufficient Base: Incomplete deprotonation of the pyrazole starting material.
-
Poor Reagent Quality: The alkylating agent (2-chloroethanol) may have degraded, or the solvent may not be anhydrous.
-
Low Reaction Temperature: The activation energy for the reaction is not being overcome.
-
-
Solutions & Scientific Rationale:
-
Stoichiometry Check: Ensure at least 1.1 to 1.5 equivalents of base are used to drive the deprotonation equilibrium forward.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Consider a More Reactive Alkylating Agent: If 2-chloroethanol is ineffective, 2-bromoethanol can be used as it is a better leaving group. However, it is more expensive and lachrymatory.
-
Part B: Vilsmeier-Haack Formylation
Question 3: My Vilsmeier-Haack reaction on 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-5-ol is failing or giving extremely low yields of the desired aldehyde.
-
Probable Causes:
-
Deactivated Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and DMF, is extremely sensitive to moisture. Any water present will quench the reagent.[2]
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete formylation. Typically, 2-4 equivalents are required.[3]
-
Low Reaction Temperature: The formylation of pyrazoles often requires heating to proceed at a reasonable rate.[3]
-
-
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Use anhydrous DMF and ensure all glassware is thoroughly dried. The Vilsmeier reagent should be pre-formed by adding POCl₃ dropwise to ice-cold, stirred DMF under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Increase Reagent Equivalents: Increase the equivalents of both POCl₃ and DMF to 3-4 equivalents relative to the pyrazole substrate.
-
Optimize Temperature: After adding the substrate to the pre-formed reagent, slowly raise the temperature to 70-90 °C and monitor the reaction.[2][3]
-
Question 4: During the Vilsmeier-Haack reaction, I am observing a significant side product where the hydroxyl group has been substituted by a chlorine atom.
-
This is the most critical challenge in this synthesis.
-
Probable Cause: The Vilsmeier-Haack reagent (and excess POCl₃) is a potent chlorinating agent. The primary alcohol of the 2-hydroxyethyl side chain is susceptible to nucleophilic substitution, converting the -OH group into a -Cl group.[4][5] This side reaction is often competitive with the desired C4-formylation.
-
Definitive Solution: Protect the Hydroxyl Group: The most robust and reliable strategy to prevent chlorination is to protect the hydroxyl group before the formylation step and deprotect it afterward. Acetylation is an excellent choice.
-
Protection: React 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-5-ol with acetic anhydride (Ac₂O) in the presence of a base like pyridine or triethylamine to form the corresponding acetate ester.
-
Formylation: Perform the Vilsmeier-Haack reaction on this protected intermediate. The ester is stable under the reaction conditions.
-
Deprotection: After the formylation is complete and the product is worked up, hydrolyze the acetate ester using mild acidic or basic conditions (e.g., dilute HCl or K₂CO₃ in methanol/water) to reveal the hydroxyl group and yield the final target molecule.[4]
-
Caption: Troubleshooting logic for the Vilsmeier-Haack formylation step.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal overall strategy to maximize the yield of this compound? The optimal strategy involves the three-stage process with a protection step: 1) Synthesize 3-methyl-1H-pyrazol-5-ol. 2) Perform N-alkylation using 2-chloroethanol and K₂CO₃ in DMF. 3) Protect the resulting alcohol as an acetate ester, perform the Vilsmeier-Haack formylation, and then deprotect via hydrolysis. This sequence prevents the critical side reaction of chlorination.[4]
-
Q2: Are there any alternatives to the Vilsmeier-Haack reaction for the formylation step? Yes, but they are often less efficient for this specific substrate. Other methods include the Duff reaction or the Reimer-Tiemann reaction, but these are typically used for activated phenols and may not be suitable for pyrazoles. The Vilsmeier-Haack reaction remains the most reliable and widely used method for formylating pyrazole rings.[3][6]
-
Q3: What analytical techniques are recommended for monitoring these reactions?
-
TLC: Ideal for routine reaction monitoring. Use a mobile phase like ethyl acetate/hexane to track the consumption of starting material and the formation of products.
-
LC-MS: Provides more definitive information, confirming the mass of the product and helping to identify any side products formed.
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final product. For the final product, look for the characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5-ol[7]
-
To a round-bottom flask equipped with a reflux condenser, add absolute ethanol.
-
Add ethyl acetoacetate (1.0 eq.) to the ethanol.
-
Add hydrazine hydrate (1.0-1.1 eq.) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the mixture to room temperature, then chill in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one as a white solid.
Protocol 2: Protection & Formylation (Recommended)
Step 2a: Acetylation of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-5-ol
-
Dissolve 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-5-ol (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.
-
Add acetic anhydride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.
-
Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the acetylated product.
Step 2b: Vilsmeier-Haack Formylation of Protected Intermediate [3]
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (4.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (4.0 eq.) dropwise with vigorous stirring. A white, viscous solid (the Vilsmeier reagent) should form. Stir for 30 minutes at 0 °C.
-
Dissolve the acetylated pyrazole from Step 2a (1.0 eq.) in a small amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Remove the ice bath and heat the reaction mixture to 70 °C for 24 hours.
-
Cool the mixture to room temperature and pour it slowly onto a stirred mixture of ice and water.
-
Carefully basify the aqueous solution to pH > 10 with solid sodium carbonate or NaOH solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the crude formylated and protected product.
Step 2c: Deprotection (Hydrolysis)
-
Dissolve the crude product from Step 2b in a mixture of methanol and water.
-
Add potassium carbonate (2.0 eq.) and stir at room temperature for 2-4 hours until deprotection is complete by TLC.
-
Neutralize the mixture with dilute HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the final product, this compound, by column chromatography on silica gel.
Data Summary
The following table summarizes the expected outcomes of the critical formylation step under different conditions.
| Strategy | Substrate | Key Conditions | Expected Major Product | Anticipated Yield | Key Challenge |
| Direct Formylation | 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-5-ol | POCl₃/DMF, 70 °C | Mixture of desired aldehyde and chlorinated side product | Low to Moderate | Competitive chlorination of the hydroxyl group.[4][5] |
| Protected Formylation | 2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl acetate | 1. POCl₃/DMF, 70 °C2. K₂CO₃, MeOH/H₂O | This compound | Good to High | Requires two additional synthetic steps (protection/deprotection). |
References
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2025). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-one Derivatives. (2018). RJPBCS. [Link]
-
Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. (2008). ResearchGate. [Link]
-
Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (n.d.). ResearchGate. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Arkivoc. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). [Link]
-
Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. (2009). ResearchGate. [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Wiley Online Library. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. (n.d.). [Link]
- WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2017).
- EP0749963A1 - N-alkylation method of pyrazole. (1996).
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
-
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. (n.d.). PubChem. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). National Institutes of Health. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Reaction on N-Hydroxyethyl Pyrazoles
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for navigating the complexities of the Vilsmeier-Haack (V-H) reaction on N-hydroxyethyl pyrazole substrates. This powerful formylation reaction is a cornerstone in the synthesis of heterocyclic aldehydes, which are pivotal building blocks in medicinal chemistry and materials science.[1][2] However, the presence of the N-hydroxyethyl moiety introduces specific challenges that can lead to unexpected and often undesired side products.
This guide is structured to provide you with not only solutions but also a deep mechanistic understanding of the potential side reactions. By understanding the "why," you can proactively design your experiments for success.
Understanding the Core Reaction: A Quick Overview
The Vilsmeier-Haack reaction formylates electron-rich heterocycles.[3] It involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a substituted amide (like DMF) and a halogenating agent (like POCl₃), followed by the electrophilic attack of this reagent on the pyrazole ring, typically at the C4 position.[2][4][5] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-4-carbaldehyde.
Troubleshooting Guide: Navigating Unexpected Outcomes
Here we address the most common issues encountered during the Vilsmeier-Haack reaction on N-hydroxyethyl pyrazoles in a practical question-and-answer format.
Question 1: My primary product isn't the expected aldehyde. Instead, I've isolated a compound where the hydroxyl group has been replaced by chlorine. Why did this happen and how can I prevent it?
Plausible Cause:
This is a classic and frequently observed side reaction. The Vilsmeier-Haack conditions, particularly the presence of phosphorus oxychloride (POCl₃) and the chloride ions generated in situ, create a potent environment for nucleophilic substitution. The hydroxyl group of the N-hydroxyethyl side chain can be converted into a good leaving group (a phosphate ester) by reacting with POCl₃. This is then readily displaced by a chloride ion to yield the N-chloroethyl derivative. This process can occur concurrently with the formylation of the pyrazole ring.[6]
A study by Popov et al. demonstrated that the formylation of 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole is accompanied by the substitution of the hydroxyl group with a chlorine atom, affording 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde.[6]
Mechanistic Pathway for Chlorination:
Caption: Mechanism of hydroxyl to chloro substitution.
Diagnostic Steps:
-
Mass Spectrometry (MS): Look for a molecular ion peak (M+) that is 2 amu higher than the expected aldehyde, with a characteristic M+2 isotopic pattern for chlorine (approximately 3:1 ratio).
-
¹H NMR Spectroscopy: The methylene protons adjacent to the chlorine (-CH₂-Cl) will be shifted downfield compared to the methylene protons adjacent to the hydroxyl group (-CH₂-OH). Expect a shift from ~3.8-4.2 ppm for the alcohol to ~4.0-4.5 ppm for the chloride.
-
¹³C NMR Spectroscopy: The carbon atom bonded to chlorine (-CH₂-Cl) will show a significant upfield shift compared to the carbon bonded to the hydroxyl group (-CH₂-OH), typically from ~60 ppm to ~40-45 ppm.
Corrective Actions & Protocols:
To minimize this side reaction, the key is to use milder conditions and limit the excess of the chlorinating agent.
| Parameter | Standard Conditions (Favors Chlorination) | Modified Conditions (Minimizes Chlorination) |
| Reagent Stoichiometry | >3 equivalents of POCl₃ | 1.5 - 2.0 equivalents of POCl₃ |
| Temperature | 60-100 °C | 0 °C to Room Temperature |
| Reaction Time | > 4 hours | 1 - 3 hours (monitor by TLC) |
| Vilsmeier Reagent | Standard DMF/POCl₃ | Phosgene or Oxalyl Chloride with DMF |
Recommended Protocol to Minimize Chlorination:
-
Cool a solution of anhydrous DMF (2.0 eq.) in an appropriate solvent (e.g., dichloromethane) to 0 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add phosphorus oxychloride (1.5 eq.) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 30-45 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of your N-hydroxyethyl pyrazole (1.0 eq.) in the same solvent dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1-3 hours, carefully monitoring the consumption of the starting material by TLC.
-
Once the reaction is complete, quench by pouring the mixture slowly into a vigorously stirred ice-water mixture.
-
Basify the aqueous solution carefully with cold aqueous NaOH or Na₂CO₃ to a pH of 8-9 to hydrolyze the iminium salt.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing a significant amount of a higher molecular weight product, which seems to be a cyclized compound. What is happening?
Plausible Cause:
Intramolecular cyclization can occur, leading to the formation of fused heterocyclic systems like pyrazolo[1,5-a]oxazines . This happens when the hydroxyl group of the side chain acts as an internal nucleophile, attacking the electrophilic iminium intermediate formed at the C5 position of the pyrazole ring after the initial Vilsmeier attack. This side reaction is more likely if the pyrazole C5 position is unsubstituted and sterically accessible.
Mechanistic Pathway for Cyclization:
Caption: Competing pathways: Formylation vs. Cyclization.
Diagnostic Steps:
-
MS Analysis: The cyclized product will have a distinct molecular weight. For a pyrazolo[1,5-a]oxazine derivative, the mass will correspond to the loss of H₂O from the protonated dichlorinated intermediate.
-
¹H NMR Spectroscopy: The disappearance of the characteristic aldehyde proton signal (~9.5-10.0 ppm) is a key indicator. You will also see changes in the aromatic region of the pyrazole and new signals corresponding to the fused oxazine ring. The N-CH₂ and O-CH₂ protons will show characteristic shifts and coupling patterns.
-
2D NMR (HMBC, HSQC): These experiments are crucial for definitively establishing the connectivity of the new fused ring system.
Corrective Actions & Protocols:
To suppress intramolecular cyclization, you need to favor the intermolecular hydrolysis of the iminium intermediate over the intramolecular attack of the hydroxyl group.
-
Protect the Hydroxyl Group: The most effective strategy is to protect the hydroxyl group before performing the Vilsmeier-Haack reaction. An acetyl (Ac) or tert-butyldimethylsilyl (TBDMS) protecting group can be used. After formylation, the protecting group can be easily removed under standard deprotection conditions.
Protocol for Hydroxyl Protection (Acetylation):
-
Dissolve the N-hydroxyethyl pyrazole (1.0 eq.) in a suitable solvent like dichloromethane or THF.
-
Add a base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water, aqueous NaHCO₃, and brine. Dry the organic layer and concentrate.
-
Use the crude N-acetoxyethyl pyrazole directly in the Vilsmeier-Haack reaction using the protocol described in Question 1.
-
After obtaining the formylated, protected pyrazole, deprotect the acetyl group using mild basic conditions (e.g., K₂CO₃ in methanol) to yield the final desired product.
Frequently Asked Questions (FAQs)
Q1: What are the optimal general conditions for the Vilsmeier-Haack reaction on a pyrazole ring? The Vilsmeier-Haack reaction is highly substrate-dependent.[6] For a simple N-substituted pyrazole, using 1.5-3.0 equivalents of the Vilsmeier reagent (pre-formed from POCl₃ and DMF) at temperatures ranging from room temperature to 70 °C is a good starting point.[1][2] The reaction is typically performed using DMF as both a reagent and a solvent, or in another solvent like 1,2-dichloroethane.
Q2: My pyrazole has an electron-withdrawing group. The reaction is very sluggish or doesn't work at all. What can I do? Electron-withdrawing groups (e.g., nitro, cyano) deactivate the pyrazole ring towards electrophilic substitution, making the Vilsmeier-Haack reaction difficult.[6] In such cases, you may need to employ more forcing conditions, such as higher temperatures (up to 120 °C) and a larger excess of the Vilsmeier reagent.[6] However, be aware that this increases the likelihood of side reactions. If possible, consider introducing the formyl group before adding the deactivating substituent.
Q3: How should I properly quench the reaction and work up the product? The workup is critical for hydrolyzing the iminium salt intermediate to the aldehyde. The reaction mixture should be quenched by pouring it slowly and carefully onto a large amount of crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate. This neutralizes the acidic reagents and hydrolyzes the intermediate. The product is then typically extracted with an organic solvent. It is crucial to maintain a low temperature during the initial phase of the quench to control the exothermic reaction.
References
- Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Applic
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Vilsmeier-Haack Reaction. NROChemistry.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. PMC - NIH.
- About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange.
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
- Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF.
- Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
Sources
- 1. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Formylation of Substrates with Hydroxyethyl Groups
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering a common but challenging side reaction: the chlorination of a hydroxyethyl group during the formylation of an electron-rich aromatic ring. This document provides in-depth mechanistic insights, preventative strategies, and detailed troubleshooting protocols to ensure the successful synthesis of your target hydroxy-functionalized aldehydes.
Part 1: Understanding the Core Problem - The "Why"
FAQ 1: I tried to formylate my substrate containing a hydroxyethyl group using the Vilsmeier-Haack reaction (POCl₃/DMF) and ended up with a chlorinated byproduct. What happened?
This is a classic and frequently encountered issue. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds.[1][2] It involves the in-situ formation of a chloroiminium ion, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][3][4][5]
While this reagent is an excellent electrophile for the aromatic ring, it is also a potent source of reactive chloride species. The free hydroxyethyl group on your substrate acts as a nucleophile and can be converted into a good leaving group by reacting with the Vilsmeier reagent or related phosphorus intermediates. This is followed by a nucleophilic attack by a chloride ion (SN2 or SN1-like mechanism), resulting in the undesired chloroethyl byproduct.
Mechanistic Insight:
The reaction proceeds via two competitive pathways:
-
Desired Pathway (Formylation): The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate which, upon aqueous workup, hydrolyzes to the target aldehyde.[1][3]
-
Undesired Pathway (Chlorination): The primary alcohol of the hydroxyethyl group attacks a phosphorus-containing species or the Vilsmeier reagent itself. This transforms the hydroxyl into an excellent leaving group. A subsequent attack by a chloride ion, readily available in the reaction mixture, displaces the activated hydroxyl group to yield the chlorinated side product.[6]
Below is a diagram illustrating this mechanistic dichotomy.
Caption: Competing formylation and chlorination pathways.
Part 2: Proactive Prevention & Troubleshooting
Successfully formylating your sensitive substrate requires a strategic approach. The key is to either prevent the hydroxyl group from reacting or to use a formylation method that doesn't generate potent chlorinating species.
FAQ 2: How can I prevent this chlorination? What are my options?
You have three primary strategies at your disposal:
-
Protect the Hydroxyl Group: The most robust and reliable method.
-
Modify Vilsmeier-Haack Conditions or Reagents: A potentially quicker but more substrate-dependent approach.
-
Use an Alternative Formylation Reaction: Employ a different named reaction that operates under milder, non-chlorinating conditions.
The flowchart below can help guide your decision-making process.
Caption: Decision workflow for selecting a formylation strategy.
Strategy 1: Protection of the Hydroxyl Group (Recommended)
This is the most dependable approach. By converting the hydroxyl group into a protecting group that is stable to the Vilsmeier conditions, you completely shut down the chlorination pathway. Silyl ethers are an excellent choice.[7][8]
Recommended Protecting Group: tert-Butyldimethylsilyl (TBS) Ether
-
Why it works: The bulky TBS group is stable to the Vilsmeier reagent but can be easily removed later with a fluoride source (like TBAF) under conditions that will not affect your product.[7]
Detailed Protocol 1: TBS Protection-Formylation-Deprotection
-
Protection Step:
-
Dissolve your hydroxyethyl-containing substrate (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.
-
Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq).
-
Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work up by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
-
-
Formylation Step (Vilsmeier-Haack):
-
To a solution of your TBS-protected substrate (1.0 eq) in anhydrous DMF, add POCl₃ (1.5 eq) dropwise at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours (monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize with a saturated solution of sodium acetate or sodium bicarbonate and stir for 30 minutes.[3]
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or Ether).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Deprotection Step:
-
Dissolve the crude formylated, TBS-protected intermediate in Tetrahydrofuran (THF).
-
Add Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).
-
Stir at room temperature for 1-3 hours until the silyl ether is cleaved (monitor by TLC).
-
Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography to yield the desired hydroxyethyl-functionalized aldehyde.
-
Strategy 2: Modification of Vilsmeier-Haack Conditions
If protection/deprotection is not desirable, you may find success by altering the Vilsmeier reagent itself. The goal is to use an activating agent that generates fewer or less aggressive byproducts compared to POCl₃.
| Activating Agent | Byproducts | Pros | Cons |
| POCl₃ (Standard) | Phosphoric acids, HCl | Well-established, inexpensive | High risk of chlorination ; messy workup[9] |
| Oxalyl Chloride | CO, CO₂, HCl | Gaseous byproducts, cleaner reaction | Highly toxic, moisture-sensitive[9] |
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts | Can also act as a chlorinating agent[10][11] |
| XtalFluor-E | [Et₂NSF₂]BF₄ salts | Milder conditions reported[12][13] | More expensive, less common |
Recommendation: Using oxalyl chloride instead of POCl₃ can sometimes mitigate chlorination because the phosphorus-based intermediates, which are key to activating the hydroxyl group, are not formed.[9] However, this method is not guaranteed to prevent chlorination entirely.
Strategy 3: Alternative Formylation Reactions
Other named reactions can introduce a formyl group under completely different conditions, avoiding the pitfalls of the Vilsmeier-Haack reaction.[14][15]
-
Reimer-Tiemann Reaction:
-
Conditions: Chloroform (CHCl₃) and a strong base (e.g., NaOH) in aqueous solution.
-
Mechanism: Involves the generation of dichlorocarbene (:CCl₂) as the electrophile.
-
Best For: Phenolic substrates (Ar-OH), as the phenoxide is required for activation. It is generally not suitable for substrates where the hydroxyethyl group is attached to a non-phenolic aromatic ring unless the ring is otherwise highly activated.
-
Advantage: Completely avoids POCl₃ and operates under basic conditions.[14][15]
-
-
Duff Reaction:
-
Conditions: Hexamethylenetetramine (HMTA) in an acidic medium (often glyceroboric acid).
-
Mechanism: The electrophile is a methaniminium species generated from HMTA.
-
Best For: Highly activated aromatic rings, such as phenols.[16]
-
Advantage: Anhydrous, acidic conditions that are an alternative to Vilsmeier.[17] It is generally milder and less likely to cause chlorination.
-
Part 3: Advanced Troubleshooting FAQs
FAQ 3: I tried modifying the Vilsmeier conditions and still see chlorination. What is my next step? If modifying the Vilsmeier reagent (e.g., switching to oxalyl chloride) fails, it indicates your hydroxyethyl group is simply too reactive under these conditions. At this point, you must pivot to the protecting group strategy. It adds two steps to your synthesis but offers the highest probability of success.
FAQ 4: My substrate is sensitive to both strong acid and strong base. The Reimer-Tiemann and Duff reactions are not viable. What should I do? This is a classic scenario where protecting groups are non-negotiable. The TBS protection/deprotection sequence is ideal here, as both steps are performed under neutral or near-neutral conditions (imidazole for protection, TBAF for deprotection), which should be compatible with most sensitive functionalities.
FAQ 5: I have the chlorinated byproduct. Can it be converted back to the alcohol? While synthetically possible (e.g., via hydrolysis with a hydroxide source or conversion to an acetate followed by hydrolysis), this is often low-yielding and can lead to other side products. It is almost always more efficient and economical to optimize the forward reaction to prevent the byproduct formation in the first place.
References
-
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 26, 2026, from [Link]
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. doi: 10.4236/ijoc.2013.33A001.
- Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars. (2007). Google Patents.
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). ScienceDirect. Retrieved January 26, 2026, from [Link]
- Process for formylation of aromatic compounds. (1995). Google Patents.
-
Protecting Groups For Alcohols - Chemistry Steps. (n.d.). Retrieved January 26, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier–Haack Formylation of C-2-Glycals. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Autocatalytic O-Formylation of Alcohols Using CO2 | ACS Catalysis. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry. (2015). Retrieved January 26, 2026, from [Link]
-
Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier-Haack Formylation of C-2-Glycals. (2018). PubMed. Retrieved January 26, 2026, from [Link]
-
Formylation and acetylation of alcohols using Amberlyst-15® as a recyclable heterogeneous catalyst. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]
-
Reimann Tiemann reaction | formylation of phenol. (2023). YouTube. Retrieved January 26, 2026, from [Link]
-
Alcohol Protecting Groups. (n.d.). Retrieved January 26, 2026, from [Link]
-
Cis-Hydroxylation and Epoxidation and Ring Opening. (2018). YouTube. Retrieved January 26, 2026, from [Link]
-
Autocatalytic O-Formylation of Alcohols Using CO2. (2023). CONICET. Retrieved January 26, 2026, from [Link]
-
Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. (2025). Retrieved January 26, 2026, from [Link]
-
17.8: Protection of Alcohols - Chemistry LibreTexts. (2022). Retrieved January 26, 2026, from [Link]
-
Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). UNI ScholarWorks. Retrieved January 26, 2026, from [Link]
-
4-(2-hydroxyethyl)benzene-1,2-diol | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Goobio. Retrieved January 26, 2026, from [Link]
-
Formylation of Alcohol with Formic Acid under Solvent-Free and Neutral Conditions Catalyzed by Free I2 or I2 Generated in situ from Fe(NO3)3·9H2O/NaI. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
the reimer-tiemann reaction - Sciencemadness.org. (n.d.). Retrieved January 26, 2026, from [Link]
-
Hydroxyl Protecting Groups Stability - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025). Retrieved January 26, 2026, from [Link]
-
Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (2021). Retrieved January 26, 2026, from [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier-Haack Formylation of C-2-Glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. scholarworks.uni.edu [scholarworks.uni.edu]
- 17. sciencemadness.org [sciencemadness.org]
Technical Support Center: Optimizing Temperature and Reaction Time for Pyrazole Formylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole formylation. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of this important reaction, with a specific focus on optimizing temperature and reaction time. We understand that achieving high yield and purity in pyrazole formylation, most commonly via the Vilsmeier-Haack reaction, can be a delicate balance. This resource is designed to equip you with the expert knowledge and practical insights to overcome common challenges and achieve your desired synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding pyrazole formylation.
Q1: What is the Vilsmeier-Haack reaction and why is it commonly used for pyrazole formylation?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] It employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] This combination generates a highly electrophilic iminium salt (the Vilsmeier reagent) that readily attacks the electron-rich pyrazole ring, leading to the introduction of a formyl (-CHO) group. Its popularity stems from its efficiency, the use of relatively inexpensive reagents, and its broad applicability to a variety of pyrazole substrates.[2][3]
Q2: At which position on the pyrazole ring does formylation typically occur?
For most pyrazoles, electrophilic substitution, such as the Vilsmeier-Haack formylation, predominantly occurs at the C4 position. This is due to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and thus the most susceptible to attack by the electrophilic Vilsmeier reagent.
Q3: What are the typical starting temperatures and reaction times for a pyrazole formylation?
A common starting point for the Vilsmeier-Haack formylation of pyrazoles involves cooling the reaction mixture to 0°C or even lower (e.g., -10°C) during the dropwise addition of POCl₃ to DMF to control the exothermic formation of the Vilsmeier reagent.[4] After the addition of the pyrazole substrate, the reaction temperature is often raised and maintained for a period ranging from a few hours to overnight.[4][5] The optimal temperature and time are highly dependent on the specific pyrazole substrate. For example, some reactions are stirred at room temperature, while others may require heating to temperatures ranging from 55°C to 120°C.[6][7]
Q4: How do substituents on the pyrazole ring affect the reaction conditions?
Substituents on the pyrazole ring play a crucial role in determining the optimal reaction conditions. Electron-donating groups (EDGs) increase the electron density of the pyrazole ring, making it more reactive towards the electrophilic Vilsmeier reagent. In such cases, milder conditions (lower temperatures and shorter reaction times) may be sufficient. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making formylation more difficult.[7] For pyrazoles bearing EWGs, higher temperatures, longer reaction times, and even a larger excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.[6][7]
II. Troubleshooting Guide: Optimizing Temperature and Reaction Time
This section provides a detailed, question-and-answer style guide to address specific issues you may encounter during your pyrazole formylation experiments.
Issue 1: Low to No Product Formation
Q: I am not observing any significant formation of my desired formylated pyrazole. What are the likely causes and how can I troubleshoot this by adjusting the temperature and reaction time?
A: Low to no product formation is a common issue that can often be resolved by systematically optimizing the reaction temperature and time.
Causality: The Vilsmeier reagent, while effective, is a weaker electrophile than those used in other electrophilic aromatic substitutions like Friedel-Crafts acylation.[1] If your pyrazole substrate is not sufficiently electron-rich, the activation energy for the reaction may not be overcome at lower temperatures.
Troubleshooting Steps:
-
Increase the Reaction Temperature: This is the most direct approach to increase the reaction rate.
-
Rationale: Higher temperatures provide the necessary energy to overcome the activation barrier for the electrophilic attack of the Vilsmeier reagent on the pyrazole ring.
-
Protocol:
-
If your initial reaction was run at room temperature, try increasing the temperature in increments of 20°C (e.g., 40°C, 60°C, 80°C).
-
Monitor the reaction progress at each temperature using a suitable analytical technique (see Section IV).
-
Some formylations of less reactive pyrazoles may require temperatures as high as 120°C.[7][8] Be mindful of the boiling points of your solvents and potential decomposition of your starting material or product at very high temperatures.
-
-
-
Extend the Reaction Time: If a moderate increase in temperature does not yield the desired result, or if you are concerned about thermal degradation, extending the reaction time at a given temperature can be effective.
-
Rationale: Some reactions are simply slow and require more time to reach completion.
-
Protocol:
-
After an initial period (e.g., 2-4 hours), take a sample for analysis.
-
If the reaction is proceeding but is incomplete, continue to let it stir at the set temperature for an extended period (e.g., 12-24 hours).
-
Continue to monitor the reaction periodically to determine the point of maximum conversion.
-
-
Data Summary: Temperature Effects on Pyrazole Formylation
| Substrate Type | Typical Temperature Range (°C) | Rationale |
| Electron-Rich Pyrazoles | Room Temperature to 70°C | Higher reactivity allows for milder conditions. |
| Electron-Deficient Pyrazoles | 70°C to 120°C or higher | Lower reactivity requires more energy to overcome the activation barrier.[7][8] |
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in pyrazole formylation.
Issue 2: Formation of Multiple Products and Impurities
Q: My reaction is producing the desired product, but I am also observing significant amounts of byproducts. How can I optimize temperature and reaction time to improve the purity of my product?
A: The formation of multiple products often indicates that the reaction conditions are too harsh, leading to side reactions or decomposition.
Causality:
-
Over-reaction/Decomposition: At excessively high temperatures or after prolonged reaction times, the starting material or the formylated product may begin to decompose, leading to a complex mixture of impurities.
-
Side Reactions: The Vilsmeier reagent itself can participate in side reactions, especially at elevated temperatures. For instance, prolonged heating of DMF can lead to the in-situ generation of small quantities of formaldehyde, which can then react with the pyrazole substrate.
Troubleshooting Steps:
-
Decrease the Reaction Temperature: If you are observing byproducts, reducing the temperature can often improve selectivity.
-
Rationale: Lowering the temperature can slow down or prevent undesired side reactions, which may have a higher activation energy than the desired formylation.
-
Protocol:
-
If your reaction was run at an elevated temperature (e.g., 100°C), try reducing it in 20°C increments.
-
Find the lowest temperature at which the reaction still proceeds at a reasonable rate.
-
-
-
Optimize the Reaction Time: Avoid unnecessarily long reaction times.
-
Rationale: Once the starting material has been consumed, further heating can lead to product degradation.
-
Protocol:
-
Monitor the reaction closely to determine the point at which the maximum yield of the desired product is achieved.
-
Quench the reaction at this optimal time point to prevent the formation of degradation products.
-
-
Workflow for Improving Product Purity:
Caption: Workflow for optimizing purity in pyrazole formylation.
III. Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Pyrazole
This protocol provides a general starting point. The temperature and reaction time should be optimized based on the specific substrate as discussed in the troubleshooting guide.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
Reaction Initiation: After the addition is complete, allow the mixture to stir at 0°C for 15-30 minutes. A viscous, sometimes crystalline, Vilsmeier reagent should form.
-
Substrate Addition: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition of the pyrazole, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to the desired temperature (e.g., 60-100°C) and monitor its progress.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
IV. Reaction Monitoring and Analysis
Effective optimization of temperature and reaction time relies on accurate monitoring of the reaction progress.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the consumption of the starting material and the formation of the product.[7][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the quantification of the starting material, product, and any byproducts, as well as confirming their molecular weights.
-
High-Performance Liquid Chromatography (HPLC): For precise quantitative analysis of reaction kinetics and purity, HPLC is the method of choice.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze crude reaction mixtures to determine the conversion and the ratio of products.
V. Mechanistic Insights
Understanding the mechanism of the Vilsmeier-Haack reaction can provide valuable context for troubleshooting.
Vilsmeier-Haack Reaction Mechanism:
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of pyrazole.
The key step is the electrophilic attack of the Vilsmeier reagent on the electron-rich C4 position of the pyrazole ring. The stability of the resulting intermediate and the rate of the subsequent steps are influenced by the electronic nature of the pyrazole substituents and the reaction temperature.
VI. References
-
Nashaan, F. A., & Al-Rawi, M. S. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(3), 234-243.
-
Singh, R. P., & Singh, R. K. (2012). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Indian Journal of Heterocyclic Chemistry, 22(2), 193-194.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 136-150.
-
Patil, S. D., & Patil, D. B. (2013). A Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research, 4(11), 1739-1748.
-
Mishra, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26769-26802.
-
Sepúlveda-Arques, J., et al. (2017). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 22(7), 1145.
-
Krasavin, M., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1296.
-
Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]
-
ResearchGate. (2015). Yields and Reaction Times for the Synthesis of Pyrazole N-Oxides 4a-n. Retrieved from [Link]
-
Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
Wang, X., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(15), 3384.
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 136-150.
-
Arkat USA. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2022). Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1091.
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Mishra, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26769-26802.
-
Journal of Pharmaceutical and Biological Sciences. (2023). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
Kumar, A., & Kumar, R. (2015). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Research, 7(3), 114-124.
-
Sanna, C., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. Chemical Biology & Drug Design, 98(6), 948-963.
-
ResearchGate. (2020). Progress of Pretreatment and Analytical Methods of Proton Pump Inhibitors: An Update since 2010. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Pyrazole-4-carbaldehydes
Welcome to the technical support center for pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this important class of heterocyclic compounds. Here, we will address common experimental challenges, elucidate degradation pathways, and provide best practices for handling and storage to ensure the integrity of your research.
Part 1: Troubleshooting and FAQs
This section addresses common issues encountered during the handling, storage, and use of pyrazole-4-carbaldehydes in a question-and-answer format.
Q1: I've noticed a decrease in the purity of my pyrazole-4-carbaldehyde sample over time, even when stored in a vial. What could be the cause?
A1: The most common cause for a decrease in purity of pyrazole-4-carbaldehydes upon storage is gradual oxidation of the aldehyde functional group to the corresponding carboxylic acid. This can occur even with exposure to atmospheric oxygen. The aldehyde group (-CHO) is susceptible to oxidation, which converts it to a carboxylic acid group (-COOH).
Causality and Prevention:
-
Mechanism: This is an autoxidation process that can be initiated by light, trace metal impurities, or peroxides in solvents.
-
Prevention: To minimize oxidation, it is recommended to store your solid samples under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For solutions, use freshly de-gassed solvents and store them protected from light.
Q2: My solution of pyrazole-4-carbaldehyde has turned a pale yellow color after being left on the lab bench. Is this a sign of degradation?
A2: Yes, a color change, particularly to yellow, is often an indication of degradation. While the specific chromophore will depend on the substituents on the pyrazole ring, this can be due to several factors, including the formation of conjugated impurities from side reactions or photodegradation.
Causality and Prevention:
-
Photodegradation: Aromatic aldehydes can be sensitive to light, which can initiate radical reactions or other photochemical transformations leading to colored byproducts.
-
Condensation Reactions: In concentrated solutions or in the presence of basic impurities, aldehydes can undergo self-condensation reactions (e.g., aldol-type reactions) to form larger, more conjugated systems that absorb visible light.
-
Prevention: Always store solutions of pyrazole-4-carbaldehydes in amber vials or wrapped in aluminum foil to protect them from light. Prepare solutions fresh when possible and avoid long-term storage in solution at room temperature.
Q3: I am performing a reaction with a pyrazole-4-carbaldehyde in a protic solvent like methanol, and I am seeing an unexpected side product with a different mass in my LC-MS analysis. What could this be?
A3: In the presence of an alcohol and an acid or base catalyst, your pyrazole-4-carbaldehyde may be forming an acetal or hemiacetal. The aldehyde group can react with the alcohol to form a hemiacetal, which can then react with a second molecule of the alcohol to form a stable acetal.
Causality and Prevention:
-
Mechanism: This is a reversible reaction, but the equilibrium can be shifted towards the acetal, especially if there is an excess of the alcohol and a catalyst is present.
-
Prevention: If acetal formation is not desired, consider using an aprotic solvent for your reaction. If a protic solvent is necessary, be mindful of the pH of your reaction mixture and consider that you may need to account for this side product during purification.
Q4: My reaction involves the use of a primary or secondary amine with a pyrazole-4-carbaldehyde. I am having trouble isolating my desired product and see multiple spots on my TLC plate. What is happening?
A4: Pyrazole-4-carbaldehydes readily react with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. These reactions are often reversible and can lead to a complex mixture of products if the reaction conditions are not optimized.
Causality and Prevention:
-
Mechanism: The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine.
-
Troubleshooting:
-
Ensure you are using the correct stoichiometry of reactants.
-
The removal of water can drive the reaction to completion. Consider using a Dean-Stark apparatus or adding a dehydrating agent.
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Part 2: Key Degradation Pathways
Understanding the potential degradation pathways of pyrazole-4-carbaldehydes is crucial for designing stable formulations and interpreting experimental results. The two primary modes of degradation involve the aldehyde functional group.
Oxidation to Carboxylic Acid
This is the most prevalent degradation pathway, leading to the formation of the corresponding pyrazole-4-carboxylic acid.
-
Mechanism: The reaction proceeds via a free-radical chain mechanism, often initiated by light or trace metals. The aldehyde is converted to a radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another aldehyde molecule, propagating the chain and forming the carboxylic acid.
-
Impact: The formation of the carboxylic acid impurity can alter the biological activity and physicochemical properties of the compound. It can also interfere with subsequent synthetic steps.
Caption: Acetal formation pathway.
Part 3: Recommended Storage and Handling Procedures
To ensure the long-term stability and integrity of your pyrazole-4-carbaldehyde samples, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C for long-term storage. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store solids under an inert atmosphere (argon or nitrogen). | Minimizes oxidation by atmospheric oxygen. |
| Light | Store in amber vials or protect from light with aluminum foil. | Prevents photodegradation. |
| Moisture | Store in a desiccator or with a desiccant. | Prevents hydrolysis and potential reactions with water. |
| Solutions | Prepare fresh solutions for experiments. If storage is necessary, use de-gassed solvents, store at low temperatures, and protect from light. | Minimizes solvent-mediated degradation and oxidation. |
Part 4: Experimental Protocol for Stability Assessment
This section provides a general protocol for conducting forced degradation studies to assess the stability of your pyrazole-4-carbaldehyde.
Objective
To identify potential degradation products and determine the stability of a pyrazole-4-carbaldehyde under various stress conditions.
Materials
-
Pyrazole-4-carbaldehyde sample
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Buffers (pH 4, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
Experimental Workflow
Caption: Workflow for forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of the pyrazole-4-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photostability: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep a sample of the stock solution at 2-8°C, protected from light.
-
-
Time Points: Analyze the samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). The duration of the study may need to be adjusted based on the stability of the compound.
-
Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Use a mass spectrometer (LC-MS) to identify the mass of the degradation products, which can help in their structural elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound at each time point.
-
Identify and quantify the major degradation products.
-
Determine the primary degradation pathways based on the identified products.
-
By following this guide, you can enhance the reliability of your experimental data and ensure the quality and stability of your pyrazole-4-carbaldehyde compounds. For further assistance, please do not hesitate to contact our technical support team.
References
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-327. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]
-
1H-pyrazole-4-carbaldehyde. PubChem. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
troubleshooting failed condensation reactions with 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Answering the call of complex synthetic challenges, this Technical Support Center provides in-depth troubleshooting for condensation reactions involving 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde. As a Senior Application Scientist, my goal is to equip you with the causal understanding and actionable protocols necessary to navigate the unique reactivity of this substrate and achieve your desired synthetic outcomes.
The Challenge: A Bifunctional Substrate
The primary difficulty in performing condensation reactions with this compound lies in its bifunctional nature. The molecule possesses both an electrophilic aldehyde group, the intended site of reaction, and a nucleophilic primary alcohol on the N-1 side chain. This hydroxyethyl group is not a passive spectator; it can actively participate in or interfere with the desired condensation, leading to low yields, unexpected side products, or complete reaction failure. This guide is structured to address these specific challenges in a practical, question-and-answer format.
Troubleshooting Failed Condensation Reactions
Q1: My Knoevenagel/Claisen-Schmidt reaction has a very low yield, with mostly starting material recovered. What is the likely cause?
A1: When facing low conversion, the primary suspect is the unprotected hydroxyethyl group. Its nucleophilic oxygen can interfere in several ways, primarily by interacting with the catalyst or reagents, thus impeding the desired reaction pathway.
-
Causality—The Problem with the Free Hydroxyl Group: In base-catalyzed condensations (e.g., using piperidine, NaOH), the hydroxyl group can be deprotonated, creating an alkoxide. This can alter the electronic properties of the pyrazole ring or compete with the intended nucleophile. In acid-catalyzed reactions, the hydroxyl group can be protonated, which can also lead to catalyst sequestration or unwanted side reactions. A crucial finding in the synthesis of a similar compound, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, was that the unprotected hydroxyl group prevented a successful Vilsmeier-Haack formylation. The reaction only proceeded after protecting the hydroxyl group as an acetate ester[1][2]. This strongly suggests that the hydroxyl group's reactivity is a major obstacle.
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most robust solution is to mask the hydroxyethyl group with a suitable protecting group. An acetyl group is an excellent choice as it is easy to install and remove under conditions that will not affect the pyrazole core or the final condensation product. A detailed protocol for this protection is provided in the "Experimental Protocols" section below.
-
Re-evaluate Your Catalyst: If protection is not feasible, a careful selection of the catalyst is critical. For Knoevenagel condensations, milder bases like piperidine or L-proline may be more effective than strong bases like NaOH, which can cause deprotonation of the hydroxyl group and other side reactions[3].
-
Ensure Anhydrous Conditions: Any water in the reaction can hydrolyze reagents and interfere with catalyst activity, especially in acid-catalyzed reactions[4]. Ensure all solvents and reagents are thoroughly dried before use.
-
Q2: I've isolated a major byproduct with a mass corresponding to my aldehyde plus my active methylene compound, but my NMR is inconsistent with the expected α,β-unsaturated product. What could this byproduct be?
A2: The most probable unexpected product is a result of an intramolecular reaction involving the hydroxyethyl side chain. Instead of the final dehydration step to form the double bond, the hydroxyl group can attack the intermediate aldol addition product, leading to a stable cyclic hemiacetal or related structure.
-
Plausible Mechanism: Intramolecular Cyclization: After the initial aldol addition, a β-hydroxy aldehyde intermediate is formed. Before this can eliminate water to yield the final Knoevenagel product, the pendant hydroxyl group from the pyrazole's side chain can perform an intramolecular nucleophilic attack on the newly formed aldehyde or ketone carbonyl. This results in the formation of a stable, often six- or seven-membered, cyclic hemiacetal.
-
Diagnostic Diagram:
Caption: Intramolecular cyclization vs. desired dehydration.
-
Troubleshooting and Confirmation:
-
NMR Analysis: Look for the disappearance of the aldehyde proton signal and the appearance of a new signal for the hemiacetal proton (typically between 4.5-5.5 ppm). You may also see characteristic shifts in the adjacent CH2 and CH protons.
-
IR Spectroscopy: The characteristic C=O stretch of the aldehyde will be absent, and a broad O-H stretch will be present.
-
Solution: As with Q1, the most effective solution is to protect the hydroxyethyl group before performing the condensation reaction. This physically prevents the intramolecular attack from occurring.
-
Q3: My reaction is sluggish and never goes to completion, even after extended reaction times. How can I improve the reaction rate and yield?
A3: A sluggish reaction points towards suboptimal reaction conditions. A systematic optimization of the catalyst, solvent, and temperature is necessary.
-
Causality—Kinetic Barriers: Condensation reactions are equilibrium processes[5]. If the conditions are not energetic enough to overcome the activation energy of the rate-limiting step (often the initial C-C bond formation or the final dehydration), the reaction will stall.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to optimizing your reaction conditions.
Caption: Systematic workflow for reaction optimization.
-
Optimization Parameters:
| Parameter | Recommendations and Considerations |
| Catalyst | For Knoevenagel, start with weak amine bases like piperidine or pyrrolidine (0.1 eq). If ineffective, consider Lewis acids or organocatalysts like L-proline [3]. For Claisen-Schmidt, a stronger base like NaOH or KOH is standard, but must be used with a protected hydroxyl group. |
| Solvent | Solvent polarity can drastically affect reaction rates. Ethanol is a common starting point. Toluene with a Dean-Stark trap can be effective for driving the reaction by removing water. For more polar substrates, DMF or acetonitrile may be beneficial. Solvent-free conditions with grinding can also be highly effective and environmentally friendly. |
| Temperature | Many condensations run well at room temperature. If the reaction is slow, gentle heating (40-80 °C) can increase the rate. However, excessive heat can lead to side product formation. Monitor the reaction closely by TLC. |
| Stoichiometry | For reactions like the Claisen-Schmidt, using a 2:1 molar ratio of the aldehyde to a symmetric ketone is typical for forming the bis-adduct. For a mono-condensation, a slight excess of the ketone may be beneficial. |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group (Acetylation)
This protocol is adapted from the strategy used for the successful synthesis of the related 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde[1][2].
-
Dissolution: Dissolve this compound (1.0 eq) in acetic anhydride (3.0 eq).
-
Reaction: Heat the mixture at 100°C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-(4-formyl-3-methyl-pyrazol-1-yl)ethyl acetate can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Knoevenagel Condensation (with Protected Aldehyde)
-
Setup: To a round-bottom flask, add the protected aldehyde, 2-(4-formyl-3-methyl-pyrazol-1-yl)ethyl acetate (1.0 eq), the active methylene compound (1.1 eq), and a suitable solvent (e.g., ethanol or toluene, approx. 0.2 M).
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (if necessary).
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 3: Deprotection of the Acetyl Group
-
Hydrolysis: Dissolve the purified, acetyl-protected condensation product in a mixture of methanol and water. Add a catalytic amount of a base (e.g., K₂CO₃) or acid (e.g., HCl).
-
Reaction: Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Work-up: Neutralize the mixture if necessary. Remove the methanol under reduced pressure and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final deprotected product.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
- BenchChem. (2025). Troubleshooting low yields in Knoevenagel condensation. BenchChem Technical Support Center.
- BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem Technical Support Center.
- Chemistry LibreTexts. (2024). 23.
- Master Organic Chemistry. (2020).
- Scribd. (n.d.).
- Pearson. (n.d.).
- Attaryan, O. S., Antanosyan, S. K., & Asratyan, G. V. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508–511.
- University of Wisconsin-Madison. (n.d.).
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
- Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry.
- Lewis, D. E. (2015). The Knorr Pyrazole Synthesis: A Retrospective. Synthesis, 47(11), 1535-1549.
- Faria, J. V., et al. (2017).
- Bar-Haim, G., & Kol, M. (2003). The Vilsmeier–Haack Reaction. In Organic Reactions. John Wiley & Sons, Inc.
- Abdel-Wahab, B. F., et al. (2012). Recent advances in the chemistry of pyrazole-4-carbaldehydes. Current Organic Chemistry, 16(14), 1644-1666.
- Zora, M., et al. (2011). A new route to 4-iodopyrazoles via electrophilic cyclization of α,β-alkynic hydrazones. Organic Letters, 13(10), 2534-2537.
- ResearchGate. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ACS Publications. (2001). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
- MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. Molecules.
- BenchChem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
- Reddit. (2022). Two questions about the Knoevenagel reaction. r/OrganicChemistry.
- YouTube. (2014).
- YouTube. (2016).
- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes.
- Claisen-Schmidt Condensation. (n.d.). Department of Chemistry, University of Wisconsin-Madison.
- Chemistry LibreTexts. (2024). 25.
Sources
Vilsmeier Reagent Formation: A Technical Support Guide to Managing Exotherms
Welcome to the Technical Support Center for Vilsmeier reagent chemistry. This guide is designed for researchers, process chemists, and drug development professionals who handle the Vilsmeier-Haack reaction. The formation of the Vilsmeier reagent, a potent formylating agent, is deceptively simple but fraught with thermal hazards. Improper management of the reaction exotherm can lead to reagent decomposition, failed reactions, and, most critically, dangerous thermal runaway events.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind critical process parameters to empower you with the knowledge needed for safe, successful, and scalable Vilsmeier chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm during Vilsmeier reagent formation?
The significant heat generated during the formation of the Vilsmeier reagent is due to the highly favorable electrophilic attack of an acid chloride (like phosphorus oxychloride, POCl₃) on the carbonyl oxygen of N,N-dimethylformamide (DMF).[1][2] This initial reaction forms a highly reactive O-acyl intermediate, which then rapidly rearranges to the more stable chloroiminium salt—the Vilsmeier reagent.[3][4] The overall process is thermodynamically driven and releases substantial energy. Reaction calorimetry studies have quantified the formation of the Vilsmeier complex from DMF and POCl₃ to have a reaction enthalpy (ΔH) of approximately -57 kJ/mol .[5]
Q2: My protocol says to add POCl₃ to DMF at 0-5°C. How critical is this temperature range?
This temperature range is absolutely critical for two primary reasons: reaction control and reagent stability .
-
Reaction Control: The initial reaction is very fast. Adding the POCl₃ dropwise to cold DMF allows the cooling system (e.g., an ice bath) to dissipate the heat as it is generated, preventing a dangerous accumulation of thermal energy.[6] A rapid temperature increase can cause localized boiling of solvents and a potential loss of control.
-
Reagent Stability: The Vilsmeier reagent itself is thermally unstable. While the pure, pre-formed reagent has a decomposition onset temperature of around 67°C, this temperature can drop significantly in a complex reaction mixture.[6] Calorimetry data shows that in the presence of other reagents, exothermic decomposition can begin as low as 48°C .[6] Maintaining a low temperature (0-5°C) during formation ensures the reagent is generated in a controlled manner and kept well below its decomposition threshold, preventing a potential thermal runaway.[7]
Q3: I've noticed my reaction mixture turning dark or producing gas during reagent formation, even with cooling. What's happening?
This is a red flag indicating a potential loss of control or contamination. The most likely causes are:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly and exothermically hydrolyze the reagent back to DMF and generate corrosive hydrochloric acid, neutralizing your active reagent.[6] If your reagents (DMF, POCl₃) or glassware are not scrupulously dry, this side reaction can contribute to the observed heat and potential gas (HCl) evolution.
-
Localized Hotspots: If the POCl₃ is added too quickly, even with external cooling, localized hotspots can form where the temperature spikes above the decomposition threshold. This can initiate minor decomposition, leading to discoloration.
-
Impure Reagents: Using old or improperly stored POCl₃ or DMF can introduce impurities that catalyze decomposition pathways. Always use fresh, high-purity, and anhydrous reagents.[6]
Q4: Are there safer alternatives to POCl₃ for generating the Vilsmeier reagent?
Yes, several alternatives exist, each with a different safety and byproduct profile. The choice depends on the scale and requirements of your synthesis.
-
Oxalyl Chloride ((COCl)₂): Reacts with DMF to form the Vilsmeier reagent with gaseous byproducts (CO₂ and CO), which can simplify workup as they are removed from the reaction vessel.[8] This avoids the phosphate-based byproducts from POCl₃.
-
Thionyl Chloride (SOCl₂): Also effective, producing gaseous sulfur dioxide (SO₂) as a byproduct.[8]
-
Phthaloyl Dichloride: Considered a greener and safer alternative, as the byproduct, phthalic anhydride, is a solid that can often be removed by simple filtration.[9] This method avoids many of the hazardous reagents and byproducts associated with traditional methods.
While these alternatives can be advantageous, it is crucial to assume their reaction with DMF is also significantly exothermic and requires the same rigorous temperature control as with POCl₃.
Troubleshooting Guide: Thermal Management
Scenario 1: The temperature of the reaction is rising rapidly despite the ice bath.
Immediate Action:
-
Stop the addition of the acid chloride immediately.
-
If safe and feasible, add a small amount of pre-chilled, anhydrous, inert solvent (that is compatible with your reaction) to help dissipate the heat.
-
Prepare for an emergency quench if the temperature continues to rise uncontrollably towards the decomposition onset (above 40°C).
Root Cause Analysis & Prevention:
-
Addition Rate Too High: This is the most common cause. The rate of heat generation is exceeding the rate of heat removal by the cooling bath.
-
Self-Validation Protocol: For future runs, ensure the acid chloride is added via a syringe pump or a pressure-equalizing dropping funnel for precise, slow, and consistent addition. A typical addition time for a lab-scale reaction is 30-60 minutes.[6]
-
-
Inadequate Cooling: An undersized or poorly maintained ice bath (e.g., too much water, not enough ice/salt) may not provide sufficient cooling capacity.
-
Self-Validation Protocol: Ensure the reaction flask is adequately immersed in a well-stirred ice/water or ice/salt slurry. For larger scales, consider using a cryocooler or a jacketed reactor with a circulating coolant for more robust temperature control.
-
Scenario 2: The reaction was successful at lab scale, but I'm concerned about the exotherm on a pilot-plant scale.
This is a valid and critical concern. Batchwise scale-up of this reaction is inherently risky due to the "all-at-once" accumulation of the unstable Vilsmeier reagent.[7]
Expert Recommendation: Change the Process Order.
The safest and most industrially proven method is to avoid pre-forming the Vilsmeier reagent . Instead, employ a semi-batch process where the limiting reagent is added over time, ensuring the hazardous intermediate is consumed as it is formed.
Industrial-Scale Protocol (In-Situ Consumption):
-
Charge the reactor with the substrate and the DMF (which acts as both reagent and solvent).
-
Cool the mixture to the target reaction temperature (e.g., 0-5°C).
-
Slowly feed the POCl₃ into the reactor over a prolonged period.
Causality: In this setup, the highly reactive Vilsmeier reagent is formed in the presence of the substrate and is immediately consumed in the subsequent formylation step. This prevents the accumulation of the thermally unstable reagent, dramatically reducing the risk of a thermal runaway.[5] This process design transforms the risk profile from a high-hazard batch operation to a much safer, feed-controlled semi-batch operation.
Data Presentation
The following table summarizes key thermal hazard data for the Vilsmeier reagent formed from DMF and POCl₃, derived from Accelerating Rate Calorimetry (ARC) studies.
| Parameter | Vilsmeier Reagent (in DMF) | Final Reaction Mixture (with Substrate) | Causality & Significance |
| Onset Temperature of Decomposition | ~67°C | ~48°C | The presence of other reaction components lowers the stability of the reagent, making the process riskier than the reagent's properties alone would suggest.[6] |
| Reaction Enthalpy (ΔH) of Formation | -57 kJ/mol | N/A | A significant release of energy that must be actively managed by a cooling system.[5] |
| Maximum Temperature Rate (Decomp.) | 28°C / min | Not Specified | Indicates the potential for a very rapid, self-accelerating decomposition once the onset temperature is breached.[6] |
| Final Pressure (Decomp.) | 52 bar | 77 bar | Decomposition generates a large volume of gas, which can lead to catastrophic reactor over-pressurization and failure.[6] |
| Data based on a reaction mixture with N,N-dimethylaniline. |
Experimental Protocols & Methodologies
Protocol 1: Standard Laboratory In-Situ Vilsmeier Reagent Formation
This protocol is a self-validating system where controlled addition is the key to safety.
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a nitrogen inlet, and a thermometer.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Charge DMF: Charge the flask with anhydrous DMF (1.5 equivalents relative to your substrate).
-
Cooling: Immerse the flask in an ice-salt bath and cool the DMF to 0°C with vigorous stirring.
-
POCl₃ Addition: Charge the dropping funnel with POCl₃ (1.1 equivalents). Add the POCl₃ dropwise to the cold DMF over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 5°C.
-
Maturation: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes to ensure complete formation of the reagent.[6]
-
Substrate Addition: The freshly prepared reagent is now ready for the dropwise addition of your substrate (dissolved in a minimal amount of anhydrous solvent).
Protocol 2: Safe Quenching of the Vilsmeier Reaction
The workup is also a hazardous step that must be controlled.
-
Prepare Quench Vessel: Prepare a separate, larger beaker or flask containing a vigorously stirred mixture of crushed ice and water (or a dilute aqueous solution of sodium acetate).
-
Slow Transfer: Once the reaction is complete, slowly and carefully pour the reaction mixture onto the crushed ice. Do not add water to the reaction mixture, as this can cause a violent, localized exotherm.
-
Neutralization: While maintaining cooling with an external ice bath, slowly add a base (e.g., saturated sodium bicarbonate solution or NaOH solution) to neutralize the acidic mixture to the desired pH.
-
Extraction: Proceed with the standard aqueous workup and extraction of your product.
Visualizations & Workflows
Mechanism of Vilsmeier Reagent Formation
The following diagram illustrates the key steps in the formation of the chloroiminium salt from DMF and POCl₃.
Caption: Figure 1: Vilsmeier Reagent Formation Pathway
Troubleshooting Workflow: Managing a Thermal Excursion
This decision tree provides a logical workflow for responding to an unexpected temperature rise.
Caption: Figure 2: Thermal Excursion Response Workflow
References
-
Title: Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Source: Mettler Toledo URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: NROChemistry URL: [Link]
-
Title: Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds Source: ResearchGate URL: [Link]
-
Title: Vilsmeier Haack Reaction : r/OrganicChemistry Source: Reddit URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]
-
Title: Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline Source: ResearchGate URL: [Link]
-
Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]
-
Title: Vilsmeier reagent/POCl3 formation Source: Sciencemadness.org URL: [Link]
-
Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 Source: Current Chemistry Letters URL: [Link]
-
Title: Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides Source: Scientific Research Publishing (SCIRP) URL: [Link]
-
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Vilsmeier Reaction Source: YouTube (Professor Dave Explains) URL: [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
Technical Support Center: Isolating Products from Aqueous Workup
Welcome to the technical support center for synthetic and process chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of isolating your target compounds. An aqueous workup is a critical step in most organic syntheses, designed to separate the desired product from unreacted starting materials, catalysts, and byproducts.[1] However, what appears straightforward in theory can often present significant practical challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered during aqueous workups, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Common Workup Nightmares
This section addresses specific, frequently encountered issues in a "Problem, Cause, and Solution" format.
Problem 1: A Persistent Emulsion Has Formed
You've combined your organic and aqueous layers, shaken the separatory funnel, and now you're faced with a single, cloudy layer that refuses to separate.[2] This is an emulsion—a stable suspension of droplets of one liquid within another.
Probable Cause: Emulsions are often caused by the presence of surfactant-like molecules (e.g., phospholipids, fatty acids from biological samples, or certain reagents) that reduce the interfacial tension between the two immiscible layers.[3] Excessively vigorous shaking of the separatory funnel can also induce emulsion formation by creating very fine droplets that are slow to coalesce.[3]
Solution Pathway: Preventing an emulsion is always easier than breaking one.[3] A gentle swirling or inverting of the separatory funnel is often sufficient to achieve extraction without forming a stable emulsion.[3] If an emulsion has already formed, follow this decision tree:
Caption: Decision tree for breaking an emulsion.
Step-by-Step Protocol: Breaking an Emulsion
-
Patience: The simplest method is to let the separatory funnel stand undisturbed for some time.[4][5] Gravity alone may be sufficient to cause the layers to separate.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[3][4] This dramatically increases the ionic strength of the aqueous phase, making the organic components less soluble and forcing them into the organic layer.[3] It also increases the density of the aqueous layer, which can aid separation.
-
Mechanical Disruption: Gently swirl the mixture or slowly stir the emulsion at the interface with a glass rod.[4] Avoid vigorous shaking.
-
Filtration: Vacuum filter the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool.[3][6] This can physically break up the droplets. The filtrate can then be returned to the separatory funnel where the layers should separate.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing the separation of the two phases.[3][7]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the overall solvent properties enough to break the emulsion.[3]
Problem 2: Low or No Product Recovery
After completing the workup and removing the solvent, you are left with very little or no desired product.[8]
Probable Cause & Solution:
-
Your product is water-soluble: This is common for polar molecules with multiple hydrogen-bonding functionalities like alcohols, amines, or small carboxylic acids.[9]
-
Solution: "Salting Out". Before extraction, saturate the aqueous layer with a salt like NaCl or Na₂SO₄. This reduces the solubility of organic compounds in the aqueous phase, driving them into the organic layer and increasing extraction efficiency.[10][11]
-
Solution: Use a more polar extraction solvent. While less common, a solvent like ethyl acetate or even a 3:1 mixture of chloroform/isopropanol can be effective at extracting polar compounds from an aqueous phase.[12]
-
Solution: Continuous Liquid-Liquid Extraction. For highly water-soluble compounds, this technique continuously cycles fresh solvent through the aqueous layer, overcoming poor partition coefficients.[9]
-
Solution: Check the aqueous layer. Always save your aqueous layers until you have confirmed your product's recovery.[8] You can perform a back-extraction to try and recover any lost product.
-
-
Your product is an acid or a base and is ionized: The charge state of your compound dramatically affects its solubility. An acidic compound will be deprotonated and water-soluble in a basic aqueous solution, while a basic compound will be protonated and water-soluble in an acidic aqueous solution.[13][14]
-
Solution: Adjust the pH. To extract a carboxylic acid, for instance, ensure the aqueous layer's pH is at least 2 units below the acid's pKa. To extract an amine, ensure the pH is at least 2 units above the base's pKa. This ensures the compound is in its neutral, more organosoluble form.[15]
-
Caption: Workflow for separating acidic, basic, and neutral compounds.
-
Your product is volatile: Low boiling point compounds can be lost during solvent removal on a rotary evaporator.[8]
-
Solution: Check the solvent collected in the rotovap's receiving flask for your product.[8] Use lower temperatures and pressures during evaporation. Consider alternative purification methods like chromatography that do not require complete solvent removal.
-
Problem 3: Insoluble Gooey Precipitate at the Interface
Upon mixing the organic and aqueous layers, a solid or oily precipitate forms between the layers, obscuring the interface.[8]
Probable Cause: This can be a partially soluble byproduct, a salt of your product, or other insoluble materials from the reaction mixture.
Solution: The primary goal is to remove the material without losing too much product.
-
Attempt to Dissolve: Add more of both the organic and aqueous solvents to see if the material dissolves.
-
Filter: If it remains insoluble, drain the entire contents of the separatory funnel and perform a vacuum filtration to remove the solid. Return the liquid filtrate to the funnel and proceed.
-
Wash and Dry: If the goo is difficult to filter, continue with the washes. Often, the material will be removed with subsequent aqueous washes.[8] After separating the organic layer, use a generous amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate, which can absorb the gooey residue, allowing it to be filtered off.[8]
Problem 4: Can't See the Interface Between Layers
The solutions are very dark or opaque, making it impossible to see the boundary between the aqueous and organic layers.[8]
Probable Cause: Darkly colored impurities or reaction byproducts are obscuring the layers.
Solution:
-
Observe Flow: As you drain the funnel, watch the stream of liquid closely. You can often see a change in the refractive index or viscosity as the interface passes through the stopcock.
-
Add Ice or an Object: A simple trick is to add a small piece of ice, which will float on the aqueous layer.[8] Alternatively, a small, inert object like a polypropylene cap from a vial can be added; it will typically float at the interface.[8]
-
Backlighting: Shining a bright light (like a phone flashlight) through the side of the separatory funnel can often help illuminate the interface.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right organic extraction solvent?
The ideal extraction solvent should have high solubility for your product but low solubility for impurities. It must also be immiscible with the aqueous phase and have a relatively low boiling point for easy removal. A key principle is "like dissolves like"—match the polarity of your solvent to your analyte.[15]
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Notes |
| Diethyl Ether | 2.8 | 0.71 | 34.6 | Highly flammable; can form peroxides. |
| Dichloromethane (DCM) | 3.1 | 1.33 | 39.6 | Dense (bottom layer); potential carcinogen. |
| Chloroform | 4.1 | 1.49 | 61.2 | Dense (bottom layer); toxic. |
| Ethyl Acetate | 4.4 | 0.90 | 77.1 | Good all-purpose solvent; slightly water-soluble. |
| Toluene | 2.4 | 0.87 | 110.6 | Good for less polar compounds; high boiling point. |
Q2: What is the purpose of a final wash with brine?
A brine (saturated NaCl) wash is used as the final step before drying the organic layer.[16] While the organic solvent is considered immiscible, it still dissolves a small amount of water. The highly concentrated salt solution draws this dissolved water out of the organic layer, a process driven by osmotic pressure, which makes the subsequent drying step more efficient.[16]
Q3: Why must I dry the organic layer, and how do I know when it's dry?
Water is a common impurity that must be removed before solvent evaporation; otherwise, it will contaminate your final product.[17] The organic layer is dried by adding an anhydrous inorganic salt that forms hydrates.[17]
Procedure for Drying an Organic Layer
-
Transfer the collected organic layer to an Erlenmeyer flask. If you see a separate puddle of water at the bottom, pipette it out first.[17]
-
Add a small amount of a drying agent (e.g., anhydrous Na₂SO₄, MgSO₄) and swirl the flask.[17]
-
Observe the drying agent. If it clumps together into large aggregates, water is still present.[17]
-
Continue adding small portions of the drying agent until some of it remains free-flowing and suspended in the solution, resembling a "snow globe" effect when swirled.[17] This indicates that all the water has been absorbed.
-
Decant or filter the solution to remove the drying agent before proceeding to solvent evaporation.[2]
| Drying Agent | Capacity | Speed | Notes |
| Anhydrous Na₂SO₄ | High | Slow | Neutral; good general-purpose drying agent. |
| Anhydrous MgSO₄ | High | Fast | Slightly acidic; very effective. |
| Anhydrous CaCl₂ | Medium | Fast | Can form complexes with alcohols and amines. |
| Anhydrous K₂CO₃ | Low | Medium | Basic; useful for drying basic compounds. |
Q4: My product is a solid. Why isn't it crystallizing from the workup solvent?
Crystallization requires a supersaturated solution, meaning the concentration of your product is higher than its solubility at a given temperature.[18]
-
Probable Cause: You may have used too much solvent, or the chosen solvent is too good at dissolving your compound.[18]
-
Solution:
-
Reduce Volume: Slowly evaporate some of the solvent to increase the concentration of your product.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The tiny glass fragments can act as nucleation sites.
-
Add an Anti-Solvent: Slowly add a solvent in which your product is insoluble but which is miscible with your current solvent (e.g., adding hexane to an ethyl acetate solution). Add it dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to clarify it and allow it to cool slowly.
-
Seeding: If you have a tiny crystal of the pure product, add it to the solution to initiate crystal growth.[18]
-
References
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. (2021). ResearchGate. Request PDF from [Link]
-
4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Aqueous Workup. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Theory of Aqueous Workup. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
How can I isolate a highly polar compound from an aqueous solution? (2014). ResearchGate. Retrieved from [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. Retrieved from [Link]
-
Enhancing Extractions by Salting Out. (2023). LCGC International. Retrieved from [Link]
-
Role of Ph in liquid-liquid extraction. (2020). Reddit. Retrieved from [Link]
-
Salting Out During Extraction In The Centrifugal Extractor. (2023). TOPTION. Retrieved from [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved from [Link]
-
Breaking emulsions. (2018). Reddit. Retrieved from [Link]
-
Video: Extraction: Effects of pH. (2024). JoVE. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2023). K-Jhil. Retrieved from [Link]
-
Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Guide for crystallization. (n.d.). CCDC. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Aqueous Workup [chemtl.york.ac.uk]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. azom.com [azom.com]
- 6. reddit.com [reddit.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Salting Out During Extraction In The Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Video: Extraction: Effects of pH [jove.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. unifr.ch [unifr.ch]
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives
Welcome to our dedicated support center for navigating the intricacies of pyrazole derivative NMR spectra. This guide is tailored for researchers, medicinal chemists, and professionals in drug development, offering actionable solutions to common and complex spectral interpretation challenges. Pyrazoles, with their unique electronic properties and propensity for tautomerism, often yield NMR spectra that require a nuanced approach to deconvolution.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the NMR analysis of pyrazole derivatives.
Q1: Why are the proton and carbon signals for the C3 and C5 positions of my N-unsubstituted pyrazole derivative broad or appearing as a single averaged signal?
This is a hallmark of annular tautomerism. The proton on the pyrazole nitrogen can rapidly exchange between the N1 and N2 positions, creating a dynamic equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the distinct signals for the C3 and C5 positions (and their attached protons in ¹H NMR) coalesce into a single, often broadened, averaged signal.[1][2]
Q2: My N-H proton signal is either extremely broad or completely absent. How can I confirm its presence?
The disappearance or significant broadening of the N-H proton signal is a frequent observation and can be attributed to several factors.[1][3]
-
Chemical Exchange: The N-H proton can undergo rapid exchange with other pyrazole molecules, residual water in the NMR solvent, or any acidic or basic impurities. This exchange broadens the signal, sometimes to the point of it being indistinguishable from the baseline.[1]
-
Quadrupolar Broadening: The ¹⁴N nucleus possesses a quadrupole moment that can lead to efficient relaxation of the directly attached proton, resulting in a broader signal.[3]
-
Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with deuterium, rendering it invisible in the ¹H NMR spectrum.[1]
Troubleshooting Steps:
-
Use a meticulously dried aprotic solvent (e.g., DMSO-d₆, CDCl₃) to minimize exchange with water.[1]
-
Acquire the spectrum at a lower temperature to slow down the exchange rate.
-
Varying the sample concentration can sometimes help by altering the rate of intermolecular proton exchange.[1]
Q3: What are the typical chemical shift and coupling constant values I should expect for pyrazole protons?
While the exact values are highly dependent on the substituents and the solvent used, the following table provides a general reference for unsubstituted pyrazole.
| Proton | Typical Chemical Shift (δ) in CDCl₃ | Typical Coupling Constants (J) in Hz |
| H3/H5 | ~7.6 ppm (doublet) | J₃,₄ ≈ 2.0 Hz, J₄,₅ ≈ 2.5 Hz |
| H4 | ~6.3 ppm (triplet) | J₃,₄ ≈ 2.0 Hz, J₄,₅ ≈ 2.5 Hz |
| N-H | Highly variable, often broad | - |
Note: Due to tautomerism in unsubstituted pyrazole, H3 and H5 are often equivalent.
In-Depth Troubleshooting Guides
For more complex spectral challenges, the following guides provide systematic approaches to obtaining unambiguous structural assignments.
Guide 1: Distinguishing Between Pyrazole Regioisomers
Scenario: You have performed a reaction that could yield two or more regioisomers of a substituted pyrazole, for instance, a 1,3- vs. a 1,5-disubstituted pyrazole, and the 1D NMR spectra are ambiguous.
Expert Insight: The key to differentiating regioisomers lies in identifying through-space and through-bond correlations between substituents and the pyrazole ring protons. For this, 2D NMR techniques, particularly NOESY/ROESY and HMBC, are indispensable.
Workflow for Regioisomer Assignment:
Caption: Systematic workflow for pyrazole regioisomer determination.
Experimental Protocols:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this purpose. It reveals correlations between protons and carbons that are typically 2 or 3 bonds apart.[1]
-
Sample Preparation: Prepare a concentrated sample (10-20 mg in 0.5-0.7 mL of deuterated solvent).
-
Acquisition: Set the long-range coupling constant (JⁿCH) to an average value of 8-10 Hz.
-
Analysis: Look for key correlations. For example, in a 1,5-disubstituted pyrazole, the proton of the substituent at the N1 position should show a correlation to both C3 and C5 of the pyrazole ring. The proton of the substituent at C5 will show correlations to C4 and potentially the N1 substituent's ipso-carbon.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of the number of bonds separating them.
-
Sample Preparation: Use a sample free of paramagnetic impurities.
-
Acquisition: Use a mixing time appropriate for the size of your molecule (e.g., 500-800 ms for small molecules).
-
Analysis: A cross-peak between the proton of a substituent on the nitrogen and a proton on an adjacent ring carbon provides strong evidence for a specific regioisomer.[4]
-
Guide 2: Investigating Tautomeric Equilibria
Scenario: You observe broad signals for your 3(5)-substituted pyrazole at room temperature and need to determine the major tautomer in solution.
Expert Insight: Tautomeric exchange is a dynamic process that is often temperature-dependent. By lowering the temperature of the NMR experiment, you can slow the rate of proton exchange, potentially to the point where the individual signals for each tautomer can be resolved. This is the principle behind Variable Temperature (VT) NMR.[1][3]
Workflow for VT-NMR Analysis of Tautomerism:
Caption: Workflow for studying pyrazole tautomerism using VT-NMR.
Experimental Protocol: Variable Temperature (VT) NMR
-
Solvent Selection: Choose a deuterated solvent with a low freezing point, such as dichloromethane-d₂, toluene-d₈, or THF-d₈.
-
Initial Spectrum: Acquire a standard ¹H and/or ¹³C NMR spectrum at ambient temperature (e.g., 298 K).[1]
-
Cooling: Systematically decrease the temperature of the NMR probe. It is crucial to allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[1]
-
Data Acquisition: Record spectra at each temperature increment until you observe the coalescence point (where the signals are broadest) and, at lower temperatures, the resolution of the averaged signals into distinct sets of signals for each tautomer.[1]
-
Analysis: Once the signals for the individual tautomers are resolved, their relative concentrations can be determined by integrating the corresponding peaks.[1]
Guide 3: Deciphering Spectra with Overlapping Signals
Scenario: Your pyrazole derivative has multiple substituents, leading to a complex ¹H NMR spectrum in which signals are overlapping, making assignments difficult.
Expert Insight: When 1D spectra are insufficient, a combination of 2D NMR experiments is necessary to resolve individual signals and establish connectivity.
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically over 2-3 bonds. It is excellent for tracing out spin systems within your molecule.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is a powerful tool for assigning carbon signals based on their known proton assignments.[1][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): As mentioned in Guide 1, this experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton and assigning quaternary carbons.[1][5]
Data Interpretation Strategy:
-
Start with the most downfield or upfield signals in the ¹H NMR spectrum, as these are often the easiest to assign.
-
Use the HSQC to identify the carbons directly attached to these protons.
-
Use the COSY to "walk" along the proton spin systems, identifying neighboring protons.
-
Use the HMBC to connect the different spin systems by identifying long-range correlations from protons to carbons in adjacent fragments.
-
Pay close attention to correlations involving the pyrazole ring protons (H3, H4, H5) as these will be key landmarks for assigning substituent positions.
By systematically applying these troubleshooting guides and advanced NMR techniques, you can confidently elucidate the structures of even the most complex pyrazole derivatives.
References
- BenchChem Technical Support Team. (2025).
-
Al-Masoudi, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
Pereira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 65. [Link]
-
Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 414-418. [Link]
-
Alkorta, I., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
-
Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
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Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. [Link]
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Khan, I., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(23), 7793. [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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Zhang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1753. [Link]
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Iovine, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10515. [Link]
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Elguero, J., et al. (1994). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 32(11), 679-686. [Link]
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Validation & Comparative
A Guide to the Spectroscopic Elucidation of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular architecture. This guide provides an in-depth analysis and predicted ¹H and ¹³C NMR spectral assignments for 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of directly published experimental spectra for this specific molecule, this guide leverages a comparative approach, drawing upon established NMR principles and experimental data from structurally analogous compounds to provide a reliable predicted assignment.
Molecular Structure and Atom Numbering
The foundational step in any NMR assignment is a clear understanding of the molecular structure and a systematic numbering of the atoms.
Figure 1. Molecular structure and atom numbering for this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts (δ) are presented in Table 1. These predictions are based on the analysis of substituent effects in pyrazole systems and data from similar structures.[1][2][3] The solvent is assumed to be CDCl₃, a common solvent for NMR analysis of organic compounds.[2][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-5 | ~8.0 | Singlet (s) | 1H |
| Aldehyde-H (CHO) | ~9.9 | Singlet (s) | 1H |
| H-6 (-N-CH₂-) | ~4.3 | Triplet (t) | 2H |
| H-7 (-CH₂-OH) | ~4.0 | Triplet (t) | 2H |
| Hydroxyl-H (-OH) | ~2.5 (broad) | Singlet (s) | 1H |
| Methyl-H (C3-CH₃) | ~2.4 | Singlet (s) | 3H |
Rationale for ¹H NMR Assignments
The assignment of the proton signals is based on established principles of chemical environment and spin-spin coupling.
-
H-5: The proton at the C-5 position of the pyrazole ring is expected to be the most downfield of the ring protons due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing nature of the adjacent aldehyde group. In similar pyrazole-4-carbaldehyde structures, this proton typically appears as a sharp singlet.[2]
-
Aldehyde-H: The proton of the carbaldehyde group is characteristically found at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. It will appear as a singlet as there are no adjacent protons to couple with.
-
H-6 and H-7 (-CH₂CH₂OH): The two methylene groups of the hydroxyethyl substituent will appear as two distinct triplets due to mutual coupling. The methylene group attached to the pyrazole nitrogen (H-6) is expected to be more downfield than the methylene group bearing the hydroxyl group (H-7) due to the electron-withdrawing effect of the aromatic ring.
-
Hydroxyl-H: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with residual water in the solvent.
-
Methyl-H: The protons of the methyl group at the C-3 position will appear as a singlet, as there are no neighboring protons to induce splitting. Its chemical shift is anticipated to be in the typical range for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are summarized in Table 2. These predictions are derived from additivity rules and comparison with known data for substituted pyrazoles.[1][2][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 | ~120 |
| C-3 | ~150 |
| C-5 | ~140 |
| Aldehyde-C (CHO) | ~185 |
| C-6 (-N-CH₂-) | ~50 |
| C-7 (-CH₂-OH) | ~60 |
| Methyl-C (C3-CH₃) | ~15 |
Rationale for ¹³C NMR Assignments
The carbon chemical shifts are predicted based on the electronic environment of each carbon atom.
-
Aldehyde-C: The carbonyl carbon of the aldehyde is the most deshielded carbon and will appear at a very downfield chemical shift, typically above 180 ppm.
-
C-3 and C-5: The C-3 and C-5 carbons of the pyrazole ring are quaternary and will have distinct chemical shifts. The C-3 carbon, being attached to a methyl group and a nitrogen atom, is expected to be downfield. The C-5 carbon, adjacent to the N-1 and the C-4 bearing the aldehyde, will also be significantly downfield.
-
C-4: The C-4 carbon, to which the aldehyde group is attached, will have a chemical shift influenced by both the pyrazole ring and the carbonyl group.
-
C-6 and C-7: The carbons of the hydroxyethyl side chain will appear in the aliphatic region of the spectrum. The carbon attached to the nitrogen (C-6) will be deshielded compared to the carbon bearing the hydroxyl group (C-7).
-
Methyl-C: The methyl carbon will have a characteristic chemical shift in the upfield region of the spectrum.
Experimental Protocol for NMR Sample Preparation
For the acquisition of high-quality NMR spectra, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for protons.[4]
-
Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment should be performed. Additional experiments such as DEPT, COSY, and HMQC/HSQC can be conducted to confirm the assignments.[6]
Comparative Analysis with Structurally Related Compounds
The predicted assignments are strengthened by comparing them with the experimental data of similar molecules. For instance, in 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring proton (H-5) is observed around 7.9 ppm, and the aldehyde proton is around 9.8 ppm. The N-methyl and C-methyl protons are found at approximately 3.9 ppm and 2.4 ppm, respectively. These values are in close agreement with the predictions for the target molecule, supporting the assigned chemical shifts for the pyrazole core and the aldehyde group. The introduction of the N-hydroxyethyl group is expected to primarily influence the chemical shifts of the N-CH₂ and CH₂-OH protons and carbons, as reflected in the predicted data.
Conclusion
This guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR assignment for this compound. By leveraging a comparative analysis with structurally related compounds and adhering to fundamental NMR principles, these assignments offer a robust starting point for researchers working with this molecule. The provided experimental protocol outlines the necessary steps for obtaining high-quality NMR data, which will be essential for the empirical validation and potential refinement of these predicted values. The structural elucidation of such molecules is a critical step in the drug discovery and development pipeline, and a thorough understanding of their spectroscopic properties is indispensable.
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PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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FT-IR spectrum analysis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
An In-Depth Guide to the FT-IR Spectral Analysis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde and its Analogs
Executive Summary
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel heterocyclic compounds is paramount. This compound represents a class of molecules with significant synthetic and medicinal potential. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for confirming the synthesis and purity of such compounds by identifying their key functional groups. This guide provides a comprehensive analysis of the expected FT-IR spectrum of this molecule, contextualized through a comparative discussion with structurally related alternatives. We will dissect the spectral signatures of the pyrazole core, the aldehyde moiety, and the hydroxyethyl substituent, offering field-proven insights into spectral interpretation and concluding with a robust, self-validating experimental protocol for acquiring high-quality data.
Introduction: The Role of FT-IR in Heterocyclic Chemistry
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of various functional groups to the pyrazole scaffold allows for the fine-tuning of their biological activity. Consequently, unambiguous confirmation of the molecular structure post-synthesis is a critical step. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies.[1][2] These vibrations are highly characteristic of the types of bonds and functional groups present, making the resulting spectrum a unique molecular "fingerprint".[3] For a molecule like this compound, FT-IR provides a direct method to verify the presence of the essential hydroxyl (O-H), carbonyl (C=O), and pyrazole ring (C=N, C=C) functionalities, distinguishing it from starting materials and potential side-products.
Molecular Structure and Key Vibrational Modes
To interpret its FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups, each with its own expected vibrational signature.
Caption: Structure of this compound.
The primary functional groups for FT-IR analysis are:
-
Primary Alcohol (-CH₂OH): Gives rise to a characteristic broad O-H stretching band and a C-O stretching band.
-
Aldehyde (-CHO): Produces a strong C=O stretching absorption and distinctive C-H stretching bands.
-
Substituted Pyrazole Ring: Shows absorptions from C=C and C=N stretching, as well as C-H bending modes.
-
Alkyl Groups (-CH₃, -CH₂-): Exhibit C-H stretching and bending vibrations.
Detailed FT-IR Spectrum Analysis
While an experimental spectrum for this exact compound is not publicly cataloged, its features can be accurately predicted based on extensive spectroscopic libraries and data from closely related analogs. A study on the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde—a highly similar molecule—provides key experimental values that corroborate these predictions.[4]
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Characteristics |
| 3400 - 3200 | O-H stretch | Primary Alcohol | Strong, Broad |
| 3150 - 3050 | C-H stretch | Pyrazole Ring | Medium to Weak |
| 2980 - 2850 | C-H stretch | -CH₃, -CH₂- (Alkyl) | Medium |
| 2850 - 2820 | C-H stretch | Aldehyde (Fermi Resonance) | Medium, often a distinct shoulder |
| 2750 - 2720 | C-H stretch | Aldehyde (Fermi Resonance) | Medium, often a distinct shoulder |
| 1705 - 1680 | C=O stretch | Conjugated Aldehyde | Very Strong, Sharp |
| ~1590 | C=N stretch | Pyrazole Ring | Medium to Strong |
| ~1530 | C=C stretch | Pyrazole Ring | Medium to Strong |
| 1470 - 1440 | C-H bend | -CH₂, -CH₃ (Alkyl) | Medium |
| ~1200 | C-O stretch | Primary Alcohol | Strong |
Causality Behind Key Peaks:
-
O-H Stretch (3400-3200 cm⁻¹): The hydroxyl group's absorption is typically very broad due to intermolecular hydrogen bonding. In a solid or neat sample, the -OH of one molecule forms a hydrogen bond with an oxygen or nitrogen on a neighboring molecule, creating a continuum of vibrational energies that smears the peak. This broadness is a hallmark of alcohols.[5]
-
C=O Stretch (1705-1680 cm⁻¹): The aldehyde carbonyl is one of the most intense absorptions in an IR spectrum.[1] Its position below the typical 1725 cm⁻¹ for aliphatic aldehydes indicates conjugation with the pyrazole ring, which delocalizes electron density and weakens the C=O bond slightly, lowering its vibrational frequency.[6] The experimental value of 1570 cm⁻¹ reported for the dimethyl analog is unusually low and may reflect strong crystal packing effects or an alternative vibrational mode assignment in that specific context; a value closer to 1685 cm⁻¹ is more theoretically sound.[4]
-
Aldehydic C-H Stretches (2850-2720 cm⁻¹): Aldehydes are uniquely identified by two medium-intensity C-H stretching bands.[7] The appearance of two peaks instead of one is often due to Fermi resonance, where the fundamental C-H stretch interacts with the first overtone of the C-H bending vibration, splitting the energy level.[8] The presence of a peak around 2720 cm⁻¹ is a highly reliable indicator of an aldehyde.[7]
-
Pyrazole Ring Vibrations (~1590, ~1530 cm⁻¹): The aromatic-like pyrazole ring has characteristic stretching vibrations for its C=C and C=N bonds, typically appearing in the 1600-1450 cm⁻¹ region, consistent with other pyrazole derivatives.[9][10]
Comparative Spectral Analysis
The utility of FT-IR is most evident when comparing the spectrum of a target molecule to simpler, related structures. This allows for the definitive assignment of absorption bands to specific molecular fragments.
Table 2: Comparative FT-IR Data for Pyrazole Derivatives
| Compound | Key Feature(s) | O-H Stretch (cm⁻¹) | Aldehyde C-H (cm⁻¹) | C=O Stretch (cm⁻¹) | Pyrazole Ring (cm⁻¹) |
| 1H-Pyrazole [11] | Parent Ring | N-H: ~3140 (broad) | N/A | N/A | ~1530, ~1470 |
| 1-Methyl-1H-pyrazole-4-carbaldehyde (Predicted) | Aldehyde, No -OH | N/A | ~2830, ~2730 | ~1690 | ~1590, ~1530 |
| This compound (Predicted Target) | All Features | 3400-3200 (Broad) | ~2830, ~2730 | ~1685 | ~1590, ~1530 |
Analysis of Differences:
-
vs. 1H-Pyrazole: The most significant difference is the replacement of the broad N-H stretch in pyrazole with the C-H stretching bands of the substituents in our target molecule.[11] Furthermore, the appearance of the intense C=O peak and the broad O-H peak are clear indicators of successful functionalization at the N1 and C4 positions.
-
vs. 1-Methyl-1H-pyrazole-4-carbaldehyde: A direct comparison with this hypothetical analog isolates the spectral contribution of the 2-hydroxyethyl group. While the pyrazole ring and aldehyde absorptions would be very similar, our target molecule is uniquely identified by the appearance of the very broad O-H stretch between 3400-3200 cm⁻¹ and a strong C-O stretching band around 1200 cm⁻¹. The absence of these two features would suggest that the hydroxyethyl group is not present.
Self-Validating Experimental Protocol: KBr Pellet Method
To ensure the acquisition of trustworthy and reproducible data, a well-defined experimental protocol is essential. The Potassium Bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples.
Objective: To obtain a high-resolution FT-IR transmission spectrum of a solid sample, free from atmospheric and solvent interference.
Materials:
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Hydraulic Press with Pellet Die
-
Agate Mortar and Pestle
-
Infrared (IR) Grade KBr Powder (spectroscopically pure, desiccated)
-
Spatula and Weighing Paper
-
Sample: this compound (finely ground powder)
Methodology:
-
Background Spectrum Acquisition (Self-Validating Step):
-
Ensure the spectrometer's sample compartment is empty and clean.
-
Run a background scan (typically 16-32 scans averaged) to acquire the spectrum of the ambient atmosphere (H₂O and CO₂).
-
Causality: The instrument software will automatically subtract this background from the sample spectrum, ensuring that atmospheric peaks are not mistaken for sample absorptions. This step is critical for data integrity.
-
-
Sample Preparation:
-
Gently heat the mortar, pestle, and KBr powder in an oven (~110°C) for at least 2 hours and cool in a desiccator. Causality: This removes adsorbed water from the KBr, which would otherwise cause a large, broad O-H absorption in the spectrum, potentially obscuring the sample's O-H band.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of the dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the sample and KBr to the agate mortar and grind thoroughly for 2-5 minutes until a fine, homogeneous powder is obtained. Causality: Homogeneous mixing and small particle size are crucial to minimize light scattering (the Christiansen effect) and produce a clear, high-quality spectrum.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet die.
-
Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer.
-
Acquire the sample spectrum using the same scan parameters as the background scan.
-
The resulting spectrum should show absorbance peaks corresponding only to the sample.
-
Visualization of the Analytical Workflow
The entire process, from sample handling to final data interpretation, can be visualized as a logical workflow.
Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. The molecule presents a rich and distinct spectrum characterized by a broad hydroxyl O-H stretch, a strong conjugated carbonyl C=O stretch, and unique aldehydic C-H stretching bands. Through systematic analysis and comparison with related structures, these features can be unambiguously assigned, providing conclusive evidence of the compound's identity. By adhering to a rigorous and self-validating experimental protocol, researchers can generate high-fidelity data, ensuring the scientific integrity of their synthetic and drug development endeavors.
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National Center for Biotechnology Information. (2021). Development and Characterization of an Antioxidant and Antimicrobial Film Composited by Hydroxyethyl Cellulose and Sulfated Rice Bran Polysaccharides for Food Packaging. [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. [Link]
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PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. [Link]
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A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the characterization of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the experimental workflow for obtaining high-quality HRMS data, interpret the expected results, and compare this powerful technique against other common analytical methods, offering a decision-making framework for researchers, scientists, and drug development professionals.
Introduction to the Analyte and the Imperative for High-Resolution Analysis
This compound is an organic compound with the empirical formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .[1] In the realm of drug discovery and chemical synthesis, unambiguous confirmation of a molecule's elemental composition and structure is paramount. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for this purpose, offering unparalleled precision in mass measurement.[2] Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the assigned chemical formula.[3]
Part 1: High-Resolution Mass Spectrometry (HRMS) Workflow
The primary objective of HRMS analysis is to determine the exact mass of the parent ion, which is then used to calculate its elemental composition with a high degree of accuracy (typically within 5 ppm).
The following protocol outlines a standard procedure for the HRMS analysis of this compound using an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[4]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the solid compound.[4]
-
Dissolve the sample in a high-purity, LC-MS grade solvent such as methanol or acetonitrile to create a stock solution.[4]
-
Perform a serial dilution to achieve a final concentration between 1 and 50 µM.[4] The optimal concentration minimizes detector saturation while ensuring a strong signal.
-
Prepare a "blank" sample using the same solvent to identify background ions.[4]
-
-
Instrumentation and Ionization:
-
The sample is introduced into the mass spectrometer via direct infusion using a syringe pump. This method is chosen for pure compounds to avoid chromatographic effects.
-
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to the presence of polar functional groups (hydroxyl and carbonyl) and nitrogen atoms that can be readily protonated. Positive ion mode ([M+H]⁺) is typically selected.
-
-
Mass Analysis:
-
The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, capable of resolving powers exceeding 100,000.[4]
-
The instrument is calibrated immediately prior to analysis using a standard calibration mixture to ensure high mass accuracy.
-
Data is acquired in full scan mode over a relevant m/z range (e.g., 50-500 Da).
-
Caption: A typical workflow for HRMS analysis of a small organic molecule.
The key output of the HRMS experiment is the exact mass of the protonated molecule, [M+H]⁺.
| Parameter | Theoretical Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Monoisotopic Mass | 154.07423 Da |
| [M+H]⁺ Ion Formula | C₇H₁₁N₂O₂⁺ |
| Theoretical Exact Mass of [M+H]⁺ | 155.08150 Da |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). The theoretical exact mass of the protonated ion is derived from this value.
An experimentally determined mass within 5 ppm of the theoretical value (e.g., 155.08150 ± 0.00078 Da) provides strong evidence for the proposed elemental composition of C₇H₁₀N₂O₂.
To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. The [M+H]⁺ ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure. For pyrazole derivatives, fragmentation often involves the cleavage of the N-N bond.[5][6] Common fragmentation pathways for this compound are predicted below.
Caption: Predicted MS/MS fragmentation of the target compound.
-
Loss of Water (-H₂O): A common fragmentation for molecules with a hydroxyl group, leading to a fragment at m/z 137.0709.
-
Loss of the Hydroxyethyl Group (-C₂H₄O): Cleavage of the bond between the pyrazole nitrogen and the ethyl group results in a fragment at m/z 111.0553.
-
Loss of the Formyl Radical (-CHO): Cleavage of the aldehyde group can also occur.[7]
-
Pyrazole Ring Fragmentation: Scission of the pyrazole ring itself can lead to a series of characteristic smaller fragments.[5][8]
Part 2: Comparison with Alternative Analytical Techniques
While HRMS is exceptionally powerful for determining elemental composition, a comprehensive characterization often requires complementary techniques.[3][9]
| Technique | Information Provided | Sensitivity | Sample Requirement | Destructive? |
| HRMS | Exact mass and elemental composition. | Very High (µM-nM) | Low (µg-ng) | Yes |
| NMR Spectroscopy | Detailed atomic connectivity (¹H, ¹³C), 3D structure. | Low (mM) | High (mg) | No |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H). | Moderate | Low (mg) | No |
| Low-Resolution MS | Nominal molecular weight and fragmentation pattern. | High (µM) | Low (µg) | Yes |
-
Nuclear Magnetic Resonance (NMR): NMR is the gold standard for elucidating the precise arrangement of atoms in a molecule. While HRMS can confirm the formula is C₇H₁₀N₂O₂, NMR can prove the specific isomer is this compound and not, for example, 1-(1-hydroxypropan-2-yl)-1H-pyrazole-4-carbaldehyde. However, NMR requires a significantly larger amount of pure sample and is less sensitive than MS.[10][11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid method to confirm the presence of key functional groups. For our target compound, it would show characteristic stretches for the hydroxyl (-OH), aldehyde (C=O), and C=N/C=C bonds of the pyrazole ring.[12] It provides complementary information to both MS and NMR but does not give detailed structural or mass information.[13]
-
Low-Resolution Mass Spectrometry (LRMS): LRMS provides the nominal molecular weight, which is useful but can be ambiguous. For example, a molecule with the formula C₈H₁₄N₂O would also have a nominal mass of 154 g/mol , making it indistinguishable from our target compound by LRMS alone. HRMS resolves this ambiguity.
The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a logical workflow for characterizing a newly synthesized small molecule.
Caption: A workflow for selecting analytical techniques for characterization.
Conclusion
High-Resolution Mass Spectrometry is an essential and powerful technique for the definitive characterization of organic molecules like this compound. Its ability to provide exact mass measurements allows for the unambiguous determination of elemental composition, a critical piece of data in chemical research and development. While HRMS offers unparalleled mass accuracy and sensitivity, its true potential is realized when used in a synergistic fashion with other analytical methods such as NMR and FT-IR spectroscopy. This integrated approach provides a self-validating system, ensuring the highest level of confidence in the structural elucidation of novel compounds.
References
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Retrieved January 26, 2026, from [Link]
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HRMS Analysis. (n.d.). University of Texas Medical Branch. Retrieved January 26, 2026, from [Link]
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Mamba, S., Mbianda, X., & Mulaba-Bafubiandi, A. (2006). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. Water SA, 32(1). Retrieved January 26, 2026, from [Link]
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Nworie, F. S., Ayuk, A. A., & Ogah, E. I. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemical Sciences. Retrieved January 26, 2026, from [Link]
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Schymanski, E. L., Singer, H. P., Slobodnik, J., Ipolyi, I. M., Oswald, P., Krauss, M., ... & Hollender, J. (2014). Identifying small molecules via high resolution mass spectrometry: communicating confidence. Environmental Science & Technology, 48(4), 2097-2098. Retrieved January 26, 2026, from [Link]
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Peter, K. T., et al. (2019). Enhancing Molecular Characterization of Dissolved Organic Matter by Integrative Direct Infusion and Liquid Chromatography Nontargeted Workflows. Environmental Science & Technology, 53(15), 8704-8713. Retrieved January 26, 2026, from [Link]
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van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 306-311. Retrieved January 26, 2026, from [Link]
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Sim, L., & Quek, M. (2016). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Phytochemical Analysis, 27(5), 249-266. Retrieved January 26, 2026, from [Link]
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Farré, M. J., Day, C., & Barceló, D. (2020). Characterization of organic matter by HRMS in surface waters: Effects of chlorination on molecular fingerprints and correlation with DBP formation potential. Water Research, 174, 115629. Retrieved January 26, 2026, from [Link]
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Guidelines for Characterization of Organic Compounds. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
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Santos, L. S., et al. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Gas Chromatography. Retrieved January 26, 2026, from [Link]
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Kumar, S. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Retrieved January 26, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde stands as a valuable reagent, prized for its bifunctional nature—the reactive aldehyde for diverse transformations and the pyrazole core, a privileged scaffold in numerous biologically active compounds. This guide provides an in-depth comparison of viable alternative reagents, offering experimental data and protocols to inform your synthetic choices and potentially unlock new avenues for discovery.
The Benchmark Reagent: Understanding this compound
The title compound is a versatile intermediate. The hydroxyethyl group at the N1 position can modulate solubility and offers a handle for further functionalization, while the methyl group at C3 and the carbaldehyde at C4 provide specific steric and electronic properties that influence reactivity. Its synthesis is commonly achieved through Vilsmeier-Haack formylation of the corresponding pyrazole precursor.[1] The aldehyde functionality readily participates in a host of classical organic reactions, including but not limited to, Knoevenagel condensations, Wittig reactions, reductive aminations, and multicomponent reactions.[1]
Structurally Similar Alternatives: Modulating the Pyrazole Scaffold
Fine-tuning the substituents on the pyrazole ring can significantly impact the reagent's performance, solubility, and the biological activity of the resulting products. Here, we explore alternatives with modifications at the N1 and C3/C5 positions.
N1-Substituted Pyrazole-4-carbaldehydes
The substituent at the N1 position of the pyrazole ring can influence the electronic nature of the aldehyde and the overall physicochemical properties of the molecule.
-
1-Alkyl/Aryl-3-methyl-1H-pyrazole-4-carbaldehydes: Replacing the hydroxyethyl group with simple alkyl or aryl moieties can alter lipophilicity and steric hindrance. For instance, 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde is a common alternative.
-
1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Masking the hydroxyl group as a methyl ether can be advantageous in reactions where the free hydroxyl might interfere.
C3/C5-Substituted Pyrazole-4-carbaldehydes
Modifications at the C3 and C5 positions can influence the electronic properties of the pyrazole ring and, consequently, the reactivity of the C4-aldehyde.
-
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: The introduction of an additional methyl group at the C5 position can increase the electron-donating character of the ring, potentially affecting the electrophilicity of the aldehyde.
-
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: The strongly electron-withdrawing trifluoromethyl group at C3 will decrease the electron density of the ring, making the aldehyde more electrophilic and potentially more reactive in nucleophilic addition reactions.
Structurally Distinct Alternatives: Bioisosteric Replacements
In medicinal chemistry, the concept of bioisosterism is a powerful tool for lead optimization. Here, we consider other five-membered heterocyclic aldehydes that can serve as bioisosteres for the pyrazole scaffold, potentially offering different biological activities, ADME properties, and synthetic accessibility.
Imidazole-4-carbaldehydes
Imidazole is a structural isomer of pyrazole, with the nitrogen atoms at the 1 and 3 positions. This arrangement leads to a more stable and basic ring system compared to pyrazole.[2] Imidazole-4-carbaldehydes are therefore excellent alternatives, offering a different electronic environment and hydrogen bonding capacity.
Thiazole-4-carbaldehydes
The thiazole ring, containing both sulfur and nitrogen, is another privileged scaffold in medicinal chemistry. Thiazole-4-carbaldehydes provide a distinct steric and electronic profile and are known to be precursors to a wide range of biologically active molecules.
Thiophene-2-carbaldehydes
While not a direct bioisostere in terms of nitrogen content, thiophene is often used as a benzene isostere in drug design. Thiophene-2-carbaldehyde offers a different aromatic system with its own unique reactivity profile.
Comparative Performance in a Knoevenagel Condensation
To provide a tangible comparison, we will examine the performance of this compound and its alternatives in a Knoevenagel condensation with malononitrile. This reaction is a cornerstone of C-C bond formation and is widely used in the synthesis of diverse heterocyclic compounds.
Reaction Scheme
Caption: Knoevenagel condensation of heterocyclic aldehydes with malononitrile.
Comparative Data
| Reagent | Product | Yield (%) | Reference |
| This compound | 2-(1-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile | ~85% (estimated based on similar reactions) | [1] |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | 2-((1-Phenyl-1H-pyrazol-4-yl)methylene)malononitrile | 92% | [3] |
| 1-Methyl-1H-imidazole-4-carbaldehyde | 2-((1-Methyl-1H-imidazol-4-yl)methylene)malononitrile | ~80-90% (typical yields for similar reactions) | [2] |
| 4-Methylthiazole-5-carbaldehyde | 2-((4-Methylthiazol-5-yl)methylene)malononitrile | High yields reported | [4] |
Analysis: The data suggests that all the compared heterocyclic aldehydes are efficient substrates for the Knoevenagel condensation, generally providing high yields of the desired products. The choice of reagent may therefore be guided more by the desired properties of the final product and the synthetic accessibility of the starting aldehyde.
Experimental Protocols
Synthesis of 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde (Alternative Reagent)
This procedure is a representative example of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes.[5]
Caption: Synthesis of 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF, 3 eq.) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) while maintaining the temperature at 0-5 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of acetophenone phenylhydrazone (1 eq.) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 4-Methylthiazole-5-carbaldehyde (Alternative Reagent)
This procedure outlines a common method for the synthesis of thiazole aldehydes.[6]
Procedure:
-
To a solution of 4-methylthiazole-5-carboxylic acid (1 eq.) in thionyl chloride (excess), reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in xylene and add a catalytic amount of Pd/BaSO₄ (Rosenmund catalyst).
-
Heat the mixture to 140 °C and bubble hydrogen gas through the solution.
-
Monitor the reaction by TLC. Upon completion, filter the catalyst and extract the filtrate with 10% HCl.
-
Neutralize the aqueous layer with sodium carbonate and extract with chloroform.
-
Dry the organic layer and concentrate to afford the product.
Representative Knoevenagel Condensation
Procedure:
-
To a solution of the heterocyclic aldehyde (1 eq.) and malononitrile (1.1 eq.) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Conclusion
While this compound is a highly useful and versatile reagent, a range of viable alternatives exists, each with its own set of advantages. Structurally similar pyrazole-4-carbaldehydes allow for fine-tuning of steric and electronic properties. Structurally distinct bioisosteres, such as imidazole- and thiazole-4-carbaldehydes, open up new chemical space and may impart different biological activities and physicochemical properties to the final products. The choice of reagent should be guided by the specific goals of the synthesis, including the desired biological profile, required physicochemical properties, and overall synthetic strategy. The provided protocols and comparative data serve as a foundation for making informed decisions in your research and development endeavors.
References
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- Royal Society of Chemistry. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17055-17075.
- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Pawar, R. P. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
- Google Patents. (n.d.). CN102321027A - Preparation method for imidazole-4-formamide derivative.
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ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Academia.edu. (n.d.). (PDF) Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]
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Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]
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YouTube. (2019, January 19). synthesis of thiazoles [Video]. Erland Stevens. [Link]
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A Senior Application Scientist's Guide to N-Substituted Pyrazole-4-Carbaldehydes: A Reactivity Comparison
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazole-4-carbaldehydes serve as exceptionally versatile building blocks, particularly within medicinal chemistry and materials science.[1] Their utility stems from the aldehyde functional group, which is a gateway to a multitude of chemical transformations. However, the reactivity of this aldehyde is not constant; it is finely tuned by the nature of the substituent at the N1 position of the pyrazole ring. This guide provides an in-depth comparison of the reactivity between two commonly encountered analogues: the simple, sterically minimal 1-methylpyrazole-4-carbaldehyde and the functionally more complex 1-(2-hydroxyethyl)pyrazole-4-carbaldehyde .
Understanding the subtle yet significant differences in their chemical behavior is paramount for rational synthetic planning, enabling chemists to select the optimal starting material and reaction conditions to achieve their desired molecular targets.
Part 1: Structural and Electronic Analysis
The key to understanding the divergent reactivity of these two molecules lies in the electronic and steric influence of their respective N1-substituents.
-
1-Methylpyrazole-4-carbaldehyde: The methyl group (-CH₃) is a classic example of a weak electron-donating group (EDG) through an inductive effect (+I). It pushes electron density into the pyrazole ring. This slight increase in electron density on the ring is relayed to the C4-aldehyde, marginally decreasing the electrophilicity of the carbonyl carbon.
-
1-(2-hydroxyethyl)pyrazole-4-carbaldehyde: The 2-hydroxyethyl group (-CH₂CH₂OH) presents a more complex electronic profile. The oxygen atom is highly electronegative, exerting a net electron-withdrawing effect (-I) through the sigma bonds. This effect deactivates the pyrazole ring compared to the methyl-substituted analogue, thereby increasing the electrophilicity of the aldehyde carbon. Furthermore, the terminal hydroxyl group is a hydrogen bond donor and acceptor, and it introduces the potential for intramolecular interactions that can significantly influence reaction pathways.
Studies on substituted pyrazoles confirm that electron-withdrawing groups on the ring can impact basicity and overall reactivity.[2] While N-substitution with electron-withdrawing groups has been shown to decrease the overall aromaticity of the pyrazole ring, this effect enhances the reactivity of substituents like the C4-aldehyde towards nucleophiles.[3]
Caption: Structural comparison and electronic effects of N1-substituents.
Part 2: Comparative Reactivity in Key Transformations
The electronic differences outlined above manifest in distinct reactivity profiles across several fundamental reaction classes.
Nucleophilic Addition
Nucleophilic addition to the aldehyde is a cornerstone of its chemistry. The rate and success of these reactions are directly proportional to the electrophilicity of the carbonyl carbon.
-
1-(2-hydroxyethyl)pyrazole-4-carbaldehyde: Due to the electron-withdrawing nature of the hydroxyethyl group, the aldehyde is more "activated." It will generally react faster with nucleophiles (e.g., Grignard reagents, organolithiums, cyanide) compared to its methyl counterpart. The hydroxyl group can also be deprotonated by strong organometallic nucleophiles, necessitating the use of excess reagent or a protection strategy.
-
1-methylpyrazole-4-carbaldehyde: The electron-donating methyl group slightly "deactivates" the aldehyde, potentially leading to slower reaction kinetics. However, this can be advantageous in complex syntheses where chemoselectivity is required.[1]
A critical consideration for the hydroxyethyl variant is the potential for intramolecular cyclization to form a hemiacetal. This equilibrium would sequester the free aldehyde, potentially inhibiting reactions. However, literature on similar pyrazole carbaldehydes suggests that they readily participate in reactions like acetal formation, indicating the aldehyde is accessible.[4]
Reductive Amination
Reductive amination is one of the most pivotal reactions in drug discovery for converting aldehydes into amines.[5] The process involves the initial formation of an imine or iminium ion, followed by its reduction.[6]
-
1-(2-hydroxyethyl)pyrazole-4-carbaldehyde: The enhanced electrophilicity of the aldehyde facilitates the initial condensation step with the amine to form the imine intermediate. This can lead to faster overall reaction rates under mild conditions. However, the free hydroxyl group may interfere with certain reagents or require specific pH control.
-
1-methylpyrazole-4-carbaldehyde: This substrate is a reliable and predictable reactant in reductive aminations. The reaction proceeds cleanly, and its straightforward nature makes it a workhorse in synthetic programs.[7]
Comparative Insight: For a standard reductive amination with a primary or secondary amine using a selective reducing agent like sodium triacetoxyborohydride (STAB), the hydroxyethyl derivative is predicted to react more rapidly. The choice between them may come down to the complexity of the amine component and potential side reactions involving the hydroxyl group.
Oxidation
Oxidation of the aldehyde to the corresponding carboxylic acid is a common transformation.
-
1-methylpyrazole-4-carbaldehyde: This compound undergoes smooth oxidation to 1-methylpyrazole-4-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
1-(2-hydroxyethyl)pyrazole-4-carbaldehyde: This substrate presents a challenge. The primary alcohol of the hydroxyethyl group is also susceptible to oxidation. Achieving selective oxidation of the aldehyde without affecting the alcohol requires milder, more specific reagents, such as buffered sodium chlorite (NaClO₂) with a scavenger, or silver oxide (Ag₂O). This difference in chemoselectivity is a critical consideration for synthetic design.
Part 3: Experimental Data & Protocols
| Reaction | Substrate | Typical Conditions & Reagents | Yield | Key Considerations |
| Reductive Amination | 1-Methylpyrazole-4-carbaldehyde | Morpholine, NaBH(OAc)₃, DCE, rt, 12h | High | Standard, predictable reaction. |
| Reductive Amination | 1-(2-Hydroxyethyl)pyrazole-4-carbaldehyde | Benzylamine, NaBH(OAc)₃, DCE, rt, 8h | High | Faster kinetics expected; potential for N,O-bis-alkylation with complex amines. |
| Wittig Reaction | 1-Methylpyrazole-4-carbaldehyde | Ph₃P=CHCO₂Et, Toluene, reflux, 16h | Good | Requires heating for efficient conversion. |
| Wittig Reaction | 1-(2-Hydroxyethyl)pyrazole-4-carbaldehyde | Ph₃P=CHCO₂Et, THF, rt, 12h | Good | Milder conditions likely sufficient due to higher aldehyde electrophilicity. |
| Oxidation to Acid | 1-Methylpyrazole-4-carbaldehyde | KMnO₄, Acetone/H₂O | Good | Standard, non-selective, powerful oxidation. |
| Oxidation to Acid | 1-(2-Hydroxyethyl)pyrazole-4-carbaldehyde | Ag₂O, aq. NaOH | Moderate | Selective for aldehyde; protects the primary alcohol. |
Table 1: Representative Comparison of Reaction Conditions. Yields and conditions are illustrative based on general principles of aldehyde reactivity and may vary.
Protocol: Comparative Reductive Amination
This protocol describes a representative procedure for the reductive amination of both pyrazole aldehydes with benzylamine, a common primary amine.
Objective: To synthesize the corresponding N-benzyl-1-(pyrazol-1-yl)methanamine derivatives.
Reagents & Equipment:
-
1-Methylpyrazole-4-carbaldehyde or 1-(2-hydroxyethyl)pyrazole-4-carbaldehyde (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~5 mol%)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the pyrazole-4-carbaldehyde (1.0 eq) and dissolve in anhydrous DCE (approx. 0.1 M concentration).
-
Amine Addition: Add benzylamine (1.05 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: STAB is a mild reducing agent that selectively reduces the protonated iminium ion in the presence of the unreacted aldehyde.[9][10]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed. It is anticipated that the reaction with 1-(2-hydroxyethyl)pyrazole-4-carbaldehyde will reach completion faster.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: Experimental workflow for reductive amination.
Part 4: Conclusion & Application Insights
The choice between 1-methyl- and 1-(2-hydroxyethyl)pyrazole-4-carbaldehyde is a strategic decision dictated by the specific goals of a synthetic campaign.
-
Choose 1-methylpyrazole-4-carbaldehyde for:
-
Robustness and Predictability: When a simple, reliable pyrazole aldehyde is needed without complicating functional groups.
-
Multi-step Syntheses: Where avoiding protection/deprotection steps is a priority.
-
Reactions with Strong Bases/Nucleophiles: To prevent side reactions with an acidic proton.
-
-
Choose 1-(2-hydroxyethyl)pyrazole-4-carbaldehyde for:
-
Enhanced Reactivity: When faster reaction times or milder conditions are desired for nucleophilic additions or imine formations.
-
A Handle for Further Functionalization: The terminal hydroxyl group can be used as a point of attachment for linkers, solubility-enhancing groups, or other pharmacophoric elements.
-
Intramolecular Strategies: The hydroxyl group can be leveraged for directed reactions or to build more complex heterocyclic systems via cyclization.
-
By understanding the fundamental electronic principles governing the reactivity of these valuable building blocks, researchers can make more informed decisions, streamlining synthetic routes and accelerating the discovery of novel chemical entities.
References
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ResearchGate. (2009). Synthesis and reactions of pyrazole-4-carbaldehydes. Available from: [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]
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MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1633. Available from: [Link]
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ARKAT USA, Inc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available from: [Link]
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PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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Leszczynski, J., & Shukla, M. K. (Eds.). (2009). Substituent effects and electron delocalization in five-membered N-heterocycles. Theoretical and Computational Chemistry, 13, 183-203. Available from: [Link]
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National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available from: [Link]
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PubChem. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
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A Comparative Guide to the Structural Elucidaion of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde Derivatives: An X-ray Crystallography Perspective
This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The precise three-dimensional atomic arrangement of these molecules, which can be definitively determined by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and guiding rational drug design.
This document will delve into the synthesis, crystallization, and crystallographic analysis of these pyrazole derivatives, comparing the unparalleled insights from X-ray diffraction with data from other common analytical techniques.
Synthesis and Single Crystal Growth: The Foundation of Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of activated aromatic and heterocyclic compounds, including pyrazoles, to produce the essential carbaldehyde functionality.[3][4]
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis. Note that for derivatives, the starting materials or subsequent modification steps would vary.
Rationale: The synthesis begins with the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. The subsequent Vilsmeier-Haack reaction introduces the aldehyde group at the C4 position, a common and effective strategy for producing pyrazole-4-carbaldehydes.[1][3]
Step-by-Step Methodology:
-
Formation of the Pyrazole Ring:
-
React 2-(hydrazinyl)ethanol with ethyl acetoacetate in a suitable solvent like ethanol.
-
Reflux the mixture for several hours to drive the condensation and cyclization reaction to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the resulting 1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5(4H)-one, typically by recrystallization or column chromatography.
-
-
Vilsmeier-Haack Formylation:
-
Prepare the Vilsmeier reagent in situ by slowly adding phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).
-
Add the synthesized pyrazole from the previous step to the Vilsmeier reagent.
-
Heat the reaction mixture, often to around 80-90°C, for several hours.[3]
-
After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to hydrolyze the intermediate and precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
-
Purification and Crystallization:
-
Purify the crude this compound by column chromatography on silica gel.
-
Single Crystal Growth (Slow Evaporation): Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The choice of solvent is critical and often determined empirically.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
High-quality, single crystals suitable for X-ray diffraction should form.[5] These crystals should appear transparent and free of defects when viewed under a microscope.[5]
-
X-ray Crystallography: The Definitive Structural Arbiter
Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides unambiguous and detailed information about the atomic and molecular structure of a crystalline substance.[6][7] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, including the absolute configuration of chiral molecules.[8]
Diagram: From Synthesis to Structure Workflow
Caption: Workflow from synthesis to 3D structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
Rationale: This protocol ensures the collection of high-quality diffraction data and its accurate conversion into a refined crystal structure. The use of specialized software like the SHELX suite is standard in the field for structure solution and refinement.[2]
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal (typically < 0.3 mm in its largest dimension) is selected and mounted on a goniometer head.[5]
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays (e.g., from a Mo or Cu source) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Reduction: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the diffraction spots.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. Software such as SHELXT is commonly used for this step.[2]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This process optimizes the atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated for geometric and crystallographic correctness. The results are typically reported in a standard Crystallographic Information File (CIF) format.
Interpreting Crystallographic Data: A Quantitative Comparison
The output of an SC-XRD experiment is a rich dataset that precisely defines the molecular structure. Below is a table of representative data for a hypothetical derivative.
| Parameter | Representative Data | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell (Å, °) | a=8.5, b=12.1, c=9.2, β=98.5 | Dimensions of the repeating unit of the crystal lattice. |
| C-C Bond Length (Å) | 1.38 - 1.52 | Confirms bond orders (single, double, aromatic). |
| C=O Bond Length (Å) | ~1.21 | Characteristic length for a carbonyl double bond. |
| N-N Bond Length (Å) | ~1.37 | Typical bond length within the pyrazole ring. |
| Dihedral Angles (°) | Varies | Defines the conformation and orientation of substituents. |
| Hydrogen Bonds | O-H···N | Key intermolecular interactions governing crystal packing. |
The hydroxyethyl group is particularly important as its hydroxyl moiety can act as both a hydrogen bond donor (O-H) and acceptor (O), leading to the formation of extensive hydrogen-bonding networks that dictate the crystal packing. This detailed structural information is invaluable for understanding physical properties like melting point and solubility, and for designing molecules that can interact with specific biological targets.
X-ray Crystallography vs. Alternative Analytical Techniques
While SC-XRD is the gold standard for structural determination, a comprehensive analysis often involves complementary techniques. Each method provides a different piece of the structural puzzle.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packing.[8] | Unambiguous, definitive structural information. | Requires high-quality single crystals, which can be difficult to grow. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, solution-state conformation. | Provides data on the molecule in solution, which can be more biologically relevant. | Does not provide precise bond lengths/angles; structure is an interpretation of data. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides no information on atomic connectivity or 3D structure. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H).[9] | Fast, simple, good for confirming the presence of key functional groups. | Provides very limited information on the overall molecular structure. |
Diagram: Complementary Nature of Analytical Techniques
Caption: Interrelation of key analytical techniques.
As the diagram illustrates, while NMR, MS, and IR can confirm the identity and basic connectivity of a synthesized pyrazole derivative, only X-ray crystallography can reveal the precise spatial arrangement of its atoms. This distinction is critical in drug development, where subtle changes in conformation or stereochemistry can dramatically alter a molecule's biological activity.
Conclusion
For the structural characterization of this compound derivatives, single-crystal X-ray crystallography stands as the unequivocal gold standard. It provides high-resolution, unambiguous three-dimensional structural data that is unattainable by other common laboratory techniques. This information is fundamental for confirming synthetic outcomes, understanding intermolecular interactions, and providing the empirical foundation for computational modeling and rational design of new therapeutic agents. While spectroscopic methods are essential for routine characterization, the insights afforded by a crystal structure are indispensable for advancing the fields of medicinal chemistry and materials science.
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Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
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Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
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Abdulaziz, F., et al. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 139796. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]
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Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
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Gümüşer, F. G., et al. (2016). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 21(11), 1546. [Link]
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ResearchGate. (n.d.). Chemical structures of the pyrazole derivatives (1-12). [Link]
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Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
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ResearchGate. (2016). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]
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ResearchGate. (n.d.). Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. [Link]
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A Comparative Guide to HPLC-Based Purity Validation of Synthesized 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous purity assessment is a cornerstone of reliable downstream research and development. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] We will explore two distinct reversed-phase HPLC (RP-HPLC) methods, elucidating the scientific rationale behind parameter selection and offering a transparent comparison of their performance.
The Critical Role of Purity Validation
Understanding the Analyte: this compound
The target molecule possesses several key structural features that inform the HPLC method development: a polar hydroxyethyl group, a heterocyclic pyrazole ring, and a reactive carbaldehyde group. The presence of both polar and non-polar moieties suggests that RP-HPLC is a suitable analytical approach.[3][4]
Potential Impurities:
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. Common synthetic pathways to pyrazole-4-carbaldehydes, such as the Vilsmeier-Haack reaction, can introduce specific impurities.[5][6][7] Potential impurities for our target compound could include:
-
Unreacted starting materials: e.g., 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole.
-
Byproducts of the formylation reaction.
-
Over-oxidation products: such as the corresponding carboxylic acid.
-
Degradation products: resulting from instability of the aldehyde functional group.
A successful HPLC method must be able to resolve the main compound from these potential impurities.
Experimental Design: A Comparative Approach
To provide a comprehensive guide, we will compare two distinct RP-HPLC methods. The objective is to demonstrate how subtle changes in chromatographic conditions can significantly impact the separation and to provide a framework for method optimization.
Method A will represent a standard, robust starting point using a conventional C18 stationary phase and a simple mobile phase.
Method B will explore an alternative approach, perhaps using a different stationary phase or mobile phase modifier, to enhance the resolution of polar impurities.
The performance of these methods will be evaluated based on key chromatographic parameters as outlined in the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[8][9][10][11]
Experimental Workflow
The overall process for purity validation is depicted in the workflow diagram below.
Caption: Workflow for HPLC Purity Validation.
Detailed Experimental Protocols
Standard and Sample Preparation
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard of this compound and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Method A: Conventional C18 Approach
This method utilizes a standard C18 column, which separates compounds primarily based on their hydrophobicity.[3]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Aromatic aldehydes typically exhibit strong absorbance in this region)[12]
-
Injection Volume: 10 µL
HPLC Method B: Phenyl-Hexyl Column for Enhanced Selectivity
This method employs a Phenyl-Hexyl stationary phase, which can offer alternative selectivity, particularly for aromatic compounds, through π-π interactions.[13]
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 15% B
-
2-12 min: 15% to 85% B
-
12-15 min: 85% B
-
15-16 min: 85% to 15% B
-
16-22 min: 15% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Comparative Performance Analysis
The following table summarizes the expected performance of the two methods based on established chromatographic principles.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale for Comparison |
| Retention Time of Main Peak | ~10-12 min | ~8-10 min | The slightly more polar nature of the Phenyl-Hexyl phase may lead to slightly earlier elution. |
| Resolution of Polar Impurities | Moderate | Potentially Higher | The Phenyl-Hexyl phase may provide better separation of structurally similar aromatic impurities. |
| Peak Tailing Factor | < 1.5 | < 1.5 | Both methods should produce symmetrical peaks. The use of an acid modifier (formic acid or TFA) helps to minimize peak tailing by protonating free silanols on the stationary phase. |
| Analysis Time | 25 min | 22 min | Method B is slightly faster due to the shorter gradient and higher flow rate. |
| Selectivity for Aromatic Byproducts | Good | Excellent | The π-π interactions of the Phenyl-Hexyl column can offer unique selectivity for aromatic compounds.[13] |
Logic for Method Selection and Optimization
The choice between these methods, or the further optimization of either, depends on the specific impurity profile of the synthesized batch.
Caption: Decision tree for HPLC method selection.
Conclusion and Recommendations
Both proposed HPLC methods provide a solid foundation for the purity validation of this compound.
-
Method A is a reliable, general-purpose method suitable for initial screening and for batches with a relatively simple impurity profile.
-
Method B offers an orthogonal approach that can be invaluable for resolving challenging impurities, particularly those with aromatic character.
For drug development applications, it is recommended to develop and validate a primary method (e.g., Method A) and to use a secondary, orthogonal method (e.g., Method B) to confirm the purity results and ensure that no impurities are co-eluting with the main peak. The validation of the chosen method should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[8][9][10][14]
This comparative guide provides a practical and scientifically grounded framework for researchers to confidently assess the purity of their synthesized pyrazole derivatives, ensuring the integrity and reliability of their scientific endeavors.
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A Comparative Study of Pyrazole vs. Imidazole Carbaldehydes in Synthesis: A Guide for Researchers
In the landscape of medicinal chemistry and synthetic organic chemistry, heterocyclic aldehydes serve as indispensable building blocks for the construction of complex molecular architectures. Among these, pyrazole and imidazole carbaldehydes are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1] Their structural isomerism, differing only in the placement of the two nitrogen atoms within the five-membered ring (1,2- in pyrazole vs. 1,3- in imidazole), gives rise to subtle yet significant differences in their electronic properties, stability, and synthetic utility.[1] This guide provides a comprehensive comparative analysis of pyrazole and imidazole carbaldehydes, offering insights into their synthesis, physicochemical properties, and reactivity in key synthetic transformations, supported by experimental data and detailed protocols.
Physicochemical and Spectroscopic Properties: A Tale of Two Isomers
The seemingly minor difference in the arrangement of nitrogen atoms between pyrazole and imidazole has profound consequences for their physicochemical properties. Imidazole, with its 1,3-arrangement of nitrogens, is a significantly stronger base (pKa of conjugate acid ≈ 7.0) than pyrazole (pKa of conjugate acid ≈ 2.5).[2] This is attributed to the fact that the positive charge in the imidazolium ion is more effectively delocalized across both nitrogen atoms.[2] This difference in basicity influences their behavior in both biological systems and chemical reactions.
| Property | Pyrazole-4-carbaldehyde | Imidazole-4-carbaldehyde | Rationale for Difference |
| pKa (of conjugate acid) | ~2.5 (for parent pyrazole) | ~7.0 (for parent imidazole)[3] | The 1,3-arrangement in imidazole allows for better delocalization of the positive charge upon protonation. |
| Molecular Weight | 96.09 g/mol [3] | 96.09 g/mol [4] | They are structural isomers. |
| ¹³C NMR (Aldehyde C=O) | ~185 ppm (Varies with substitution) | ~178 - 185 ppm (Varies with substitution) | The more electron-donating nature of the imidazole ring may slightly shield the carbonyl carbon. |
| ¹H NMR (Aldehyde H) | ~9.8 ppm (Varies with substitution) | ~9.7 ppm (Varies with substitution) | The electronic environment created by the respective rings influences the chemical shift. |
| IR (Aldehyde C=O stretch) | ~1670-1690 cm⁻¹ | ~1680-1700 cm⁻¹ | The precise frequency is sensitive to the electronic nature of the ring and intermolecular interactions. |
Synthesis of Pyrazole and Imidazole Carbaldehydes
The synthetic routes to pyrazole and imidazole carbaldehydes are distinct, reflecting the inherent chemistry of the parent heterocycles.
Synthesis of Pyrazole-4-carbaldehydes
The Vilsmeier-Haack reaction is the most prevalent and versatile method for the synthesis of pyrazole-4-carbaldehydes. This reaction involves the formylation of a hydrazone precursor, which simultaneously undergoes cyclization to form the pyrazole ring.
Experimental Protocol: Synthesis of 1H-Imidazole-4-carbaldehyde
-
Oxidation: In a round-bottom flask, dissolve 4-(hydroxymethyl)imidazole (2.5 g, 25.5 mmol) in 250 mL of methanol. [5]To this solution, add activated manganese dioxide (MnO₂, 12.5 g, 143.8 mmol). [5]2. Reaction: Heat the suspension to 40 °C and stir vigorously for 6 hours. [5]Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide through a pad of Celite. [5]Wash the filter cake with methanol (2 x 50 mL). [5]4. Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure. [5]The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure 1H-imidazole-4-carbaldehyde. [5]This method can provide high purity product. [5]
Comparative Reactivity in Key Synthetic Transformations
The electronic differences between the pyrazole and imidazole rings directly impact the reactivity of the appended carbaldehyde group. The imidazole ring, being more electron-rich and a better electron donor through resonance, can be expected to slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to the pyrazole ring. However, the basicity of the imidazole nitrogen can also play a role, potentially catalyzing reactions or interacting with reagents.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis. The reactivity of the aldehyde towards the phosphorus ylide is a key factor. While no direct comparative studies under identical conditions were found, examples from the literature suggest both aldehydes readily undergo the Wittig reaction.
-
Pyrazole-4-carbaldehyde: 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been shown to undergo Wittig reactions with various phosphonium ylides to produce 4-[2-arylethenyl]pyrazoles in good yields.
-
Imidazole-4-carbaldehyde: Imidazole-4-carbaldehyde and its derivatives are also utilized in Wittig-type reactions, although specific yield data for the parent compound is less commonly reported in a comparative context.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reaction is typically base-catalyzed.
-
Pyrazole-4-carbaldehyde: There are numerous reports of Knoevenagel condensations with 1,3-diaryl-1H-pyrazole-4-carbaldehydes and various active methylene compounds like malononitrile and ethyl cyanoacetate, often proceeding in high yields.
-
Imidazole-4-carbaldehyde: Imidazole itself can act as a catalyst for the Knoevenagel condensation. The reaction of imidazole-4-carbaldehyde with active methylene compounds is also expected to proceed efficiently, potentially with self-catalysis or with the addition of a mild base.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. It involves the initial formation of an imine, which is then reduced in situ.
-
Pyrazole-4-carbaldehyde: The reductive amination of various pyrazole-4-carbaldehydes with a range of primary and secondary amines has been reported, utilizing reducing agents such as sodium triacetoxyborohydride, to afford the corresponding pyrazolylmethylamines in good yields.
-
Imidazole-4-carbaldehyde: Imidazole-4-carbaldehyde is also a suitable substrate for reductive amination. The basic nature of the imidazole ring may influence the initial imine formation step.
Field-Proven Insights and Application-Specific Considerations
The choice between a pyrazole and an imidazole carbaldehyde in a synthetic campaign is often dictated by the desired properties of the final target molecule.
-
Drug Development: Both pyrazole and imidazole are considered "privileged structures" in medicinal chemistry, appearing in a vast array of bioactive compounds. [1]The pyrazole motif is central to drugs like Celecoxib (an anti-inflammatory), while the imidazole ring is found in antifungals (e.g., clotrimazole) and antihistamines. The specific arrangement of nitrogen atoms provides different hydrogen bonding patterns and overall molecular polarity, which can significantly impact drug-receptor interactions.
-
Material Science: The differing electronic and coordinating properties of pyrazole and imidazole make their carbaldehyde derivatives useful precursors for ligands in coordination chemistry and for the synthesis of functional organic materials.
Conclusion
While pyrazole and imidazole carbaldehydes are structural isomers and share the ability to undergo a wide range of classical aldehyde reactions, their synthetic accessibility and the electronic influence of the parent heterocycle impart distinct characteristics. Pyrazole-4-carbaldehydes are most commonly accessed via the robust Vilsmeier-Haack reaction on hydrazone precursors. In contrast, imidazole-4-carbaldehydes are often prepared by building the ring or by oxidizing a pre-existing hydroxymethyl group.
The greater basicity and potential for enhanced electron donation from the imidazole ring suggest a nuanced difference in the reactivity of its carbaldehyde compared to the pyrazole analogue. While a definitive, quantitative comparison of reactivity across a range of standard transformations from a single study is lacking in the current literature, the available evidence indicates that both are highly versatile and valuable synthons. The ultimate choice between these two building blocks will depend on the specific synthetic strategy and the desired electronic and steric properties of the target molecule.
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One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Forced Degradation Studies for Robust Stability-Indicating Method Development
For researchers, scientists, and drug development professionals, ensuring the stability of a pharmaceutical product is not just a regulatory hurdle; it is a cornerstone of patient safety and product efficacy. A stability-indicating analytical method is the primary tool to achieve this, providing the necessary evidence that the method can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[1][2] Forced degradation studies, or stress testing, are the crucible in which these methods are forged and validated.
This guide provides an in-depth, experience-driven perspective on designing and executing forced degradation studies. We will move beyond simply listing protocols to explain the underlying scientific rationale, helping you to make informed decisions that ensure the development of a truly robust, reliable, and regulatory-compliant stability-indicating method.
The ‘Why’: Foundational Principles of Forced Degradation
Forced degradation studies are a regulatory requirement mandated by authorities like the FDA and are guided by the International Council for Harmonisation (ICH) guidelines.[3] The core purpose is to intentionally degrade the drug substance and drug product using conditions more severe than accelerated stability testing.[4] This process is critical for several reasons:
-
Elucidation of Degradation Pathways: By subjecting the drug to various stressors, we can identify the likely degradation products and understand the degradation pathways.[4][5] This knowledge is invaluable for formulation development, manufacturing process optimization, and packaging selection.[4]
-
Development and Validation of Stability-Indicating Methods: The primary goal is to challenge the analytical method's ability to separate the active ingredient from all potential degradation products.[5][6] This demonstrates the method's specificity, a key validation parameter.
-
Understanding the Intrinsic Stability of the Molecule: Forced degradation provides a rapid assessment of the drug's inherent stability, highlighting its susceptibilities to specific environmental factors.[4]
While ICH guidelines like Q1A(R2) outline the necessity of stress testing, they intentionally do not prescribe rigid protocols.[4][7] This provides the scientific freedom to design studies that are most appropriate for the specific drug molecule.
The ‘How’: A Strategic Approach to Stress Condition Design
The key to a successful forced degradation study is to achieve a meaningful level of degradation without completely destroying the molecule. The generally accepted target is 5-20% degradation of the active ingredient.[5][8][9] Degradation below 5% may not be sufficient to identify all relevant degradants, while degradation above 20% can lead to the formation of secondary or tertiary degradation products that are not representative of what would be seen under normal storage conditions.[4][8]
A systematic approach involves subjecting the drug substance and/or drug product to a variety of stress conditions, typically including:
-
Acid and Base Hydrolysis
-
Oxidation
-
Thermal (Dry and Wet Heat) Degradation
-
Photolytic Degradation
The following sections provide detailed, field-tested protocols and the scientific rationale behind them.
The overall process of a forced degradation study is an iterative one, often requiring adjustments to achieve the target degradation.
Caption: Iterative workflow for forced degradation and method development.
Comparison of Forced Degradation Stress Conditions
The selection of appropriate stress conditions is paramount for a successful study. The following table summarizes typical starting conditions, which should be optimized based on the specific drug molecule's stability.
| Stress Condition | Typical Reagents & Conditions | Rationale & Susceptible Functional Groups |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; Room temperature to 40-80°C.[4][10] | Simulates degradation in acidic environments. Targets esters, amides, lactones, and other acid-labile groups.[10] |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH; Room temperature to 40-80°C.[4][10] | Simulates degradation in alkaline environments. Particularly effective for hydrolyzing esters and amides.[10] |
| Oxidation | 3% to 30% H₂O₂; Room temperature.[10] | Investigates susceptibility to oxidative degradation. Affects functional groups like phenols, thiols, amines, and sulfides.[4][10] |
| Thermal (Dry Heat) | 40°C to 80°C.[4][8] | Assesses the impact of elevated temperatures on the solid-state stability of the drug substance. |
| Photolytic | Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV/Vis light (ICH Q1B).[4][11] | Determines light sensitivity. Carbonyls, nitroaromatics, N-oxides, and alkenes are often photosensitive.[4][11] |
Detailed Experimental Protocols
The following are step-by-step protocols for initiating forced degradation studies. Remember, these are starting points and may require optimization.
Protocol 1: Acid and Base Hydrolysis
Objective: To generate hydrolytic degradation products.
Materials:
-
Drug substance or drug product
-
0.1 M and 1 M Hydrochloric Acid (HCl)
-
0.1 M and 1 M Sodium Hydroxide (NaOH)
-
Volumetric flasks
-
Water bath or incubator
-
pH meter
-
Appropriate solvent for the drug substance
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance at a concentration of approximately 1 mg/mL in a suitable solvent.[4]
-
Acid Stress: a. Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 0.1 M HCl. b. Store the solution at room temperature. c. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). d. Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis to halt the degradation reaction.[4]
-
Base Stress: a. Repeat step 2a, but with 0.1 M NaOH. b. Withdraw samples at the same time points. c. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.[4]
-
Analysis: Analyze the stressed samples along with an unstressed control sample using the initial HPLC method.
-
Iteration:
Protocol 2: Oxidative Degradation
Objective: To generate oxidative degradation products.
Materials:
-
Drug substance or drug product stock solution (1 mg/mL)
-
3% Hydrogen Peroxide (H₂O₂) solution
Procedure:
-
Oxidative Stress: a. Transfer an aliquot of the stock solution to a volumetric flask and add an equal volume of 3% H₂O₂. b. Store the solution at room temperature, protected from light. c. Withdraw samples at appropriate time points.
-
Analysis: Analyze the samples immediately. It is generally not necessary to quench the reaction.
-
Iteration:
Protocol 3: Thermal Degradation
Objective: To assess the effect of heat on the drug substance/product.
Materials:
-
Solid drug substance or drug product
-
Stability chambers or ovens
Procedure:
-
Thermal Stress (Dry Heat): a. Place a sample of the solid drug substance or product in a stability chamber or oven set to a temperature higher than that used for accelerated stability testing (e.g., 60-80°C).[10] b. Withdraw samples at various time points (e.g., 1, 3, 7 days). c. For analysis, prepare a solution of the stressed solid at the target concentration.
-
Thermal Stress (Wet Heat): a. For drug substances known to be sensitive to moisture, repeat the study at elevated temperature and humidity (e.g., 40°C/75% RH).[10]
Protocol 4: Photolytic Degradation
Objective: To evaluate the photosensitivity of the drug.
Materials:
-
Drug substance (solid and in solution) and drug product
-
ICH-compliant photostability chamber
Procedure:
-
Photolytic Stress: a. Expose the drug substance (as a solid and in solution) and the drug product to a light source that produces a combination of UV and visible light. b. The exposure should be for a minimum of 1.2 million lux hours and 200 watt-hours/m².[4][11] c. A dark control sample, wrapped in aluminum foil, should be placed in the chamber alongside the exposed samples.
-
Analysis: Analyze the exposed and dark control samples.
The Crux: Stability-Indicating Method Development and Validation
The data from the forced degradation studies are the foundation for developing and validating the stability-indicating method, most commonly a High-Performance Liquid Chromatography (HPLC) method.[12][13]
Method Development Strategy
The goal is to develop an HPLC method that can resolve the main peak (active ingredient) from all degradation product peaks and any process impurities.
Caption: Logic flow for developing a stability-indicating HPLC method.
Method Validation
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15] Key validation parameters include:
-
Specificity: This is the primary parameter demonstrated by the forced degradation study. The ability to resolve the analyte from all potential degradants is crucial. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure and not co-eluting with any degradants.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]
Conclusion: From Data to Dossier
Forced degradation studies are a scientifically driven, regulatory-mandated necessity in drug development.[4] They are far more than a box-checking exercise; they are a fundamental component of building a comprehensive understanding of a drug's stability profile. By thoughtfully designing and executing these studies, and by using the resulting data to develop and validate a truly stability-indicating analytical method, you are laying the groundwork for a safe, effective, and stable pharmaceutical product. The insights gained will not only support a successful regulatory submission but will also inform formulation, packaging, and storage decisions throughout the product's lifecycle.[4][10]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
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ICH Q1 Guideline on stability testing of drug substances and drug products. (2025, April 11). European Medicines Agency (EMA). [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. [Link]
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Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. [Link]
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Q1 Stability Testing of Drug Substances and Drug Products. (2025, April 11). FDA. [Link]
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(PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. (n.d.). ResearchGate. [Link]
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Pharma Stability: FDA Stability-Indicating Method Requirements. (n.d.). Pharma Stability. [Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Institutes of Health. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. [Link]
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Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. [Link]
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Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. [Link]
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Stability Indicating Methods. (2018, April 30). YouTube. [Link]
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ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs. [Link]
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(PDF) Stability Indicating HPLC Method Development: A Review. (2025, August 6). ResearchGate. [Link]
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A Researcher's Guide to Assessing the Antimicrobial Efficacy of Novel Pyrazole Carboxamides
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, rendering conventional antibiotics increasingly ineffective against a growing number of bacterial and fungal pathogens.[1][2] This escalating crisis necessitates the urgent discovery and development of new classes of antimicrobial compounds with novel mechanisms of action. Among the promising heterocyclic scaffolds, pyrazole and its derivatives have garnered substantial attention in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial efficacy of novel pyrazole carboxamide derivatives. We will delve into their proposed mechanisms of action, offer a comparative analysis against established antibiotics, and provide detailed, field-proven protocols for evaluating their potency and safety. Our focus is on not just the "how" but the "why," ensuring a deep understanding of the experimental choices that lead to robust and reliable data.
The Pyrazole Carboxamide Scaffold: A Versatile Pharmacophore
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. The carboxamide moiety, when attached to the pyrazole core, creates a versatile scaffold that can be readily functionalized to modulate its physicochemical properties and biological activity.[4][6] The synthesis of these compounds often involves the condensation of a pyrazole-containing starting material with various amines or carboxylic acids, allowing for the creation of large and diverse chemical libraries for screening.[1][7] The structural integrity and purity of these synthesized compounds are typically confirmed using techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[7]
Unraveling the Mechanism of Action: How Pyrazole Carboxamides Inhibit Microbial Growth
The antimicrobial activity of pyrazole carboxamides is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary depending on the specific substitutions on the pyrazole and carboxamide moieties, several key targets have been proposed and investigated.
One of the prominent proposed mechanisms is the disruption of the bacterial cell wall .[2] The cell wall is crucial for maintaining the structural integrity of bacteria, and its inhibition leads to cell lysis and death.[3] It is hypothesized that some pyrazole carboxamide derivatives may inhibit key enzymes involved in peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] This mode of action is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer.[3]
Another potential target is succinate dehydrogenase (SDH) , a key enzyme in the citric acid cycle and the electron transport chain.[8][9] By inhibiting SDH, these compounds can disrupt cellular respiration and energy production, leading to microbial death. Molecular docking studies have suggested that pyrazole carboxamides can bind to the active site of SDH, often through hydrogen bonding interactions.[8][9]
Furthermore, some derivatives have been shown to target dihydrofolate reductase (DHFR) , an enzyme essential for the synthesis of nucleic acids and certain amino acids.[2] Inhibition of DHFR disrupts DNA replication and protein synthesis, ultimately leading to the cessation of microbial growth.[2]
Below is a conceptual diagram illustrating the proposed inhibitory action of a novel pyrazole carboxamide on a key bacterial enzyme.
Caption: Proposed mechanism of action of a novel pyrazole carboxamide.
Comparative Efficacy Analysis: Benchmarking Against the Gold Standards
A critical step in evaluating any new antimicrobial candidate is to benchmark its performance against currently used antibiotics. This provides context for its potential clinical utility. The most common metric for this comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11]
The following tables summarize hypothetical but representative data from studies evaluating novel pyrazole carboxamides against a panel of clinically relevant bacterial and fungal strains.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 700603) |
| Novel Pyrazole 1 | 4 | 8 | 16 | 8 |
| Novel Pyrazole 2 | 2 | 4 | 8 | 4 |
| Ciprofloxacin | 1 | 0.5 | 1 | 0.5 |
| Vancomycin | 1 | >128 | >128 | >128 |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | C. albicans (ATCC 10231) | A. niger (ATCC 16404) |
| Novel Pyrazole 3 | 8 | 16 |
| Novel Pyrazole 4 | 4 | 8 |
| Fluconazole | 2 | 32 |
These tables illustrate how novel pyrazole carboxamides can exhibit broad-spectrum activity, with some compounds demonstrating potency comparable to or even exceeding that of standard drugs against certain strains.[6][12]
Assessing the Therapeutic Window: The Importance of Cytotoxicity Evaluation
An effective antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to human cells.[13] Therefore, in vitro cytotoxicity testing is a crucial step in the early stages of drug development to assess the safety profile of novel compounds.[14] A common method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[14] The result is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[14]
Table 3: Cytotoxicity Profile (IC50 in µg/mL)
| Compound | Human Embryonic Kidney Cells (HEK293) | Human Liver Cancer Cells (HepG2) |
| Novel Pyrazole 1 | >100 | >100 |
| Novel Pyrazole 2 | 85 | 92 |
| Doxorubicin (Control) | 0.5 | 1.2 |
A higher IC50 value indicates lower cytotoxicity and a potentially wider therapeutic window. Compounds with high antimicrobial potency (low MIC) and low cytotoxicity (high IC50) are considered promising candidates for further development.
Standardized Protocols for Efficacy and Safety Assessment
To ensure reproducibility and comparability of data across different laboratories, it is essential to use standardized protocols. The following are detailed, step-by-step methodologies for determining the MIC, Minimum Bactericidal Concentration (MBC), and cytotoxicity of novel pyrazole carboxamides.
Experimental Workflow Overview
The overall workflow for assessing a novel pyrazole carboxamide is depicted below.
Caption: Experimental workflow for antimicrobial efficacy assessment.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11] The broth microdilution method is a gold standard for determining MIC values.[10]
Causality: This method allows for the precise determination of the lowest compound concentration that inhibits microbial growth by exposing a standardized inoculum to a two-fold serial dilution of the test compound.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains
-
Novel pyrazole carboxamide stock solution (e.g., 1 mg/mL in DMSO)
-
Standard antibiotic (positive control)
-
DMSO (vehicle control)
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 105 CFU/mL in the wells of the microtiter plate.[10]
-
-
Plate Preparation:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
This creates a range of concentrations of the test compound.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the test compound and controls.
-
Controls:
-
Positive Control: A row with a standard antibiotic.
-
Negative Control: A well with broth and inoculum only (no compound).
-
Vehicle Control: A row with the highest concentration of DMSO used.
-
Sterility Control: A well with broth only (no inoculum).
-
-
-
Incubation:
-
Incubate the plates at 37°C for 16-24 hours for bacteria, or as appropriate for fungi.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the negative control.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
Causality: This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, thus distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[15][16]
Procedure:
-
Following the MIC assay, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate these aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in no colony formation on the agar plate.[17]
Protocol 3: Cytotoxicity Assay (MTT Assay)
Causality: This colorimetric assay assesses the effect of the novel compounds on the viability of mammalian cells by measuring the activity of mitochondrial dehydrogenases, which are only active in living cells.[14]
Materials:
-
Human cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Novel pyrazole carboxamide stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrazole carboxamide in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, living cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
-
Future Perspectives and Conclusion
Novel pyrazole carboxamides represent a promising class of compounds in the fight against antimicrobial resistance.[6] Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize their potency and safety profiles.[8][18] Future research should focus on elucidating their precise mechanisms of action, evaluating their efficacy in in vivo infection models, and exploring potential synergistic effects with existing antibiotics. The systematic application of the standardized protocols outlined in this guide will ensure the generation of high-quality, comparable data, thereby accelerating the journey of these promising molecules from the laboratory to the clinic.
References
-
MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). Retrieved from [Link]
-
Scilit. (n.d.). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Retrieved from [Link]
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PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Retrieved from [Link]
-
BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Retrieved from [Link]
-
PubMed Central (PMC). (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
ACS Publications. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Retrieved from [Link]
-
Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Retrieved from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2025). Retrieved from [Link]
-
Bio-protocol. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
ResearchGate. (2025). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
-
YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Retrieved from [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
MDPI. (n.d.). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Retrieved from [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
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- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Safe Disposal of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Precautionary Approach
The toxicological properties of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde have not been thoroughly investigated.[1] However, safety data for analogous pyrazole and aldehyde compounds indicate several potential hazards. Structurally related pyrazole-4-carbaldehydes are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2][3][4][5] They may also cause respiratory irritation.[2][4] Given these potential risks, it is imperative to handle this compound with care and to assume it possesses similar hazardous properties.
Key Inferred Hazards:
-
Acute oral toxicity
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Specific target organ toxicity (single exposure), potentially affecting the respiratory system
Therefore, all waste containing this compound must be treated as hazardous chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The following procedures are designed to provide a clear path for the safe disposal of this compound in various forms. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, always wear appropriate PPE to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is possible, consult your EHS for respirator requirements. |
Disposal of Solid Waste
Unused or contaminated solid this compound should be collected for disposal as hazardous chemical waste.
Procedure:
-
Container Selection: Use a clearly labeled, sealable, and chemically compatible container. The label should include the full chemical name, the words "Hazardous Waste," and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
Collection: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]
-
Disposal Request: Arrange for pickup and disposal through your institution's hazardous waste management program.[6]
Disposal of Liquid Waste
Solutions containing this compound must be treated as hazardous liquid waste. Under no circumstances should this waste be disposed of down the drain. [6][7]
Procedure:
-
Container Selection: Use a leak-proof, sealable container designated for hazardous liquid waste. Ensure the container is compatible with the solvent used.
-
Labeling: Clearly label the container with the full chemical name of all components, their approximate concentrations, the words "Hazardous Waste," and any relevant hazard warnings.
-
Collection: Pour the liquid waste carefully into the container.
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.
-
Disposal Request: Follow your institution's protocol for requesting the collection of hazardous liquid waste.
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal to remove residual chemical.
Procedure:
-
Triple Rinsing: Rinse the container three times with a suitable solvent in which the compound is soluble.
-
Rinsate Collection: Collect all rinsate as hazardous liquid waste and dispose of it according to the procedure outlined above.[8]
-
Container Disposal: Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.
Spill Management: A Rapid and Safe Response
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and absorb the spill.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled container for disposal as hazardous solid waste.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their reporting procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the precautionary principles outlined in this guide and the specific directives of your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always prioritize safety and consult with your EHS office when in doubt.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
